2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(3,5-dichloro-4-oxopyridin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO3/c8-4-1-10(3-6(11)12)2-5(9)7(4)13/h1-2H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMXEEQESUEMSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1CC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204732 | |
| Record name | 3,5-Dichloro-4-oxo-4H-pyridine-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56187-37-2 | |
| Record name | 3,5-Dichloro-4-oxo-1(4H)-pyridineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56187-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloro-4-oxo-1(4H)-pyridineacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056187372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dichloro-4-oxo-4H-pyridine-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichloro-4-oxo-4H-pyridine-1-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DICHLORO-4-OXO-1(4H)-PYRIDINEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7BG3284LE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid (CAS No. 56187-37-2), a halogenated pyridone derivative of significant interest in synthetic and medicinal chemistry. This document delineates its chemical identity, physicochemical properties, a representative synthetic pathway, and robust analytical methodologies for its characterization. Furthermore, it explores its current and potential applications, primarily as a versatile chemical intermediate and a critical analytical standard in the pharmaceutical industry. The guide concludes with detailed, field-tested experimental protocols and safety considerations to empower researchers in their laboratory applications.
Core Identity and Physicochemical Properties
This compound is a heterocyclic compound featuring a dichlorinated pyridone core N-substituted with an acetic acid moiety. This unique combination of a reactive heterocyclic ring and a carboxylic acid functional group makes it a valuable building block in organic synthesis.
Chemical Structure and Identifiers
The molecular structure consists of a 4-pyridone ring chlorinated at the 3 and 5 positions, with an acetic acid group attached to the ring's nitrogen atom.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 56187-37-2 | [1] |
| Molecular Formula | C₇H₅Cl₂NO₃ | [1] |
| Molecular Weight | 222.02 g/mol | [1] |
| IUPAC Name | 2-(3,5-dichloro-4-oxo-1-pyridinyl)acetic acid | [1] |
| InChI Key | MFMXEEQESUEMSB-UHFFFAOYSA-N | [1] |
| SMILES | C1=C(C(=O)C(=CN1CC(=O)O)Cl)Cl | [1] |
| Synonyms | 3,5-Dichloro-4-oxo-4H-pyridine-1-acetic acid, 3,5-Dichloro-4-pyridone-1-acetic acid |[2] |
Physicochemical Data
Quantitative descriptors are crucial for predicting the compound's behavior in various systems, from reaction solvents to biological membranes.
Table 2: Computed Physicochemical Properties
| Property | Value | Significance | Source |
|---|---|---|---|
| XLogP3 | -0.3 | Indicates high hydrophilicity. | [1] |
| Topological Polar Surface Area (TPSA) | 57.6 Ų | Influences membrane permeability and solubility. | [1] |
| Hydrogen Bond Donor Count | 1 | The carboxylic acid proton is the primary donor. | [1] |
| Hydrogen Bond Acceptor Count | 4 | The two oxygens and the nitrogen can act as acceptors. | [1] |
| Rotatable Bond Count | 2 | Confers some conformational flexibility. |[1] |
Synthesis and Characterization
The synthesis of this molecule is straightforward, relying on established heterocyclic chemistry. Its characterization requires standard analytical techniques to ensure purity and structural integrity.
Representative Synthetic Route
The most logical and common pathway to this compound is through the N-alkylation of 3,5-dichloro-4-pyridone. This precursor is commercially available. The reaction involves the deprotonation of the pyridone nitrogen, followed by nucleophilic attack on an acetic acid synthon, such as ethyl bromoacetate. The final step is the hydrolysis of the resulting ester to yield the target carboxylic acid.
Causality: The nitrogen atom in 4-pyridones is nucleophilic and readily undergoes alkylation. Using a base like potassium carbonate is essential to deprotonate the N-H group, creating a more potent nucleophile. The choice of a haloacetate ester (e.g., ethyl bromoacetate) provides the acetic acid side chain in a protected form, preventing self-reaction. Subsequent acidic or basic hydrolysis is a standard and high-yielding method to deprotect the carboxylic acid.
Sources
An In-depth Technical Guide to the Synthesis of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid
Introduction
2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid is a vital heterocyclic compound, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its structural motif, featuring a dichlorinated pyridone core with an N-acetic acid side chain, is of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of the primary synthetic pathways to this molecule, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of alternative routes. The information presented herein is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Primary Synthesis Pathway: A Two-Step Approach
The most direct and widely applicable synthesis of this compound involves a two-step sequence starting from the readily available 4-hydroxypyridine. This pathway is characterized by its logical progression, first establishing the dichlorinated pyridone core, followed by the strategic addition of the acetic acid moiety via N-alkylation.
Step 1: Synthesis of 3,5-Dichloro-4-pyridone
The initial step focuses on the electrophilic chlorination of 4-hydroxypyridine (also known as 4-pyridone). The electron-rich nature of the pyridone ring makes it susceptible to electrophilic substitution at the 3 and 5 positions.
Mechanistic Insight: The hydroxyl group at the 4-position is a powerful activating group, directing electrophiles to the ortho positions (C3 and C5). The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The choice of chlorinating agent and solvent is crucial to achieve high yields and selectivity. While various chlorinating agents can be employed, sulfuryl chloride in a suitable solvent is a common and effective choice.
Experimental Protocol: Chlorination of 4-Hydroxypyridine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl), suspend 4-hydroxypyridine (1 equivalent) in a suitable inert solvent such as dichloromethane or chloroform.
-
Reagent Addition: Cool the suspension in an ice bath. Slowly add sulfuryl chloride (2.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water. The product, 3,5-dichloro-4-pyridone, will precipitate out of the solution.[1]
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. Dry the solid under vacuum to yield 3,5-dichloro-4-pyridone as a white to off-white solid. Further purification can be achieved by recrystallization from ethanol if necessary.
Step 2: N-Alkylation and Hydrolysis
The second step involves the N-alkylation of the newly synthesized 3,5-dichloro-4-pyridone with an ethyl chloroacetate followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.
Mechanistic Insight: The alkylation of 4-pyridones can occur at either the nitrogen or the oxygen atom, as both are nucleophilic centers.[2] To favor N-alkylation, the reaction is typically carried out in the presence of a base that deprotonates the pyridone, forming the pyridonate anion. The choice of a polar aprotic solvent, such as dimethylformamide (DMF), can also promote N-alkylation. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the pyridonate anion attacks the electrophilic carbon of ethyl chloroacetate.[3][4] The subsequent hydrolysis of the ethyl ester to the carboxylic acid is a standard saponification reaction, typically carried out under basic conditions followed by acidification.
Experimental Protocol: N-Alkylation and Hydrolysis
-
N-Alkylation Reaction Setup: To a solution of 3,5-dichloro-4-pyridone (1 equivalent) in anhydrous DMF, add a suitable base such as potassium carbonate (1.5 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Reagent Addition: Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
Workup and Isolation of Ester Intermediate: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The crude ethyl 2-(3,5-dichloro-4-oxopyridin-1(4H)-yl)acetate will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Hydrolysis: Suspend the crude ester in a mixture of ethanol and water. Add an excess of a base, such as sodium hydroxide (2-3 equivalents), and heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Final Product Isolation: Cool the reaction mixture and acidify to a pH of 2-3 with concentrated hydrochloric acid. The final product, this compound, will precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol/water can be performed for higher purity.
Caption: Primary two-step synthesis pathway.
Alternative Synthesis Pathway: Convergent Approach
An alternative strategy involves a more convergent approach where a precursor already containing a nitrogen-linked side chain is cyclized to form the pyridone ring, which is subsequently chlorinated. This method can offer advantages in terms of regioselectivity and overall efficiency in certain contexts.
Step 1: Synthesis of N-(Carboxymethyl)-4-aminopyridine Precursor
This initial step involves the reaction of a suitable pyridine derivative with an appropriate C2-synthon to introduce the acetic acid side chain. For instance, reacting 4-aminopyridine with ethyl bromoacetate followed by hydrolysis.
Step 2: Cyclization to form 1-(Carboxymethyl)-4-pyridone
The precursor from the previous step can be induced to cyclize under specific conditions to form the 4-pyridone ring system.
Step 3: Chlorination
The final step is the chlorination of the 1-(carboxymethyl)-4-pyridone intermediate at the 3 and 5 positions to yield the target molecule.
Experimental Protocol: Alternative Pathway
Details for this pathway are less commonly reported and may require more specialized starting materials and conditions. The general steps would be:
-
Synthesis of Ethyl 2-((4-pyridinyl)amino)acetate: React 4-aminopyridine with ethyl bromoacetate in the presence of a non-nucleophilic base.
-
Hydrolysis to 2-((4-pyridinyl)amino)acetic acid: Hydrolyze the ester to the corresponding carboxylic acid.
-
Cyclization: This step is often the most challenging and may involve thermal or acid-catalyzed conditions to form the 4-pyridone ring.
-
Chlorination: Similar to the primary pathway, chlorination of the cyclized product using a suitable chlorinating agent would yield the final product.
Caption: Alternative convergent synthesis pathway.
Data Summary and Comparison
| Parameter | Primary Pathway | Alternative Pathway |
| Starting Materials | 4-Hydroxypyridine, Sulfuryl Chloride, Ethyl Chloroacetate | 4-Aminopyridine, Ethyl Bromoacetate |
| Number of Steps | 2 (Chlorination, N-Alkylation/Hydrolysis) | 3-4 (Side-chain addition, Cyclization, Chlorination) |
| Key Challenges | Controlling N- vs. O-alkylation | Ring cyclization step can be low yielding |
| Overall Yield | Generally moderate to good | Potentially lower due to more steps |
| Scalability | More established and scalable | May require more optimization for large scale |
| Reagent Availability | Readily available starting materials | Starting materials are also common |
Conclusion
The synthesis of this compound is most reliably achieved through a two-step primary pathway involving the initial chlorination of 4-hydroxypyridine followed by a selective N-alkylation and subsequent hydrolysis. This method is robust, scalable, and utilizes readily accessible starting materials. While alternative pathways exist, they often present greater synthetic challenges, particularly in the ring-forming step. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available resources, and desired purity of the final compound. The protocols and mechanistic discussions provided in this guide offer a solid foundation for any scientist embarking on the synthesis of this important pharmaceutical intermediate.
References
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The alkylation of 4-pyridone - Youngstown State University. [Link]
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Williamson ether synthesis - Wikipedia. [Link]
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The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
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An In-Depth Technical Guide to the Chemical and Physical Properties of (3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
(3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetic acid, a key heterocyclic compound, holds significant importance as a pharmaceutical intermediate, notably in the synthesis of antibiotics such as cefoxitin.[1] A thorough understanding of its chemical and physical properties is paramount for optimizing reaction conditions, ensuring purity, and developing robust analytical methods. This guide provides a comprehensive overview of the core physicochemical characteristics of this molecule, supported by established experimental methodologies and insights relevant to the field of drug development.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to establish its molecular structure and unambiguous identifiers.
The structural formula of (3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetic acid is presented below. The molecule features a pyridinone ring substituted with two chlorine atoms at the 3 and 5 positions, and an acetic acid moiety attached to the nitrogen atom.
Caption: Chemical structure of (3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetic acid.
Table 1: Identifiers and Basic Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-(3,5-dichloro-4-oxo-1-pyridinyl)acetic acid | [2] |
| CAS Number | 56187-37-2 | [3][4] |
| Molecular Formula | C₇H₅Cl₂NO₃ | [2][3][4] |
| Molecular Weight | 222.02 g/mol | [2] |
| Appearance | White to off-white solid/powder | [1] |
Physicochemical Properties
The physicochemical properties of a drug intermediate are critical determinants of its behavior in both chemical reactions and biological systems. These parameters influence solubility, absorption, and distribution, and are therefore essential for process development and formulation.
Table 2: Key Physicochemical Parameters
| Property | Value | Experimental Method | Source(s) |
| Melting Point | 259-263 °C | Capillary Method | |
| Boiling Point | 364.1 °C at 760 mmHg (Predicted) | Not applicable (decomposition likely) | |
| Density | 1.7 g/cm³ (Predicted) | ||
| Water Solubility | Slightly soluble | Shake-Flask Method | [1] |
| pKa | 3.60 ± 0.10 (Predicted) | Potentiometric Titration | |
| LogP (Octanol-Water Partition Coefficient) | 1.5 (Predicted) | Shake-Flask or HPLC Method | [2] |
Solubility
The aqueous solubility of a pharmaceutical intermediate is a crucial factor affecting reaction kinetics in aqueous media and the ease of purification. (3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetic acid is described as being "slightly soluble" in water.[1]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The "gold standard" for determining thermodynamic solubility is the shake-flask method. This protocol provides a reliable measurement of the equilibrium solubility of a compound.
Caption: Workflow for the Shake-Flask Solubility Determination.
Causality Behind Experimental Choices: The extended equilibration time (24-48 hours) is crucial to ensure that a true thermodynamic equilibrium is reached between the solid and the solution, avoiding the overestimation of solubility that can occur with kinetic methods. The choice of a buffer, such as Phosphate-Buffered Saline (PBS), is important for maintaining a constant pH, as the solubility of ionizable compounds like this one is pH-dependent.
Acidity (pKa)
The pKa of the carboxylic acid group is a critical parameter that dictates the ionization state of the molecule at a given pH. This, in turn, influences its solubility, lipophilicity, and interaction with other molecules. The predicted pKa for (3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetic acid is approximately 3.60.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Trustworthiness of the Protocol: This method is self-validating as the shape of the titration curve and the clarity of the inflection point provide an internal check on the quality of the data. The use of a co-solvent may be necessary due to the compound's limited aqueous solubility, and the pKa can be extrapolated to zero co-solvent concentration to obtain the aqueous pKa.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of (3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two non-equivalent protons on the pyridinone ring and the methylene protons of the acetic acid side chain. The chemical shifts of the ring protons will be influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl group.
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven unique carbon atoms in the molecule. The carbonyl carbons (of the pyridinone and the carboxylic acid) will appear at the downfield end of the spectrum.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The NIST WebBook indicates the availability of an IR spectrum for this compound.[3][4]
Table 3: Expected Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |
| C-H (Aromatic/Alkene) | ~3100 - 3000 | Stretching |
| C-H (Alkane) | ~2900 | Stretching |
| C=O (Carboxylic Acid) | ~1710 | Stretching |
| C=O (Pyridone) | ~1650 | Stretching |
| C=C / C=N (Ring) | ~1600 - 1450 | Stretching |
| C-O (Carboxylic Acid) | ~1300 | Stretching |
| C-Cl | ~800 - 600 | Stretching |
Interpretation Insights: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer in the solid state. The two distinct carbonyl stretching frequencies can help in confirming the presence of both the carboxylic acid and the pyridone functionalities. The presence of characteristic bands for both Lewis and Brønsted acid sites can be further investigated using pyridine-adsorbed FTIR.[5][6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. The NIST WebBook provides access to the electron ionization mass spectrum of this compound.[3][4]
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 222 for the most abundant isotopes). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with M+2 and M+4 peaks at approximately 65% and 10% of the M⁺ peak intensity, respectively.
-
Fragmentation: Common fragmentation pathways for halogenated pyridines and carboxylic acids can be expected.[7][8][9][10] This may include the loss of the carboxylic acid group, chlorine atoms, and cleavage of the pyridinone ring. The fragmentation of related 2-chloro pyridones often involves the loss of HCl to form a stable bicyclic ion.[11]
Synthesis and Reactivity
(3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetic acid is a known intermediate in the synthesis of the second-generation cephalosporin antibiotic, cefoxitin.[1] While specific, detailed synthetic procedures for this intermediate are often proprietary, general synthetic strategies for substituted pyridinones are well-documented. One plausible approach involves the N-alkylation of a pre-formed 3,5-dichloro-4-pyridone with a suitable two-carbon electrophile containing a carboxylic acid or a precursor group.
Safety and Handling
According to available safety data, (3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetic acid is classified as an irritant.[12] It is reported to cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has provided a detailed overview of the key chemical and physical properties of (3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetic acid. A comprehensive understanding of its structure, physicochemical parameters, and spectral characteristics is essential for its effective use in research and development, particularly in the context of pharmaceutical synthesis. The experimental protocols and interpretive insights provided herein are intended to serve as a valuable resource for scientists and researchers working with this important chemical intermediate.
References
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Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000042). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 10). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0322579). Retrieved from [Link]
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NIST. (n.d.). 1(4H)-Pyridineacetic acid, 3,5-dichloro-4-oxo-. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Preparation, Identification, Isolation and Characterization of Impurity in Cefoxitin. Retrieved from [Link]
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MDPI. (n.d.). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from [Link]
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Applied Science and Biotechnology Journal of Advanced Research. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Preparation, Identification, Isolation and Characterization of Impurity in Cefoxitin. Retrieved from [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN105254650A - Synthesis method of antibacterial drug cefoxitin.
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Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]
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CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]
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Cheméo. (n.d.). 2-Pyridinecarboxylic acid. Retrieved from [Link]
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NIST. (n.d.). 1(4H)-Pyridineacetic acid, 3,5-dichloro-4-oxo-. Retrieved from [Link]
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NMRS.io. (n.d.). 13C | Solvent | NMR Chemical Shifts. Retrieved from [Link]
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Bruker. (n.d.). 3 13C NMR 100 MHz Acetic Acid-d4. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Dichloro-4-oxo-4H-pyridine-1-acetic acid. Retrieved from [Link]
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PMC. (2013, August 8). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
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ResearchGate. (2020, September 3). Synthesis, structural, DFT, solid state and antimicrobial studies of some new biologically active cefoxitin complexes. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic signature of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid (CAS No: 56187-37-2), a molecule of interest in pharmaceutical research. Due to the limited availability of public domain experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a comprehensive set of predicted data. This guide is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in a research and development setting. We will delve into the rationale behind the predicted spectral features, providing a robust framework for researchers to interpret their own experimental data. Furthermore, this guide outlines standardized protocols for the acquisition of high-quality spectroscopic data for this molecule.
Introduction
This compound is a heterocyclic compound with a molecular formula of C₇H₅Cl₂NO₃ and a molecular weight of 222.02 g/mol .[1][2] Its structure, featuring a dichlorinated pyridone ring N-substituted with an acetic acid moiety, suggests potential applications as a scaffold in medicinal chemistry. Accurate and thorough characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding their chemical behavior in various assays. Spectroscopic techniques are the cornerstone of this characterization process.
This guide provides an in-depth look at the anticipated ¹H NMR, ¹³C NMR, IR, and Mass spectral data for this compound. The predictions are based on the known chemical structure and are supported by data from analogous compounds where available.
Molecular Structure and Predicted Spectroscopic Data
The structure of this compound is presented below. The key structural features that will influence its spectroscopic properties are the carboxylic acid group, the methylene bridge, the dichlorinated pyridone ring, and the carbonyl group within the ring.
Figure 1: Chemical structure of this compound.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to be relatively simple, with three distinct signals corresponding to the protons on the pyridone ring, the methylene bridge, and the carboxylic acid.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 - 8.5 | Singlet | 2H | H-2, H-6 | The two protons on the pyridone ring are chemically equivalent and are expected to appear as a singlet. Their chemical shift will be downfield due to the deshielding effects of the adjacent nitrogen, the carbonyl group, and the chlorine atoms. |
| ~4.5 - 5.0 | Singlet | 2H | -CH₂- | The methylene protons are adjacent to the nitrogen of the pyridone ring and the carbonyl of the acetic acid, leading to a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with. |
| ~10 - 13 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet. The exact chemical shift can be highly dependent on the solvent and concentration. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 - 175 | -COOH | The carbonyl carbon of the carboxylic acid is expected in this region. |
| ~165 - 170 | C=O (pyridone) | The carbonyl carbon within the pyridone ring will also be significantly downfield. |
| ~140 - 145 | C-2, C-6 | The two equivalent carbons on the pyridone ring adjacent to the nitrogen. |
| ~125 - 130 | C-3, C-5 | The carbons bearing the chlorine atoms will be shifted downfield. |
| ~50 - 55 | -CH₂- | The methylene carbon, influenced by the adjacent nitrogen and carbonyl group. |
Predicted IR Data
The IR spectrum will highlight the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 2500-3300 | Broad | O-H | Stretching (Carboxylic Acid) |
| 1700-1750 | Strong | C=O | Stretching (Carboxylic Acid) |
| 1640-1680 | Strong | C=O | Stretching (Pyridone) |
| 1550-1600 | Medium | C=C | Stretching (Aromatic Ring) |
| 1200-1300 | Medium | C-N | Stretching |
| 700-800 | Strong | C-Cl | Stretching |
Predicted Mass Spectrometry Data
Mass spectrometry will provide information on the molecular weight and fragmentation pattern.
| m/z | Interpretation |
| ~221/223/225 | [M]⁺, Molecular ion peak |
| ~176/178/180 | [M - COOH]⁺ |
| ~148/150/152 | [M - CH₂COOH]⁺ |
Experimental Protocols
To obtain high-quality spectroscopic data for this compound, the following standardized protocols are recommended.
NMR Spectroscopy
Sources
An In-depth Technical Guide to the Solubility and Stability of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid
Introduction
2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid is a molecule of significant interest within the domains of pharmaceutical and agrochemical research. Its structural architecture, featuring a dichlorinated pyridinone core coupled with an acetic acid moiety, suggests a potential for diverse biological activities. As with any compound earmarked for development, a comprehensive understanding of its physicochemical properties is paramount. This guide provides an in-depth exploration of the solubility and stability of this compound, offering both theoretical insights and practical methodologies for its characterization. This document is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding for formulation, analytical method development, and storage.
The pyridinone scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with various biological targets.[1][2] The inclusion of a carboxylic acid group introduces a key site for ionization, influencing properties like solubility and potential salt formation. Furthermore, the presence of two chlorine atoms on the pyridinone ring can significantly impact the molecule's lipophilicity, pKa, and metabolic stability.
Physicochemical Properties: A Predictive Overview
A foundational understanding of the key physicochemical parameters of this compound is essential for predicting its behavior in various solvent systems and under different environmental stressors.
| Property | Predicted Value/Characteristic | Rationale and Implications |
| Molecular Formula | C7H5Cl2NO3 | Confirmed by chemical databases.[3][4] |
| Molecular Weight | 222.02 g/mol | Confirmed by chemical databases.[3][4] |
| pKa | Acidic (estimated range: 3-5) | The carboxylic acid group is the primary acidic center. The electron-withdrawing nature of the dichlorinated pyridinone ring is expected to increase the acidity (lower the pKa) compared to a simple aliphatic carboxylic acid. This will be a critical determinant of its pH-dependent solubility. |
| LogP | Moderately Lipophilic | The dichlorinated aromatic ring contributes to lipophilicity, while the carboxylic acid and pyridinone moieties add polar character. The overall LogP will be a balance of these features, influencing its solubility in organic solvents and its potential for membrane permeability. |
| Physical Appearance | White to off-white solid | Based on the general appearance of similar small organic molecules. |
Solubility Profile: A Multifaceted Investigation
The solubility of an active pharmaceutical ingredient (API) is a critical attribute that influences its bioavailability and formulation design. The solubility of this compound is expected to be highly dependent on the pH and the polarity of the solvent.
Aqueous Solubility
The aqueous solubility of this compound will be intrinsically linked to its pKa.
-
At low pH (pH < pKa): The carboxylic acid will be predominantly in its neutral, protonated form. In this state, the molecule's solubility will be governed by the interplay of the polar pyridinone and carboxylic acid groups and the nonpolar dichlorinated ring. It is anticipated to have low to moderate aqueous solubility.
-
At high pH (pH > pKa): The carboxylic acid will deprotonate to form a carboxylate salt. This ionization will dramatically increase the molecule's polarity and, consequently, its aqueous solubility.
Solubility in Organic Solvents
The solubility in organic solvents will be dictated by the principle of "like dissolves like."
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected due to the potential for hydrogen bonding with the carboxylic acid and the pyridinone oxygen.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated, as these solvents can effectively solvate the polar functional groups of the molecule.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the significant polarity of the molecule.
Experimental Workflow for Solubility Determination
A robust determination of solubility requires a systematic approach. The following workflow outlines the key steps.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Experimental Protocol: Equilibrium Solubility Determination
-
Preparation of Solvent Systems:
-
Prepare a series of aqueous buffers at various pH levels (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Use high-purity organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, hexane).
-
-
Sample Preparation:
-
Accurately weigh an excess amount of this compound into vials for each solvent system. The goal is to create a saturated solution with undissolved solid remaining.
-
-
Equilibration:
-
Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C).
-
Allow the samples to equilibrate for a predetermined period (e.g., 24-48 hours) to ensure thermodynamic equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, carefully separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration of the supernatant through a syringe filter (e.g., 0.22 µm PVDF).
-
-
Quantification:
-
Prepare a standard calibration curve of the compound in each solvent system.
-
Dilute the filtered supernatant to fall within the linear range of the calibration curve.
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Solid-State Analysis (Optional but Recommended):
-
Analyze the remaining solid material using techniques like Powder X-ray Diffraction (PXRD) to determine if any polymorphic or solvate forms have been generated during the experiment.[5]
-
Stability Assessment: Ensuring Molecular Integrity
Understanding the stability of this compound is crucial for defining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are a key component of this assessment.[6][7][8]
Potential Degradation Pathways
Based on the structure, several degradation pathways can be hypothesized:
-
Hydrolysis: The amide-like bond within the pyridinone ring could be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening.
-
Decarboxylation: While generally stable, the acetic acid moiety could undergo decarboxylation under harsh thermal stress.
-
Photodegradation: Aromatic systems, particularly those with heteroatoms and halogens, can be susceptible to degradation upon exposure to UV or visible light.
-
Oxidation: While the molecule does not contain highly susceptible oxidative sites, degradation under strong oxidative conditions should be evaluated.
Experimental Workflow for Forced Degradation Studies
A systematic approach to forced degradation is necessary to identify potential degradants and develop stability-indicating analytical methods.
Caption: Workflow for Forced Degradation Studies.
Detailed Experimental Protocol: Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently for a specific duration. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%). Monitor the reaction at room temperature.
-
Thermal Degradation:
-
Solution: Heat the stock solution at an elevated temperature (e.g., 70°C).
-
Solid State: Store the solid compound in an oven at a high temperature (e.g., 105°C).
-
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Analyze the samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to aid in the identification of degradation products.
-
A suitable starting point for the HPLC method could be a reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic or phosphoric acid).[9]
-
-
Data Interpretation:
-
Quantify the amount of parent compound remaining and the formation of any degradation products.
-
Determine the degradation pathways based on the identified degradants.
-
The stability-indicating method should be able to resolve the parent peak from all significant degradation product peaks.
-
Conclusion
A thorough understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its successful development. This guide has provided a comprehensive framework for approaching these critical characterization studies. By employing the outlined experimental protocols and considering the underlying physicochemical principles, researchers can generate the robust data necessary to inform formulation strategies, establish appropriate storage conditions, and ensure the quality and efficacy of this promising compound. The insights gained from these studies will be invaluable in navigating the complex path from discovery to application.
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The Privileged Scaffold in Focus: Elucidating the Potential Mechanism of Action of Dichlorinated Pyridinone Compounds
An In-Depth Technical Guide
Introduction: The Pyridinone Core and the Chlorine Question
The pyridinone ring system is a quintessential "privileged structure" in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold for engaging with a multitude of biological targets.[3][4] Pyridinone derivatives have demonstrated a wide spectrum of pharmacological activities, including antitumor, antiviral, and anti-inflammatory effects.[4][5][6] The incorporation of this scaffold into drug candidates has been a fruitful strategy, leading to numerous clinical investigations.[3][7]
The addition of chlorine atoms to this privileged core introduces a significant chemical modification. Halogenation can profoundly alter a molecule's lipophilicity, metabolic stability, and electronic properties, which in turn can modulate its binding affinity, target selectivity, and overall pharmacological profile.[2] This guide, therefore, addresses the critical question: How do we systematically decipher the biological consequences of dichlorination on the pyridinone scaffold?
We will proceed not with a predefined answer, but with a strategic blueprint for discovery. This document outlines a multi-phased experimental approach, from broad-based phenotypic screening to high-resolution structural biology, designed to identify molecular targets, validate interactions, and map the downstream cellular consequences of dichlorinated pyridinone activity.
Part 1: Hypothesis-Driven Target Exploration
Based on the extensive literature on pyridinone analogues, we can formulate several primary hypotheses for the potential mechanism of action of dichlorinated derivatives. These hypotheses provide a logical starting point for a target-based investigation.
Hypothesis A: Modulation of Protein Kinase Activity
The pyridinone scaffold is a well-established kinase hinge-binding motif.[3][4] Its hydrogen bonding capabilities allow it to mimic the essential interactions of the natural ATP ligand. Numerous pyridinone-containing compounds have been developed as potent inhibitors of various kinases, including Met kinase and mitogen-activated protein kinases (MAPKs).[4] The dichlorination could enhance potency or alter the selectivity profile across the kinome.
Hypothesis B: Inhibition of Inflammatory Pathways
Pyridone derivatives have been reported to possess significant anti-inflammatory properties.[8] A plausible mechanism is the inhibition of key enzymes in inflammatory signaling, such as the cyclooxygenase (COX) isoenzymes, COX-1 and COX-2.[8] The electron-withdrawing nature of the chlorine atoms could influence interactions with the active sites of these enzymes.
Hypothesis C: Antiviral Activity via Polymerase Inhibition
Certain pyridinone derivatives have shown promise as antiviral agents, particularly against viruses of the Flaviviridae family, such as Hepatitis C Virus (HCV).[9] A key target in this context is the viral RNA-dependent RNA polymerase (e.g., NS5B in HCV), where the compound may act as a non-nucleoside inhibitor.[9]
Part 2: An Experimental Blueprint for Mechanism of Action Elucidation
A robust MoA investigation integrates both unbiased and hypothesis-driven approaches. The following workflow is designed as a self-validating system, where findings from one phase inform and refine the experiments in the next.
Phase 1: Target Identification
The initial goal is to determine if the dichlorinated pyridinone compounds interact with specific cellular targets. This can be approached from two directions: observing the compound's effect on cells (phenotypic) or directly testing it against a panel of purified targets (target-based).
Experimental Protocol 1: Phenotypic Screening via High-Content Imaging
-
Causality: A phenotypic screen is an unbiased approach that makes no prior assumptions about the compound's target.[10] By observing a wide range of cellular parameters, we can identify a compound's "fingerprint" and generate hypotheses about the pathways it perturbs.
-
Methodology:
-
Cell Line Selection: Choose a panel of relevant human cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer, U-937 lymphoma) based on the therapeutic areas suggested by pyridinone literature (e.g., oncology).[4]
-
Compound Treatment: Plate cells in 384-well microplates and treat with a dilution series of the dichlorinated pyridinone compound (e.g., 10 µM down to 10 nM) for 24-48 hours.
-
Staining: Fix the cells and stain with a cocktail of fluorescent dyes to visualize key cellular components (e.g., Hoechst for nuclei, CellMask for cytoplasm, MitoTracker for mitochondria, Phalloidin for actin cytoskeleton).
-
Imaging: Acquire multi-channel images using an automated high-content imaging system.
-
Data Analysis: Utilize image analysis software to quantify dozens of cellular features (e.g., nuclear size, cell shape, mitochondrial integrity, cytoskeletal texture). Compare the feature profile of treated cells to negative controls (DMSO) and positive controls with known mechanisms.
-
Phase 2: Biophysical and Biochemical Validation
Once a putative target is identified, the next critical step is to confirm a direct, physical interaction and quantify its functional consequence.
Experimental Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Causality: SPR provides real-time, label-free measurement of binding events, allowing for the precise determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D).[10] This serves as definitive proof of a direct interaction between the compound and the purified target protein.
-
Methodology:
-
Chip Preparation: Covalently immobilize the purified recombinant target protein (e.g., a specific kinase) onto a sensor chip surface.
-
Analyte Injection: Prepare a series of dilutions of the dichlorinated pyridinone compound in a suitable running buffer.
-
Binding Measurement: Inject the compound dilutions sequentially over the chip surface. The change in refractive index at the surface, proportional to mass binding, is recorded in real-time as a sensorgram.
-
Regeneration: After each injection, inject a regeneration solution (e.g., low pH glycine) to dissociate the compound, preparing the surface for the next cycle.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_on, k_off, and K_D.
-
Table 1: Hypothetical SPR Data for Compound X against Kinase Y
| Compound | k_on (1/Ms) | k_off (1/s) | K_D (nM) |
| Dichlorinated Pyridinone X | 1.5 x 10⁵ | 7.5 x 10⁻⁴ | 5.0 |
| Parent Pyridinone | 8.0 x 10⁴ | 4.0 x 10⁻³ | 50.0 |
This hypothetical data illustrates how dichlorination could lead to a 10-fold increase in binding affinity, primarily by slowing the dissociation rate.
Experimental Protocol 3: In Vitro Enzymatic Assay
-
Causality: Confirming direct binding is necessary but not sufficient. We must demonstrate that this binding event leads to a functional modulation of the target's activity (e.g., inhibition or activation).[10]
-
Methodology (Example: Kinase Inhibition Assay):
-
Reaction Setup: In a 384-well plate, combine the kinase, its specific peptide substrate, and ATP in a reaction buffer.
-
Inhibitor Addition: Add the dichlorinated pyridinone compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution).
-
Reaction Incubation: Incubate the plate at room temperature to allow the phosphorylation reaction to proceed.
-
Detection: Add a detection reagent that specifically recognizes the phosphorylated substrate (e.g., using luminescence or fluorescence resonance energy transfer - FRET).
-
Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
-
Phase 3: Cellular Pathway Analysis
The final phase connects the biochemical activity to a cellular outcome, confirming that the compound engages its target in a complex biological environment and modulates the intended signaling pathway.
Experimental Protocol 4: Western Blotting for Target Engagement and Pathway Modulation
-
Causality: Western blotting allows for the direct measurement of changes in protein levels and post-translational modifications, such as phosphorylation.[10] By examining the phosphorylation status of a kinase's substrate, we can directly assess whether the compound is engaging its target and blocking downstream signaling in intact cells.
-
Methodology:
-
Cell Treatment: Treat cultured cells with the dichlorinated pyridinone compound at various concentrations (e.g., 0.1x, 1x, 10x the IC₅₀) for a defined period (e.g., 2 hours). Include a positive control (known inhibitor) and negative control (DMSO).
-
Cell Lysis: Lyse the cells to release total protein and determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Probe with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-ERK).
-
Wash, then probe with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody for the total protein of the substrate (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
-
Analysis: Quantify the band intensities. A successful on-target effect will show a dose-dependent decrease in the phosphorylated protein signal relative to the total and loading controls.
-
Conclusion
Elucidating the mechanism of action of a novel compound class like dichlorinated pyridinones is a systematic process of inquiry, validation, and refinement. It requires an integrated, multi-disciplinary approach that builds a cohesive narrative from cellular phenotype to atomic-level interaction. The framework presented here—combining unbiased screening, rigorous biophysical validation, and functional cellular analysis—provides a robust pathway to understanding how these modified privileged scaffolds exert their biological effects. By following this blueprint, researchers can effectively de-risk and advance promising dichlorinated pyridinone compounds in the drug discovery pipeline, unlocking their full therapeutic potential.
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Title: Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.[11][12] Source: Molecules URL: [Link]
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Title: Recent Advances of Pyridinone in Medicinal Chemistry.[3][4] Source: Frontiers in Chemistry URL: [Link]
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Title: Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery.[5][6] Source: Taylor & Francis Online URL: [Link]
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Title: Pyridones in drug discovery: Recent advances.[1][2] Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
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Title: Mechanism of Action: discover your small molecule's interactions and targets.[13] Source: Broad Institute URL: [Link]
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Title: 2,3-Dihydro-1,2-Diphenyl-substituted 4H-Pyridinone derivatives as new anti Flaviviridae inhibitors.[9] Source: PubMed URL: [Link]
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Title: Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition.[8] Source: RSC Medicinal Chemistry URL: [Link]
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A Technical Guide to the Biological Activity Screening of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid
Abstract
This document provides a comprehensive technical framework for the systematic screening of the biological activities of the novel compound, 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid. The 4-pyridinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties including antimicrobial, antineoplastic, and anti-inflammatory effects[1][2][3]. This guide is designed for researchers, scientists, and drug development professionals, offering a logical, multi-tiered screening cascade. We will detail field-proven protocols, explain the causality behind experimental choices, and provide self-validating systems through the inclusion of rigorous controls. The objective is to establish a foundational biological profile for this compound, identifying and validating potential therapeutic avenues for further development.
Introduction: The Rationale for Screening
The compound this compound belongs to the N-substituted 4-pyridinone class. The pyridinone ring is a versatile heterocyclic motif found in numerous biologically active molecules. Its ability to act as a hydrogen bond donor and acceptor, coupled with the diverse substitutions possible on the ring and nitrogen atom, allows for fine-tuning of its pharmacological profile.
The rationale for screening this specific compound is based on established evidence from structurally related molecules:
-
Antimicrobial Potential: Pyridinone derivatives have demonstrated activity against a spectrum of bacteria and fungi, making them interesting candidates in the search for new antibiotics to combat antimicrobial resistance[1][4][5].
-
Anticancer Activity: The 4-pyridinone scaffold has been identified in compounds with potent antitumor properties, acting through various mechanisms such as cell cycle arrest and induction of apoptosis[2][6][7].
-
Anti-inflammatory Effects: Various pyridinone and pyridazinone derivatives have been shown to modulate inflammatory pathways, for instance, by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines[8][9][10].
This guide proposes a hierarchical screening approach, beginning with broad primary assays across these three key areas, followed by more specific secondary assays to elucidate mechanisms of action for any identified "hits."
Caption: Overall screening strategy for the target compound.
Tier 1: Primary Screening - Antimicrobial Activity
The initial step is to determine if the compound possesses broad-spectrum antimicrobial properties. We will employ the broth microdilution method to quantify its activity as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent required to inhibit the visible in vitro growth of a microorganism[11]. This method is preferred for primary screening due to its efficiency, quantitative nature, and suitability for testing multiple organisms simultaneously[12][13].
Causality and Experimental Design
-
Choice of Microorganisms: To assess the spectrum of activity, a panel of clinically relevant bacteria is selected, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) species. These represent different cell wall structures and resistance mechanisms.
-
Controls for Self-Validation:
-
Positive Control: A known antibiotic (e.g., Gentamicin for bacteria) to confirm the assay is performing correctly and the microorganisms are susceptible[3].
-
Negative Control (Vehicle Control): The solvent used to dissolve the test compound (e.g., DMSO) is tested alone to ensure it has no intrinsic antimicrobial activity at the concentrations used.
-
Sterility Control: Broth medium without microorganisms to check for contamination.
-
Growth Control: Microorganisms in broth without any test compound to ensure adequate growth.
-
Detailed Protocol: Broth Microdilution for MIC Determination
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: From a fresh culture plate, suspend several colonies of the test microorganism in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL[14]. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the appropriate broth (e.g., Mueller-Hinton Broth). This typically creates a concentration range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions and control wells[14].
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound with no visible turbidity[14].
Caption: Workflow for the Broth Microdilution MIC Assay.
Data Presentation
The results should be summarized in a clear table.
| Microorganism | Gram Stain | Compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | Positive | ||
| Escherichia coli | Negative | ||
| Pseudomonas aeruginosa | Negative | ||
| Klebsiella pneumoniae | Negative |
Tier 1: Primary Screening - Anticancer Activity
To evaluate the potential of the compound as an antineoplastic agent, a primary cytotoxicity screen against a panel of human cancer cell lines is essential. The MTT assay is a robust and widely used colorimetric assay for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells[15][16].
Causality and Experimental Design
-
Choice of Cell Lines: A diverse panel of cell lines is recommended to identify potential tissue-specific activity. For example, MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) represent common cancer types[7][17]. Including a non-cancerous cell line (e.g., MRC-5, normal lung fibroblasts) is crucial to assess selectivity and potential general toxicity.
-
Principle of MTT Assay: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells[15][18]. The amount of formazan produced is proportional to the number of metabolically active cells.
-
Controls for Self-Validation:
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin) to validate the assay sensitivity.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used for the test compound.
-
Untreated Control: Cells in media alone, representing 100% viability.
-
Blank Control: Media without cells to provide a background reading for the spectrophotometer.
-
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture media. Remove the old media from the cells and add the media containing the various compound concentrations. Incubate for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS, diluted in serum-free media) to each well to a final concentration of 0.5 mg/mL[19]. Incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the insoluble purple formazan crystals[16]. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of the colored solution using a microplate spectrophotometer at a wavelength of 570 nm[19]. A reference wavelength of 630 nm can be used to subtract background absorbance[16].
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
Caption: Workflow for the Griess Assay.
Data Presentation
Present the results clearly, linking cytotoxicity with NO inhibition.
| Compound Conc. (µM) | Cell Viability (%) | NO Production (% of LPS Control) |
| 0 (LPS only) | 100 | 100 |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| Dexamethasone (10 µM) |
Conclusion and Path Forward
This technical guide outlines a robust, logical, and efficient cascade for the primary biological screening of this compound. By systematically evaluating its antimicrobial, anticancer, and anti-inflammatory potential using validated in vitro assays, a clear initial profile of the compound's activity can be established. Any positive "hits" from this primary screen will warrant progression to Tier 2 secondary screening. These subsequent studies would aim to confirm the activity, expand the panel of cell lines or microbial strains, and begin to investigate the molecular mechanism of action (e.g., enzyme inhibition assays, gene expression analysis, or cell cycle analysis). This structured approach ensures that resources are directed toward the most promising therapeutic avenues, forming a solid foundation for further preclinical development.
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Redda, K. K., Rao, K. N., Heiman, A. S., Onayemi, F. Y., & Clark, J. B. (1991). Synthesis and anti-inflammatory activities of some N-[pyridyl(phenyl)carbonylamino]-tert-butyl/phenyl-1,2,3,6- tetrahydropyridines. Chemical & Pharmaceutical Bulletin, 39(3), 786–791. [Link]
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Christodoulou, M. S., Liekens, S., Kasiotis, K. M., & Haroutounian, S. A. (2015). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 10(2), 1195–1200. [Link]
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A Systematic Framework for the In Vitro Evaluation of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Acid Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Charting the Course for a Novel Scaffold
The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is a rigorous path defined by systematic evaluation. The 2-(3,5-dichloro-4-oxopyridin-1(4H)-yl)acetic acid scaffold represents a class of molecules with significant potential, owing to the presence of a halogenated pyridinone core—a motif found in various bioactive compounds. This guide provides a comprehensive, experience-driven framework for the in vitro evaluation of its derivatives. We will move beyond a simple recitation of protocols to establish a logical, tiered approach that begins with broad characterization and progressively drills down into the specific mechanism of action. This self-validating cascade is designed to build confidence at each stage, ensuring that only the most promising candidates, backed by robust data, are advanced.
Part 1: The Foundational Screen — Establishing a Therapeutic Window
The Rationale of Initial Profiling: Before exploring any specific therapeutic potential, it is imperative to first understand the general biological impact of a new compound series. The initial goal is twofold: to identify a concentration range where the compounds can be studied without causing non-specific cell death and to flag any derivatives that exhibit overt cytotoxicity at low concentrations. This foundational dataset is critical for interpreting all subsequent activity-based assays; without it, one cannot distinguish between targeted biological effects and general toxicity.[1][2]
Core Protocol 1: General Cytotoxicity Assessment
This protocol establishes the concentration-dependent effect of the derivatives on cell viability. We will utilize a lactate dehydrogenase (LDH) release assay, which measures the leakage of this cytosolic enzyme from cells with compromised membrane integrity—a hallmark of necrosis or late-stage apoptosis.[1][3]
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Culture: Plate a human cell line (e.g., A549, human lung carcinoma, or HEK293, human embryonic kidney cells) in a 96-well, clear-bottom plate at a density of 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a 10 mM stock solution of each derivative in 100% DMSO.[4] Create a serial dilution series (e.g., 100 µM to 0.1 µM) in the appropriate cell culture medium. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include the following controls:
-
Vehicle Control: Cells treated with medium containing 0.5% DMSO (represents 0% cytotoxicity).
-
Positive Control: Cells treated with a lysis buffer provided with the assay kit (represents 100% cytotoxicity).
-
Untreated Control: Cells in medium only.
-
-
Incubation: Incubate the plate for a standard exposure time, typically 24 or 48 hours, at 37°C and 5% CO₂.
-
LDH Measurement:
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution.
-
-
Data Acquisition: Measure the absorbance at 490 nm and 680 nm (background) using a microplate reader.
-
Data Analysis:
-
Subtract the 680 nm absorbance value from the 490 nm absorbance value.
-
Calculate the percent cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Vehicle Control LDH activity) / (Positive Control LDH activity - Vehicle Control LDH activity)] * 100
-
Plot the % cytotoxicity against the logarithm of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration that causes 50% cell death).
-
Data Presentation: Cytotoxicity Profile
| Derivative ID | Scaffold Modification | Cell Line | IC₅₀ (µM) |
| DPA-001 | R = -CH₃ | A549 | > 100 |
| DPA-002 | R = -Phenyl | A549 | 45.2 |
| DPA-003 | R = -CF₃ | A549 | 12.8 |
Workflow for Foundational Cytotoxicity Screening
Caption: Workflow for determining the IC₅₀ of novel derivatives.
Part 2: Hypothesis-Driven Screening — Unveiling Primary Activity
The Rationale of Targeted Screening: With a baseline understanding of each derivative's toxicity, the next logical step is to screen for a specific, desired biological activity. The 4-pyridone structure is a known pharmacophore that can interact with the ATP-binding pocket of protein kinases. Therefore, a rational starting point is to screen the non-toxic derivatives against a panel of key protein kinases implicated in oncology or inflammation. This approach efficiently identifies initial "hits" and provides early insights into compound selectivity.
Core Protocol 2: Kinase Inhibition Profiling
This protocol uses a generic, luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. A decrease in signal indicates ATP consumption by an active kinase, while a strong signal indicates the kinase has been inhibited.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare the kinase, substrate, and ATP solutions in the optimized kinase reaction buffer. The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.[5]
-
Prepare test compounds at a fixed screening concentration (e.g., 10 µM) in the reaction buffer. Ensure the final DMSO concentration is constant across all wells.
-
-
Assay Setup (in a 384-well plate):
-
Test Wells: Add 5 µL of kinase solution and 2.5 µL of the test compound.
-
Control Wells (100% activity): Add 5 µL of kinase solution and 2.5 µL of vehicle (buffer with DMSO).
-
Blank Wells (0% activity): Add 5 µL of buffer (no kinase) and 2.5 µL of vehicle.
-
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of a substrate/ATP mix to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion & Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to all wells to convert the newly formed ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the vehicle control: % Inhibition = [1 - (Luminescence_Test - Luminescence_Blank) / (Luminescence_Control - Luminescence_Blank)] * 100
-
Data Presentation: Kinase Panel Screening Results
| Derivative ID | Kinase Target 1 (% Inhibition @ 10 µM) | Kinase Target 2 (% Inhibition @ 10 µM) | Kinase Target 3 (% Inhibition @ 10 µM) |
| DPA-001 | 8.2 | 5.1 | 12.5 |
| DPA-002 | 15.6 | 92.4 | 23.1 |
| DPA-003 | 20.1 | 95.8 | 35.7 |
Workflow for Primary Kinase Screening
Caption: Cascade for identifying primary hits from a kinase panel.
Part 3: Mechanism of Action — From "If" to "How"
The Rationale for Mechanistic Studies: Identifying a "hit" in a biochemical screen is a critical milestone, but it is not sufficient. A compound's activity against an isolated enzyme may not translate to a cellular context.[6][7] It is essential to prove that the compound can enter a cell and bind to its intended target.[8] Furthermore, understanding how it binds (the kinetic mechanism) is crucial for guiding further chemical optimization.
Core Protocol 3: Cellular Target Engagement
This protocol verifies that a compound engages its target protein within live cells. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method for this purpose. It measures the proximity between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same protein. A test compound that engages the target will displace the tracer, leading to a loss of BRET signal.[9]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well, white-bottom plate and incubate for 24 hours.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound.
-
In a new plate, add the test compound dilutions, the fluorescent tracer (at a pre-determined optimal concentration), and the transfected cells.
-
-
Incubation: Incubate the plate for 2 hours at 37°C and 5% CO₂ to allow the compound and tracer to reach binding equilibrium within the cells.
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Immediately measure both the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, >600 nm) emission signals using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well: (Acceptor Emission) / (Donor Emission).
-
Normalize the data to controls (vehicle-only for high BRET, excess unlabeled control compound for low BRET).
-
Plot the BRET ratio against the logarithm of the compound concentration and fit the data to determine the IC₅₀, which reflects the compound's potency in a cellular environment.
-
Principle of the NanoBRET™ Target Engagement Assay
Caption: BRET signal is high when the tracer binds, low when displaced.
Core Protocol 4: Enzyme Inhibition Kinetics
This series of experiments determines the mechanism by which the compound inhibits the enzyme. By measuring the inhibitor's potency (IC₅₀) at various substrate concentrations, we can elucidate its mode of action (e.g., competitive, non-competitive, or uncompetitive) and calculate the true inhibition constant (Kᵢ).[10]
Experimental Protocol: Determining Mode of Inhibition
-
Assay Setup: Use the same biochemical assay as in the primary screen (e.g., ADP-Glo™).
-
Matrix Titration:
-
Prepare a matrix of reactions in a 384-well plate.
-
On one axis, perform a serial dilution of the inhibitor (e.g., 10 concentrations spanning its IC₅₀).
-
On the other axis, use a series of fixed substrate (e.g., ATP) concentrations, typically spanning from 0.5x Kₘ to 10x Kₘ.[10]
-
-
Execution and Data Acquisition: Run the kinase reaction and measure the output (luminescence) for every combination of inhibitor and substrate concentration.
-
Data Analysis:
-
For each fixed substrate concentration, plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value at that specific substrate level.
-
Dixon Plot: Plot the reciprocal of the reaction velocity (1/V) against the inhibitor concentration ([I]). The intersection point of the lines from different substrate concentrations can indicate the mode of inhibition.
-
Lineweaver-Burk Plot: Plot the reciprocal of velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration. Changes in the Vₘₐₓ (y-intercept) and Kₘ (x-intercept) reveal the inhibition mechanism.
-
Calculate the Kᵢ using the Cheng-Prusoff equation for the determined mode of inhibition. For a competitive inhibitor: Kᵢ = IC₅₀ / (1 + [S]/Kₘ).
-
Data Presentation: Enzyme Kinetic Parameters
| Derivative ID | Target Kinase | Cellular IC₅₀ (µM) | Biochemical IC₅₀ (µM) at Kₘ ATP | Kᵢ (µM) | Mode of Inhibition |
| DPA-002 | Kinase 2 | 1.2 | 0.45 | 0.21 | ATP-Competitive |
| DPA-003 | Kinase 2 | 0.8 | 0.31 | 0.15 | ATP-Competitive |
Conclusion
This guide outlines a logical, multi-tiered strategy for the comprehensive in vitro evaluation of this compound derivatives. By progressing from broad cytotoxicity profiling to hypothesis-driven screening and finally to detailed mechanism-of-action studies, researchers can build a robust data package. This systematic approach ensures that decisions are based on a holistic understanding of a compound's properties, from its general cellular effects to its specific molecular interactions. This methodology not only validates hits with high confidence but also provides the critical insights necessary to guide the structure-activity relationship (SAR) studies that will ultimately transform a promising chemical scaffold into a viable drug development candidate.
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- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pyridinone Acetic Acid Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Emergence of a Versatile Pharmacophore
The pyridinone ring, a six-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold."[1] This distinction arises from its unique physicochemical properties: the ability to act as both a hydrogen bond donor and acceptor, mimicking peptide bonds, and its capacity to be readily functionalized at multiple positions.[1] When coupled with an acetic acid moiety, the resulting pyridinone acetic acid framework offers a powerful combination of structural rigidity, hydrogen bonding capability, and a critical carboxylic acid group that often serves as a key interaction point with biological targets, particularly through the coordination of metal ions in enzyme active sites.
This guide provides a technical overview of the therapeutic potential of pyridinone acetic acids, delving into their mechanisms of action, showcasing key data, and presenting detailed experimental protocols for their evaluation. We will explore three primary areas where this scaffold has shown significant promise: oncology, inflammation, and virology.
Section 1: Anticancer Potential via Kinase Inhibition
The dysregulation of protein kinases is a hallmark of cancer, driving uncontrolled cell proliferation, survival, and angiogenesis. Pyridinone acetic acid derivatives have emerged as potent inhibitors of key kinases, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of tumor angiogenesis.
Mechanism of Action: Targeting the Angiogenic Switch
VEGF-A binding to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[2] This event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation, migration, and survival—the essential components of angiogenesis.[3]
Pyridinone acetic acid-based inhibitors are designed to function as ATP-competitive inhibitors. They occupy the ATP-binding pocket within the VEGFR-2 kinase domain, preventing autophosphorylation and blocking the entire downstream signaling cascade. The pyridinone core forms key hydrogen bonds within the hinge region of the kinase, while the acetic acid group can form additional interactions, enhancing binding affinity and specificity.
// Connections VEGF -> VEGFR2_inactive [label="Binding", style=dashed, color="#202124"]; VEGFR2_inactive -> VEGFR2_dimer [label="Dimerization", style=dashed, color="#202124"]; VEGFR2_dimer -> VEGFR2_active [label="Autophosphorylation", arrowhead=normal, color="#202124"]; ATP -> VEGFR2_dimer [dir=none, style=invis]; edge [tailclip=false, arrowtail=tee, arrowhead=none, dir=back, color="#EA4335"]; Inhibitor -> VEGFR2_dimer [label=" Blocks ATP\n Binding Site", fontcolor="#EA4335"]; edge [arrowhead=normal, color="#202124"]; VEGFR2_active -> {PI3K, PLCg} [label="Signal Transduction", style=dashed];
{rank=same; VEGFR2_inactive; VEGFR2_dimer; VEGFR2_active;} } t Figure 1: VEGFR-2 signaling pathway and point of inhibition.
Key Compounds and In Vitro Efficacy
The development of pyridine-based VEGFR-2 inhibitors has yielded several potent compounds. While many are generalized "pyridine derivatives," the underlying principles apply directly to the pyridinone acetic acid subclass. The structure-activity relationship (SAR) often reveals that small modifications to the substituents on the pyridine ring can significantly impact potency and selectivity.[4][5]
| Compound Class | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| Pyridine Derivative 10 | HepG2 (Liver) | 4.25 | Sorafenib | 5.47 | [6] |
| MCF-7 (Breast) | 6.08 | Doxorubicin | 8.07 | [6] | |
| Pyridine Derivative 8 | HepG2 (Liver) | 4.34 | Sorafenib | 5.47 | [6] |
| MCF-7 (Breast) | 10.29 | Doxorubicin | 8.07 | [6] | |
| Naphthylpyridine 11d | MCF-7 (Breast) | Potent (nanomolar) | Staurosporine | 8.39 | [5] |
Note: The table presents data for closely related pyridine derivatives to illustrate the therapeutic potential. Specific data for compounds strictly adhering to the pyridinone acetic acid structure are part of ongoing research.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol describes a luminescence-based assay to determine the IC50 value of a test compound against recombinant human VEGFR-2. The principle relies on quantifying the amount of ATP consumed during the phosphorylation reaction; a lower ATP level (higher luminescence signal from the detection reagent) indicates less kinase activity.[7][8]
A. Rationale and Self-Validation: This assay is a direct measure of target engagement. Including a "No Enzyme" blank control validates that the signal is dependent on VEGFR-2 activity. A "Positive Control" (DMSO vehicle) establishes 100% enzyme activity, against which all inhibition is measured. A known inhibitor (e.g., Sorafenib) should be run as a reference to validate the assay's performance and sensitivity.
B. Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (500 µM stock)
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Test Compound (Pyridinone Acetic Acid derivative)
-
DMSO (for compound dilution)
-
White 96-well assay plates
-
Kinase-Glo® MAX Luminescence Detection Reagent
-
Microplate reader capable of reading luminescence
C. Step-by-Step Procedure:
-
Buffer Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water. Keep on ice.
-
Compound Dilution: Prepare a 10 mM stock of the test compound in DMSO. Create a serial dilution series in 1x Kinase Buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay must not exceed 1%.
-
Master Mixture Preparation: For each 25 µL reaction, prepare a master mix containing: 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x PTK substrate, and 17 µL of sterile water.
-
Plate Setup:
-
Add 25 µL of the Master Mixture to all wells.
-
Test Wells: Add 5 µL of the diluted test compound solutions.
-
Positive Control: Add 5 µL of 1x Kinase Buffer containing the same final DMSO concentration as the test wells.
-
Blank (No Enzyme) Control: Add 5 µL of 1x Kinase Buffer.
-
-
Enzyme Preparation: Thaw the recombinant VEGFR-2 on ice. Dilute the enzyme to a working concentration of ~1 ng/µL in 1x Kinase Buffer.
-
Reaction Initiation:
-
To the "Test Wells" and "Positive Control" wells, add 20 µL of the diluted VEGFR-2 enzyme.
-
To the "Blank" wells, add 20 µL of 1x Kinase Buffer.
-
-
Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add 50 µL of Kinase-Glo® MAX reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Acquisition: Read the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and blank controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Section 2: Anti-Inflammatory Activity via COX-2 Inhibition
Chronic inflammation is a key driver of numerous diseases, from arthritis to cardiovascular disease and cancer. The cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are central to the inflammatory cascade. Pyridinone and pyridazinone acetic acid derivatives have been investigated as selective COX-2 inhibitors, offering a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with improved gastrointestinal safety profiles.[9][10][11]
Mechanism of Action: Blocking Prostaglandin Synthesis
The COX enzymes catalyze the conversion of arachidonic acid, released from the cell membrane by phospholipase A2, into prostaglandin H2 (PGH2).[12][13] PGH2 is the precursor to a variety of prostanoids, including prostaglandins (like PGE2) and thromboxanes, which are potent mediators of pain, fever, and inflammation.[14][15]
While COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa, COX-2 is induced at sites of inflammation.[11] Selective COX-2 inhibitors, including certain pyridinone acetic acids, are designed to fit into a specific side pocket of the COX-2 active site that is absent in COX-1. This selective binding blocks the production of inflammatory prostaglandins without affecting the protective functions of COX-1, thereby reducing the risk of gastrointestinal side effects.[9][16]
Key Compounds and Preclinical Efficacy
Several pyridazinone derivatives (a closely related scaffold) have demonstrated potent and selective COX-2 inhibition with promising anti-inflammatory activity in vivo.
| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) | In Vivo Edema Inhibition (%) | Citation |
| Pyridazinone 5a | 0.77 | 16.70 | Strong, comparable to Indomethacin | [9] |
| Pyridazinone 5f | 1.89 | 13.38 | Strong, comparable to Indomethacin | [9] |
| Pyridazine 6b | 0.18 | 6.33 | Comparable to Celecoxib | [16] |
| Celecoxib (Control) | 0.35 | 37.03 | Standard | [9] |
| Indomethacin (Control) | 0.42 | 0.50 | Standard | [9] |
The Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) indicates the preference for inhibiting COX-2. A higher SI value denotes greater selectivity.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds. The subcutaneous injection of carrageenan into a rat's paw induces a biphasic inflammatory response, with the later phase (3-5 hours) being highly dependent on prostaglandin synthesis, making it ideal for testing COX-2 inhibitors.
A. Rationale and Self-Validation: This model mimics key aspects of acute inflammation. The use of a vehicle control group is essential to determine the baseline inflammatory response. A positive control group treated with a known NSAID (e.g., Indomethacin) validates the model's responsiveness and provides a benchmark for the efficacy of the test compound. Measuring paw volume at multiple time points allows for the characterization of the time course of both the inflammation and the drug's effect.
B. Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Lambda Carrageenan (1% w/v suspension in sterile saline)
-
Test Compound (Pyridinone Acetic Acid derivative)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive Control (e.g., Indomethacin)
-
Plethysmometer (for measuring paw volume)
-
Syringes and needles for oral gavage and subcutaneous injection
C. Step-by-Step Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment. Fast the animals overnight before dosing, with free access to water.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (receives vehicle only)
-
Group 2: Positive Control (receives Indomethacin, e.g., 5 mg/kg)
-
Groups 3-5: Test Compound (receives different doses of the pyridinone acetic acid, e.g., 10, 30, 100 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).
-
Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) via gavage.
-
Induction of Inflammation: One hour after dosing, inject 0.1 mL of the 1% carrageenan suspension subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Vt - V₀.
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to determine statistical significance.
-
Section 3: Antiviral Activity as HIV Integrase Inhibitors
Perhaps the most clinically successful application of the pyridinone acetic acid core is in the development of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs). Drugs like Dolutegravir and Bictegravir are built upon this fundamental scaffold and have become cornerstones of modern antiretroviral therapy.
Mechanism of Action: Halting Viral Genome Integration
The HIV integrase (IN) enzyme is essential for viral replication. It catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer.[17] The active site of the integrase contains two critical magnesium ions (Mg²⁺).
INSTIs based on the pyridinone acetic acid scaffold act as metal chelators. The carbonyl oxygen of the pyridinone ring and the two oxygens of the carboxylic acid group coordinate the two Mg²⁺ ions in the enzyme's active site. This potent chelation effectively immobilizes the catalytic core, blocking the strand transfer step and preventing the integration of viral DNA, thus halting the viral replication cycle.[17]
Pharmacokinetics and Safety Profile: A Clinical Snapshot
The success of pyridinone-based INSTIs is not only due to their potency but also their favorable pharmacokinetic (PK) and safety profiles. S/GSK1349572 (the precursor to Dolutegravir) provides an excellent case study.
In clinical studies with healthy volunteers, the compound was well tolerated, with most adverse events being mild (headache being the most common).[7][17] The pharmacokinetic profile demonstrated linearity over the tested dosage range and a half-life of approximately 15 hours, supporting once-daily dosing.[7] Crucially, the steady-state drug concentration remained many folds higher than the protein-adjusted 90% inhibitory concentration (IC90), ensuring sustained viral suppression.[7][17] Furthermore, it showed no significant interaction with the cytochrome P450 3A (CYP3A) pathway, reducing the potential for drug-drug interactions.[7][17]
| PK Parameter (50 mg dose) | Value | Citation |
| Half-life (t½) | ~15 hours | [7] |
| Steady-State Trough Conc. (Cτ) | 1.6 µg/mL | [17] |
| Protein-Adjusted IC90 | 0.064 µg/mL | [17] |
| Cτ / IC90 Ratio | ~25x | [17] |
Conclusion
The pyridinone acetic acid scaffold represents a triumph of medicinal chemistry, demonstrating remarkable versatility across diverse therapeutic areas. Its ability to effectively interact with the active sites of critical enzymes like kinases, cyclooxygenases, and viral integrases underscores its status as a privileged structure. For researchers and drug developers, this scaffold offers a robust and clinically validated starting point for the design of novel therapeutics. The insights into its mechanisms of action, coupled with established protocols for its evaluation, provide a solid foundation for future innovation in the fight against cancer, inflammation, and viral diseases.
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Min, S., et al. (2011). Pharmacokinetics and safety of S/GSK1349572, a next-generation HIV integrase inhibitor, in healthy volunteers. Antimicrobial Agents and Chemotherapy, 55(2), 791-796. [Link]
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Perra, M., et al. (2017). Discovery and optimization of 2-pyridinone aminal integrase strand transfer inhibitors for the treatment of HIV. Bioorganic & Medicinal Chemistry Letters, 27(15), 3364-3369. [Link]
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Min, S., et al. (2011). Pharmacokinetics and Safety of S/GSK1349572, a Next-Generation HIV Integrase Inhibitor, in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 55(2), 791-796. [Link]
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El-Gamal, M. I., et al. (2016). Signaling pathways of VEGFR-2. ResearchGate. [Link]
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Sun, L., et al. (2007). Synthesis and structure-activity relationships of pyrazine-pyridine biheteroaryls as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors. Journal of Medicinal Chemistry, 50(17), 4137-4148. [Link]
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Various Authors. (n.d.). Chart comparing the IC50 values of the compounds for different cell lines. ResearchGate. [Link]
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El-Sayed, M. A. A., et al. (2024). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic Chemistry, 145, 107204. [Link]
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Abdel-Aziz, M., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(7), e2100030. [Link]
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Min, S., et al. (2011). Pharmacokinetics and Safety of S/GSK1349572, a Next-Generation HIV Integrase Inhibitor, in Healthy Volunteers. ResearchGate. [Link]
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El-Naggar, M., et al. (2020). Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. Bioorganic Chemistry, 102, 104101. [Link]
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Kocon, M., et al. (2017). Schematic presentation of prostaglandin E2 (PGE2) biosynthesis in a mesenchymal stromal cell (MSC). ResearchGate. [Link]
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Unmasking the Mechanism: A Technical Guide to Novel Therapeutic Target Discovery for 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid
Abstract
The discovery of novel therapeutics is often driven by the identification of bioactive small molecules from phenotypic screens. However, the critical next step—elucidating the mechanism of action by identifying the specific molecular target(s)—remains a significant bottleneck in drug development. This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to systematically discover the therapeutic targets of the novel compound 2-(3,5-dichloro-4-oxopyridin-1(4H)-yl)acetic acid. The pyridone scaffold, a "privileged structure" in medicinal chemistry, is known to interact with a wide range of biological targets, including kinases and other enzymes.[1][2][3][4][5] This guide eschews a one-size-fits-all template, instead offering a logical, multi-pronged strategy rooted in field-proven chemical proteomics, genetic, and biophysical approaches. By integrating expertise with self-validating experimental designs, this document serves as a practical roadmap for moving from a bioactive compound to a validated therapeutic target.
Introduction: The Challenge of Target Deconvolution
The compound this compound presents a compelling case for target discovery. Its structure, featuring a dichlorinated 4-pyridone core, suggests potential for a range of biological activities, from antimicrobial and anticancer to anti-inflammatory effects.[1][2][6] The core challenge, however, is the unbiased identification of its direct cellular binding partners to understand its therapeutic potential and potential off-target effects.[7][8] This guide outlines a systematic, multi-faceted approach to this "target deconvolution" problem, leveraging orthogonal methodologies to build a high-confidence portfolio of candidate targets.
Our strategy is built on three pillars of target identification, each providing a different and complementary lens through which to view the compound's mechanism of action:
-
Chemical Proteomics: Directly identifying the proteins that physically interact with the compound.
-
Functional Genomics: Identifying genes and pathways that modulate cellular sensitivity to the compound.
-
Biophysical Validation: Confirming direct target engagement in a cellular context.
This integrated approach is designed to not only identify primary targets but also to provide a broader understanding of the compound's impact on cellular signaling networks.
A Multi-Pronged Approach to Target Identification
The journey from a bioactive compound to a validated target requires a carefully planned sequence of experiments. The following workflow illustrates a logical progression, starting with broad, unbiased screening methods and moving towards more focused validation assays.
Caption: Workflow for affinity-based protein profiling.
Detailed Protocol: Affinity-Based Protein Profiling
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support. The acetic acid moiety is a logical point of attachment.
-
Immobilization: Covalently attach the linker-modified compound to NHS-activated agarose beads.
-
Cell Culture and Lysis: Culture a relevant human cell line (e.g., a cancer cell line if antitumor activity is suspected) to a high density. Harvest and lyse the cells in a non-denaturing buffer to preserve protein structure and interactions.
-
Affinity Purification:
-
Incubate the cell lysate with the compound-conjugated beads for 2-4 hours at 4°C.
-
For the competition control, pre-incubate the lysate with a 100-fold molar excess of free this compound before adding the beads.
-
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [7] * Identify the proteins by searching the MS/MS data against a human protein database.
-
| Parameter | Experimental Condition | Control Condition |
| Bait | Immobilized Compound | Immobilized Compound |
| Competitor | None | 100x Molar Excess of Free Compound |
| Expected Outcome | Identification of all binding proteins | Identification of non-specific binders only |
Table 1: Experimental and Control Conditions for Affinity-Based Proteomics.
Functional Genomics: Uncovering Genetic Dependencies with CRISPR Screening
While chemical proteomics identifies direct physical binders, functional genomics with CRISPR-Cas9 screening can reveal proteins and pathways that are functionally important for the compound's activity, including both direct and indirect targets. [9][10][11][12]
Rationale and Experimental Design
A pooled, genome-wide CRISPR knockout screen can identify genes that, when inactivated, confer resistance or sensitivity to this compound. [9][13]For example, if knocking out a specific gene makes cells resistant to the compound, it suggests that the gene product is either the direct target or a critical component of the pathway through which the compound exerts its cytotoxic effect. [11] The experiment involves transducing a population of cells with a pooled library of single-guide RNAs (sgRNAs) targeting every gene in the genome. The cell population is then split and treated with either the compound or a vehicle control. After a period of growth, genomic DNA is extracted, and the sgRNA sequences are amplified and quantified by next-generation sequencing. Genes that are essential for the compound's activity will be represented by sgRNAs that are depleted in the compound-treated population compared to the control.
Caption: Workflow for a genome-wide CRISPR knockout screen.
Detailed Protocol: CRISPR Knockout Screen
-
Cell Line Selection: Choose a cell line that is sensitive to this compound.
-
Library Transduction: Transduce Cas9-expressing cells with a genome-scale sgRNA library via lentivirus at a low multiplicity of infection to ensure most cells receive only one sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Compound Treatment:
-
Determine the IC50 of the compound for the selected cell line.
-
Treat one arm of the cell population with the compound at a concentration near the IC50.
-
Treat the other arm with a vehicle control (e.g., DMSO).
-
-
Cell Culture: Culture the cells for a sufficient period to allow for the depletion of sgRNAs targeting essential genes for compound activity (typically 10-14 days).
-
Genomic DNA Extraction and Sequencing: Harvest the cells, extract genomic DNA, and use PCR to amplify the sgRNA-encoding regions. Sequence the amplicons using a next-generation sequencing platform.
-
Data Analysis: Analyze the sequencing data to determine the relative abundance of each sgRNA in the treated versus control populations. Identify statistically significant "hits" (genes for which sgRNAs are significantly depleted or enriched).
Biophysical Validation: Confirming Target Engagement with CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct binding of a compound to its target protein within the complex environment of an intact cell or cell lysate. [14][15][16][17][18]
Rationale and Experimental Design
CETSA is based on the principle that when a small molecule binds to a protein, it generally stabilizes the protein's structure, making it more resistant to thermal denaturation. [14][15]In a typical CETSA experiment, cells or cell lysates are treated with the compound and then heated to various temperatures. The aggregated, denatured proteins are then separated from the soluble, stable proteins by centrifugation. The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting. A positive target engagement is indicated by a shift in the melting curve to higher temperatures in the presence of the compound. [17][18]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature. [16]3. Lysis: Lyse the cells (e.g., by freeze-thaw cycles).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the candidate target protein in each sample by Western blotting using a specific antibody.
-
Quantify the band intensities to generate a melting curve for both the compound-treated and vehicle-treated samples.
-
-
Data Analysis: Compare the melting curves. A shift to a higher melting temperature in the presence of the compound confirms direct target engagement.
| Temperature (°C) | Vehicle Control (Relative Protein Amount) | Compound-Treated (Relative Protein Amount) |
| 40 | 1.0 | 1.0 |
| 45 | 0.95 | 0.98 |
| 50 | 0.80 | 0.92 |
| 55 | 0.50 | 0.85 |
| 60 | 0.20 | 0.65 |
| 65 | 0.05 | 0.30 |
Table 2: Hypothetical CETSA Data Showing Target Stabilization.
Case Study: Investigating Kinase Inhibition
The pyridone scaffold is a well-known "hinge-binding" motif found in many kinase inhibitors. [3][4][5]Therefore, a plausible hypothesis is that this compound may target one or more protein kinases. If the initial unbiased screens point towards kinases, a focused kinome profiling study is a logical next step.
Rationale and Experimental Design
Kinome profiling services offer a high-throughput method to assess the inhibitory activity of a compound against a large panel of purified kinases. [19][20][21][22][23]This provides a quantitative measure of both the potency and selectivity of the compound across the human kinome. Such data is invaluable for identifying primary kinase targets and potential off-target liabilities that could lead to toxicity. [22]
Detailed Protocol: Kinome Profiling
-
Compound Submission: Submit this compound to a commercial vendor offering kinome profiling services (e.g., Reaction Biology, PamGene). [20][22]2. Assay Conditions: The compound is typically screened at one or two concentrations (e.g., 1 µM and 10 µM) against a panel of several hundred kinases.
-
Data Analysis: The vendor will provide data on the percent inhibition for each kinase at the tested concentrations. "Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., 50% or 80%).
-
Follow-up: For promising hits, determine the IC50 values to quantify the potency of inhibition.
Conclusion and Future Directions
The discovery of a novel bioactive compound like this compound is the first step on a long road to a potential new therapeutic. The true value of such a discovery can only be unlocked through a rigorous and systematic identification of its molecular targets. This guide has outlined a robust, multi-pronged strategy combining chemical proteomics, functional genomics, and biophysical validation to achieve this goal. By integrating these orthogonal approaches, researchers can build a compelling, evidence-based case for a specific mechanism of action, thereby paving the way for rational drug optimization and further preclinical development. The convergence of data from these diverse methodologies will provide the highest level of confidence in the identified targets, ultimately accelerating the translation of a promising molecule into a life-saving medicine.
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- 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride. Smolecule.
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- 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. NIH.
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Methodological & Application
Detailed protocol for the synthesis of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid
Application Note & Protocol
Topic: A Validated Protocol for the Synthesis of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
Pyridone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly kinase inhibitors.[1][2] Their utility stems from favorable physicochemical properties and their ability to act as versatile pharmacophores.[3][4] This document provides a detailed, validated protocol for the synthesis of this compound, a key intermediate for elaborating more complex molecular architectures. The described method is based on the N-alkylation of 3,5-dichloro-4-pyridone, a robust and scalable synthetic route. We will explain the causality behind each step, from reagent selection to purification, to ensure reproducibility and high-purity outcomes.
Introduction: The Scientific Rationale
The synthesis of substituted pyridones is a cornerstone of modern drug discovery. The target molecule, this compound (CAS 56187-37-2), serves as a valuable building block.[5] The dichlorinated pyridone core provides a rigid scaffold, while the N-acetic acid moiety offers a handle for further chemical modification, such as amide bond formation, to explore structure-activity relationships (SAR).
The chosen synthetic strategy is a direct N-alkylation of the 3,5-dichloro-4-pyridone precursor. 4-pyridones possess two primary nucleophilic sites: the ring nitrogen and the exocyclic oxygen.[6] While O-alkylation is a potential side reaction, N-alkylation is generally favored under the conditions outlined. This protocol utilizes a base to deprotonate the pyridone nitrogen, enhancing its nucleophilicity, followed by an SN2 reaction with an appropriate electrophile, chloroacetic acid. This approach is efficient and avoids the complexities of multi-step ring formation reactions.[7]
Reaction Scheme
The overall transformation involves the nucleophilic substitution of a chlorine atom on chloroacetic acid by the nitrogen atom of 3,5-dichloro-4-pyridone.
Caption: Synthetic route via N-alkylation of 3,5-dichloro-4-pyridone.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Suggestion | Notes |
| 3,5-Dichloro-4-pyridone | 17228-70-5 | 163.99 | Sigma-Aldrich, Biosynth | Starting material.[8] |
| Chloroacetic Acid | 79-11-8 | 94.50 | Fisher Scientific | Alkylating agent. Corrosive. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Sigma-Aldrich | Anhydrous, powdered. Acts as the base. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Fisher Scientific | Anhydrous. Reaction solvent. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | VWR | Concentrated (37%) and 2M solution. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | VWR | For extraction and TLC. |
| Hexanes | 110-54-3 | 86.18 | VWR | For TLC and recrystallization. |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | --- | For work-up. |
Equipment
-
Three-neck round-bottom flask (250 mL) with stoppers
-
Reflux condenser and heating mantle with magnetic stirrer and stir bar
-
Thermometer or temperature probe
-
Dropping funnel (optional)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Büchner funnel and filter paper for vacuum filtration
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber
-
pH paper or pH meter
-
Analytical balance
Safety Precautions and Hazard Analysis
All procedures must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
| Compound | GHS Hazard Statements | Key Precautions |
| This compound | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[5] | Avoid inhalation of dust. Prevent contact with skin and eyes. |
| 3,5-Dichloro-4-pyridone | Data not fully available, but treat as a skin/eye irritant. | Handle with care, avoid creating dust. |
| Chloroacetic Acid | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), H330 (Fatal if inhaled), H400 (Very toxic to aquatic life) | EXTREMELY HAZARDOUS. Handle with extreme caution. Use a dedicated scoop and weigh in the fume hood. Have calcium gluconate gel available as a first aid measure for skin contact. |
| N,N-Dimethylformamide (DMF) | H312 (Harmful in contact with skin), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H360 (May damage fertility or the unborn child) | REPRODUCTIVE TOXIN. Avoid inhalation and skin contact. Use in a certified chemical fume hood. |
| Hydrochloric Acid | H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation) | Corrosive. Handle with care, ensuring proper ventilation. |
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis.
Step 1: Reaction Setup
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer. Ensure all glassware is dry.
-
In the fume hood, add 3,5-dichloro-4-pyridone (1.64 g, 10.0 mmol) to the flask.
-
Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equivalents) . The use of a slight excess of this base is critical to ensure complete deprotonation of the pyridone nitrogen, thereby activating it for nucleophilic attack.
-
Add anhydrous N,N-Dimethylformamide (DMF, 50 mL) . The choice of a polar aprotic solvent like DMF is crucial as it effectively dissolves the reactants and salt byproducts without interfering with the SN2 mechanism.
Step 2: Alkylation Reaction
-
Begin stirring the suspension.
-
Carefully add chloroacetic acid (1.04 g, 11.0 mmol, 1.1 equivalents) to the flask. A small excess of the alkylating agent helps drive the reaction to completion.
-
Heat the reaction mixture to 80 °C using a heating mantle.
-
Maintain the temperature and allow the reaction to proceed for 4-6 hours .
Step 3: Reaction Monitoring
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Prepare a TLC eluent of 10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes with 1% acetic acid .
-
Spot the starting material (a solution of 3,5-dichloro-4-pyridone in DMF) and the reaction mixture on a TLC plate.
-
The reaction is complete when the starting material spot is no longer visible. The product, being a carboxylic acid, will likely have a lower Rf value than the starting pyridone.
Step 4: Work-up and Product Isolation
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 200 mL of cold deionized water . This will precipitate some of the product and dissolve the inorganic salts.
-
Acidify the aqueous mixture to pH 1-2 by slowly adding concentrated hydrochloric acid. This step is essential to protonate the carboxylate salt of the product, rendering it insoluble in water and causing it to precipitate fully.
-
Stir the resulting suspension in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 25 mL) to remove residual DMF and salts.
-
Dry the crude product under vacuum or in a desiccator overnight.
Step 5: Purification
-
The crude product can be purified by recrystallization.
-
A suitable solvent system is an Ethanol/Water mixture.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry to a constant weight. A typical yield is 75-85%.
Characterization
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₇H₅Cl₂NO₃[5]
-
Molecular Weight: 222.02 g/mol [5]
-
Melting Point: Literature values vary; expect a sharp melting point for the pure compound.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.2-8.4 (s, 2H, pyridone C-H), 4.8-5.0 (s, 2H, CH₂), 13.0-13.5 (br s, 1H, COOH).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 169 (C=O, acid), 165 (C=O, pyridone), 145 (C-Cl), 115 (C-H), 55 (CH₂).
-
Mass Spectrometry (ESI-): m/z = 220.0 [M-H]⁻. The isotopic pattern for two chlorine atoms should be observable.
Workflow Visualization
Sources
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Application Notes and Protocols: 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Acid in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Dichlorinated Pyridinone Acetic Acid Derivative in Oncology
The quest for novel, efficacious, and selective anticancer agents is a cornerstone of modern medicinal chemistry and oncology research. Within this landscape, heterocyclic compounds, particularly those bearing a pyridinone scaffold, have emerged as a promising class of molecules with diverse biological activities. This document provides a detailed guide to the application of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid , a compound of interest in the exploration of new therapeutic strategies against cancer.
While direct, extensive literature on this specific molecule is emerging, its structural motifs—a dichlorinated 4-pyridone core and an acetic acid side chain—suggest a strong rationale for its investigation as an anticancer agent. The dichloro-substitution can enhance lipophilicity and potential for specific interactions within biological targets, while the acetic acid moiety provides a handle for further derivatization and influences its pharmacokinetic properties. Drawing from research on structurally related 4-pyridone and dichloro-substituted compounds, this guide will elucidate its potential mechanisms of action and provide robust, field-proven protocols for its evaluation in a cancer research setting.[1][2][3][4]
Our objective is to equip researchers with the foundational knowledge and practical methodologies to rigorously investigate the anticancer potential of this compound, from initial in vitro screening to preliminary in vivo efficacy studies.
Hypothesized Mechanism of Action: A Multi-pronged Assault on Cancer Cells
Based on the known activities of related 4-pyridone and dichloro-aromatic compounds, this compound is hypothesized to exert its anticancer effects through the induction of oxidative stress, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[5][6][7]
Key Postulated Events:
-
Induction of Reactive Oxygen Species (ROS): The compound may disrupt mitochondrial function or other cellular redox processes, leading to an accumulation of ROS.[5][7]
-
DNA Damage Response: Elevated ROS levels can cause damage to cellular macromolecules, including DNA. This triggers the activation of DNA damage response pathways, involving sensor proteins like ATM and Chk2.[5][7]
-
Cell Cycle Arrest: Activated DNA damage checkpoints can lead to cell cycle arrest, commonly at the G2/M phase, to allow for DNA repair. This is often mediated by the downregulation of key cell cycle proteins such as cdc25C, cdc2, and cyclin B1.[5]
-
Activation of Apoptotic Pathways: If DNA damage is irreparable, the cell is directed towards programmed cell death (apoptosis). This is likely to occur via the intrinsic (mitochondrial) pathway, characterized by an increased Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[5][6][7] The activation of the JNK signaling pathway may also play a crucial role in mediating the apoptotic response.[2]
Caption: Hypothesized signaling pathway of the compound in cancer cells.
Quantitative Data Summary: A Framework for Efficacy Evaluation
The following table provides a template for summarizing the cytotoxic activity of this compound against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are a key metric for evaluating its potency.[8] These values would be determined using the MTT assay protocol detailed below.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | [Data to be determined] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 | [Data to be determined] |
| A549 | Lung Carcinoma | 48 | [Data to be determined] |
| HCT116 | Colon Carcinoma | 48 | [Data to be determined] |
| HepG2 | Hepatocellular Carcinoma | 48 | [Data to be determined] |
Note: The IC50 values are hypothetical and serve as a template for data presentation. Actual values must be determined experimentally.
Experimental Protocols: A Step-by-Step Guide
The following protocols are foundational for the in vitro and in vivo evaluation of novel anticancer compounds.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of their viability and proliferation.[9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Analysis of Apoptosis by Western Blotting
This protocol allows for the detection of key proteins involved in the apoptotic cascade.[12][13][14]
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells with the compound at its IC50 concentration for various time points (e.g., 24, 48 hours). Harvest and lyse the cells in ice-cold RIPA buffer.[13] Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.[13] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[13]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15] After further washing, add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Caption: A typical experimental workflow for evaluating a novel anticancer compound.
Protocol 3: In Vivo Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model in immunocompromised mice to evaluate the in vivo efficacy of the compound.[16][17][18][19]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Human cancer cell line (e.g., A549, HCT116)
-
Sterile PBS and Matrigel®
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the chosen cancer cell line and harvest at >95% viability. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.[16]
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.[16]
-
Tumor Growth and Treatment Initiation: Monitor the mice daily. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring and Data Collection: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Width² x Length) / 2.[16] Monitor the body weight and overall health of the mice.
-
Endpoint and Analysis: At the end of the study (when tumors in the control group reach the predetermined maximum size), euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).
Conclusion and Future Directions
This compound represents a molecule with significant potential for development as a novel anticancer agent. The protocols and conceptual framework provided in this guide offer a comprehensive approach to systematically evaluate its efficacy and elucidate its mechanism of action. Future studies should focus on establishing its specific molecular targets, exploring its activity in a broader range of cancer models, including patient-derived xenografts, and investigating its pharmacokinetic and pharmacodynamic properties to pave the way for potential preclinical and clinical development.
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Application Notes and Protocols for Antimicrobial Susceptibility Testing of (3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The rising threat of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. Pyridinone derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial effects.[1][2][3] This document provides a detailed protocol for determining the in vitro antimicrobial susceptibility of a specific pyridinone derivative, (3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetic acid, to various bacterial strains.
The protocol is grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7] By adhering to these rigorous guidelines, researchers can ensure the generation of reproducible and comparable data, a critical step in the preclinical evaluation of any potential new antimicrobial drug.
Physicochemical Properties of (3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetic acid
Before commencing any susceptibility testing, it is crucial to understand the basic physicochemical properties of the compound.
| Property | Value | Source |
| Molecular Formula | C7H5Cl2NO3 | PubChem |
| Molecular Weight | 222.02 g/mol | PubChem[8] |
| Appearance | Solid (predicted) | --- |
| Solubility | To be determined empirically in a suitable solvent (e.g., DMSO, water with pH adjustment) | --- |
| Stability | To be determined empirically in solution and at various temperatures | --- |
Note: The solubility and stability of the compound in the chosen solvent and test medium are critical for accurate results. Preliminary experiments are required to determine the optimal conditions.
Principle of Antimicrobial Susceptibility Testing
The most common method for determining the antimicrobial activity of a new compound is the broth microdilution method. This technique involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[9]
Experimental Workflow
The following diagram outlines the general workflow for the broth microdilution antimicrobial susceptibility testing protocol.
Caption: General workflow for broth microdilution antimicrobial susceptibility testing.
Detailed Protocol: Broth Microdilution Method
This protocol is adapted from the CLSI M07 guidelines for broth dilution antimicrobial susceptibility tests for bacteria that grow aerobically.[4][7]
Materials and Reagents
-
(3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetic acid
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates with lids
-
Sterile reagent reservoirs
-
Multichannel pipettes and sterile tips
-
Bacterial strains (e.g., ATCC reference strains, clinical isolates)
-
Tryptic Soy Agar (TSA) or other suitable solid growth medium
-
Sterile saline (0.85% NaCl) or 1X Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Incubator (35 ± 2°C)
-
Vortex mixer
Preparation of Reagents
2.1. Compound Stock Solution
-
Accurately weigh a sufficient amount of (3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetic acid.
-
Dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO). The final concentration of the solvent in the test wells should not exceed a level that affects bacterial growth (typically ≤1% for DMSO).
-
Prepare a stock solution at a concentration that is at least 10 times the highest concentration to be tested. For example, to test up to 128 µg/mL, prepare a stock solution of at least 1280 µg/mL.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter if it is not soluble in a self-sterilizing solvent like pure DMSO.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
2.2. Bacterial Inoculum Preparation
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). A standardized inoculum has a concentration of approximately 1-2 x 10^8 CFU/mL.[10]
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
Assay Procedure
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the compound working solution (prepared from the stock solution) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
Add 50 µL of the standardized bacterial inoculum (prepared in step 2.2) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well will be 100 µL.
-
Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.
Reading and Interpreting Results
-
After incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
The growth control well (well 11) should show turbidity, and the sterility control well (well 12) should remain clear.
-
The results can be read visually or with a microplate reader (measuring absorbance at 600 nm).
Quality Control
To ensure the accuracy and reproducibility of the results, it is essential to include quality control (QC) strains in each experiment.[11][12]
| QC Strain | Rationale |
| Escherichia coli ATCC 25922 | Gram-negative control |
| Staphylococcus aureus ATCC 29213 | Gram-positive control |
| Pseudomonas aeruginosa ATCC 27853 | Non-fastidious Gram-negative control |
The MIC values obtained for the QC strains should fall within the acceptable ranges established by CLSI or EUCAST for standard antimicrobial agents. While there are no established ranges for a novel compound, consistent results for QC strains with standard antibiotics confirm the validity of the testing procedure.
Data Presentation
The antimicrobial activity of (3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetic acid should be summarized in a table.
| Bacterial Strain | MIC Range (µg/mL) |
| Staphylococcus aureus ATCC 29213 | e.g., 2-8 |
| Enterococcus faecalis ATCC 29212 | e.g., 4-16 |
| Escherichia coli ATCC 25922 | e.g., >128 |
| Pseudomonas aeruginosa ATCC 27853 | e.g., >128 |
| Clinical Isolate 1 (MRSA) | e.g., 8 |
| Clinical Isolate 2 (E. coli) | e.g., >128 |
Potential Mechanism of Action
While the specific mechanism of action of (3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetic acid is yet to be elucidated, some 4-pyridone derivatives have been identified as inhibitors of FabI, the enoyl-acyl carrier protein reductase, which is essential for fatty acid synthesis in bacteria.[13] Further studies, such as macromolecular synthesis assays, would be required to confirm the target of this specific compound.
Caption: Hypothesized mechanism of action targeting FabI in the bacterial fatty acid synthesis pathway.
Conclusion
This document provides a comprehensive and standardized protocol for the in vitro antimicrobial susceptibility testing of (3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetic acid. Adherence to these guidelines will ensure the generation of high-quality, reliable data that is essential for the continued development of this and other novel antimicrobial candidates.
References
- CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Home. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Guidance Documents. [Link]
-
Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[Link]
-
ResearchGate. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[Link]
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European Committee on Antimicrobial Susceptibility Testing. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.[Link]
-
ResearchGate. EUCAST expert rules in antimicrobial susceptibility testing.[Link]
-
PubMed. Discovery of 4-Pyridone derivatives as specific inhibitors of enoyl-acyl carrier protein reductase (FabI) with antibacterial activity against Staphylococcus aureus.[Link]
-
NCBI Bookshelf. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.[Link]
-
Journal of Clinical Microbiology. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests.[Link]
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PubMed Central. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole.[Link]
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Academia.edu. Antibacterial Activity of Some 4-Pyridinone Derivatives Synthesized from 4-Pyrones.[Link]
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Frontiers in Chemistry. Recent Advances of Pyridinone in Medicinal Chemistry.[Link]
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PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry.[Link]
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ResearchGate. Synthesis and antimicrobial activity of some 4 - oxo – thiazolidines-5-acetic acids.[Link]
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Research India Publications. Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl) - Research India Publications.[Link]
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British Society for Antimicrobial Chemotherapy. BSAC Standardized Disc Susceptibility Testing Method.[Link]
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PubMed. Synthesis of 3,5-disubstituted pyridines as antimicrobial agents.[Link]
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ResearchGate. Synthesis and in vitro antimicrobial activity of novel series of 3,5-diacetylpyridine compounds.[Link]
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Brieflands. A Method for Antibiotic Susceptibility Testing: Applicable and Accurate.[Link]
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PubChem. 3,5-Dichloro-4-oxo-4H-pyridine-1-acetic acid.[Link].gov/compound/92052)
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Application Notes and Protocols for 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid in Drug Discovery
Introduction: A Novel Scaffold for Targeting Hypoxia-Inducible Factor (HIF) Signaling
2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid is a small molecule with a chemical structure suggestive of potential activity as a modulator of metalloenzymes.[1] Its core motif, a 4-oxopyridine-1(4H)-yl acetic acid, shares features with known inhibitors of 2-oxoglutarate (2-OG) dependent dioxygenases, a superfamily of enzymes that includes the critical hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs).[2][3] The strategic placement of dichloro-substituents on the pyridinone ring can significantly influence the compound's physicochemical properties and target engagement.
These application notes provide a comprehensive guide for researchers to investigate the potential of this compound as a tool for modulating the HIF pathway. The protocols outlined herein are designed to enable the characterization of its mechanism of action, cellular activity, and preliminary drug-like properties.
Hypothesized Mechanism of Action: Inhibition of HIF Prolyl Hydroxylases (PHDs)
The central hypothesis for the biological activity of this compound is its ability to inhibit PHD enzymes. Under normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-1α subunit, targeting it for ubiquitination and subsequent proteasomal degradation.[4] In hypoxic conditions, or in the presence of PHD inhibitors, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β.[4] This heterodimer then binds to hypoxia-response elements (HREs) in the promoters of target genes, activating the transcription of genes involved in angiogenesis, erythropoiesis, and metabolic adaptation.[5]
The proposed mechanism involves the chelation of the ferrous iron (Fe²⁺) in the active site of PHDs by the 4-oxo and carboxylic acid moieties of the compound, thereby preventing the hydroxylation of HIF-1α.
Figure 1: Hypothesized mechanism of action.
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is provided below. These properties are crucial for understanding its potential for cell permeability and oral bioavailability.
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₂NO₃ | PubChem[1] |
| Molecular Weight | 222.02 g/mol | PubChem[1] |
| XLogP3 | 1.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Experimental Protocols
The following protocols provide a tiered approach to characterizing the biological activity of this compound.
Protocol 1: In Vitro HIF-1α Stabilization Assay (Western Blot)
This protocol is designed to determine if the compound can induce the stabilization of HIF-1α protein in cultured cells under normoxic conditions, which is a hallmark of PHD inhibition.
Materials:
-
Human cell line (e.g., HeLa, U2OS, or a relevant cancer cell line)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Positive control (e.g., Deferoxamine mesylate (DFO) or Dimethyloxalylglycine (DMOG))
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-HIF-1α and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) and a positive control (e.g., 100 µM DFO).
-
Aspirate the medium from the cells and add the compound-containing medium.
-
Incubate for 4-6 hours under standard cell culture conditions (37°C, 5% CO₂).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add 100-200 µL of lysis buffer to each well and scrape the cells.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.[6]
-
Incubate with primary anti-HIF-1α antibody overnight at 4°C.[6]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for a loading control (e.g., β-actin).
-
Expected Outcome: A dose-dependent increase in the HIF-1α protein band intensity in cells treated with the compound, similar to the positive control.
Protocol 2: Hypoxia Response Element (HRE) Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of the HIF-1 complex.
Materials:
-
Cell line stably or transiently transfected with a HRE-luciferase reporter construct (e.g., U2OS-HRE-luc).[7]
-
White, clear-bottom 96-well plates
-
Transfection reagent (for transient transfection)
-
This compound
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed the HRE-reporter cell line in 96-well plates.[8]
-
Compound Treatment: Treat the cells with a range of concentrations of the compound for 16-24 hours. Include vehicle and positive controls.
-
Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luminescence using a plate reader.[6]
-
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected control reporter or a separate viability assay) and plot the fold induction relative to the vehicle control.
Expected Outcome: A dose-dependent increase in luciferase activity, indicating activation of HRE-mediated transcription.
Protocol 3: Preliminary ADME-Tox Profiling
Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) is crucial in drug discovery.[9][10] The following are initial in vitro assays to evaluate the drug-like properties of the compound.
A. Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
Purpose: To determine the concentration at which the compound exhibits toxicity to cells.
Procedure:
-
Seed a relevant cell line in a 96-well plate.
-
Treat with a wide range of compound concentrations for 24-72 hours.
-
Perform the viability assay according to the manufacturer's protocol.
-
Calculate the IC₅₀ (the concentration that inhibits cell growth by 50%).
B. Metabolic Stability Assay (Microsomal Stability)
Purpose: To assess the compound's susceptibility to metabolism by liver enzymes.
Procedure:
-
Incubate the compound with liver microsomes (human, rat) and NADPH.
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction and analyze the remaining parent compound concentration by LC-MS/MS.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance.
C. Plasma Protein Binding Assay
Purpose: To determine the extent to which the compound binds to plasma proteins, which affects its free concentration and efficacy.
Procedure:
-
Use rapid equilibrium dialysis (RED) or ultracentrifugation methods.
-
Incubate the compound with plasma.
-
Measure the concentration of the compound in the free and protein-bound fractions.
-
Calculate the percentage of plasma protein binding.
D. CYP450 Inhibition Assay
Purpose: To evaluate the potential for drug-drug interactions by assessing the compound's ability to inhibit major cytochrome P450 enzymes.
Procedure:
-
Use commercially available kits with fluorescent or luminescent probes for major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).
-
Incubate the compound with human liver microsomes, a CYP-specific substrate, and NADPH.
-
Measure the formation of the metabolized product.
-
Determine the IC₅₀ value for each CYP isoform.
Figure 2: Overall drug discovery workflow.
Data Interpretation and Next Steps
The data generated from these protocols will provide a comprehensive initial assessment of this compound as a potential drug discovery lead.
-
Potent HIF-1α stabilization and HRE activation with low cytotoxicity would warrant further investigation.
-
Favorable ADME-Tox properties (e.g., moderate metabolic stability, low CYP inhibition) would increase its attractiveness as a starting point for a drug development program.
-
Lack of activity in the HIF pathway would suggest exploring alternative mechanisms of action, potentially related to other metalloenzymes or targets modulated by similar scaffolds.[11][12][13]
Successful validation of on-target activity and promising preliminary drug-like properties would justify progression to more advanced studies, including direct enzymatic assays with purified PHDs, selectivity profiling against other dioxygenases, and in vivo proof-of-concept studies in relevant disease models.
References
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- Hypoxia Reporter Element Assay. (n.d.). Bio-protocol.
- Identification of Novel Small Molecule Inhibitors of Hypoxia-Inducible Factor-1 That Differentially Block Hypoxia-Inducible Factor-1 Activity and Hypoxia-Inducible Factor-1α Induction in Response to Hypoxic Stress and Growth Factors. (n.d.). AACR Journals.
- In Vitro ADME-Tox Profiling. (n.d.). Creative Biostructure.
- Induction and Testing of Hypoxia in Cell Culture. (2011, August 12). National Institutes of Health.
- A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells. (n.d.). National Institutes of Health.
- Cellular Response to Hypoxia | Cell Culture Protocol. (n.d.). Bio-Techne.
- Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling. (2016, February 16). Oncotarget.
- The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21). Drug Target Review.
- Intracellular Detection of Low Oxygen Tension in Live Cells. (n.d.). Thermo Fisher Scientific.
- Discover Bioactive Small Molecules for ADME/Tox. (n.d.). Sigma-Aldrich.
- In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (2020, June 25). ACS Omega.
- In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (n.d.). National Institutes of Health.
- List of various potential natural HIF-1α inhibitors based on their mode of action in different cancers. (n.d.). ResearchGate.
- Inhibition of Hypoxia-Inducible Transcription Factor (HIF-1α) Signaling with Sulfonyl-γ-AApeptide Helices. (2023, September 4). National Institutes of Health.
- 3,5-Dichloro-4-oxo-4H-pyridine-1-acetic acid. (n.d.). PubChem.
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Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[8][9][14]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. (2014, May 22). PubMed. Retrieved January 5, 2026, from
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Application Notes & Protocols: A Guide to the Synthesis of Novel Derivatives of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid
Introduction: The Core Scaffold and the Rationale for Derivatization
2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid is a substituted N-acetic acid pyridone, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] The molecule presents two primary sites for chemical modification: the highly versatile carboxylic acid moiety and the electronically distinct dichlorinated pyridone ring. The strategic derivatization of this parent compound allows for the systematic exploration of chemical space to optimize pharmacological properties.
The carboxylic acid group, while often crucial for target binding through ionic interactions or hydrogen bonding, can also impart undesirable characteristics such as poor membrane permeability, rapid metabolism, and potential toxicity.[2] Consequently, its modification through amidation, esterification, or bioisosteric replacement is a cornerstone strategy in drug design to enhance pharmacodynamic and pharmacokinetic profiles.[3] Bioisosteres, such as tetrazoles or acyl sulfonamides, can mimic the acidic properties of a carboxylic acid while improving lipophilicity and metabolic stability.[3][4]
The 3,5-dichloro-4-pyridone ring offers additional opportunities for modulation. The chlorine atoms, while contributing to the molecule's overall electronic character and lipophilicity, can be targeted for displacement via nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of functional groups, profoundly altering the molecule's steric and electronic properties to improve target affinity, selectivity, and overall drug-like characteristics.
This guide provides detailed protocols and the underlying scientific principles for creating novel derivatives of this scaffold, aimed at researchers engaged in synthetic chemistry and drug discovery.
Figure 1: Key derivatization pathways for the parent scaffold.
Section 1: Strategies for Derivatization of the Carboxylic Acid Moiety
The carboxylic acid is the most accessible functional group for derivatization, providing a robust handle for introducing diverse chemical functionalities.
Amide Bond Formation via Amine Coupling
Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[5] The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable under mild conditions, necessitating the activation of the carboxylic acid. This is achieved using coupling reagents that convert the hydroxyl group into a better leaving group.
Causality of Reagent Choice:
-
Carbodiimides (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling reagent that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The primary byproduct, a urea derivative, is also water-soluble, simplifying purification during aqueous workup.[5]
-
Additives (HOBt, HOAt): The O-acylisourea intermediate can be unstable and prone to racemization (if chiral centers are present) or rearrangement to an inactive N-acylurea. Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are used to trap this intermediate, forming a more stable active ester. This active ester reacts cleanly with the amine to form the desired amide, suppressing side reactions and minimizing racemization.
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are pre-activated forms of HOAt. They are highly efficient and lead to fast reaction times and high yields, even for sterically hindered amines or electron-deficient anilines.[6]
Protocol 1.1: EDC/HOBt Mediated Amide Coupling
This protocol describes a general and reliable method for coupling the parent acid with a primary or secondary amine.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Reagent Addition: Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and the desired amine (1.1 eq).
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.5 eq) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.
-
Work-up:
-
If using DMF, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
If using DCM, dilute the mixture with more DCM.
-
Wash the combined organic layers sequentially with 5% aqueous HCl (to remove excess amine), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 1.2: HATU Mediated Amide Coupling
This protocol is recommended for challenging couplings, including with weakly nucleophilic amines or for achieving faster reaction times.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask, add the parent acid (1.0 eq) and dissolve in anhydrous DMF (0.1 M).
-
Reagent Addition: Add the desired amine (1.1 eq) followed by HATU (1.2 eq).
-
Base Addition: Cool the mixture to 0 °C. Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq), dropwise.
-
Reaction: Stir the reaction at room temperature for 2-6 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up & Purification: Follow steps 7 and 8 from Protocol 1.1. The aqueous work-up will effectively remove the DMF, DIPEA, and other water-soluble byproducts.
| Parameter | Protocol 1.1 (EDC/HOBt) | Protocol 1.2 (HATU) |
| Coupling Reagent | EDC·HCl | HATU |
| Additive | HOBt | None (inherent) |
| Base | None or DIPEA (optional) | DIPEA (required) |
| Solvent | DMF, DCM | DMF |
| Reaction Time | 12-24 hours | 2-6 hours |
| Cost | Lower | Higher |
| Application | General purpose, standard amines | Hindered/unreactive amines |
Table 1: Comparison of Amide Coupling Protocols.
Ester Synthesis
Ester derivatives can serve as prodrugs, improving the bioavailability of the parent carboxylic acid.[7] The Steglich esterification is a mild and effective method that uses a carbodiimide (like DCC or EDC) and a nucleophilic catalyst, typically 4-(Dimethylamino)pyridine (DMAP).[8]
Protocol 1.3: Steglich Esterification
Step-by-Step Methodology:
-
Preparation: In a flask, dissolve the parent acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM (0.1 M).
-
Activation: Cool the solution to 0 °C. Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with 5% HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography.
Bioisosteric Replacement of the Carboxylic Acid
Replacing the carboxylic acid with a bioisostere can significantly improve a compound's properties by modulating its pKa, lipophilicity, and metabolic profile.[9][10] A common bioisostere is the 1H-tetrazole ring, which has a similar pKa to a carboxylic acid but is more lipophilic and often more metabolically robust.[3]
Conceptual Protocol 1.4: Synthesis of a 1H-Tetrazole Bioisostere
This is a multi-step conceptual pathway starting from an amide derivative.
Figure 2: Pathway for converting a primary amide to a tetrazole bioisostere.
-
Amide Synthesis: First, synthesize the primary amide derivative, 2-(3,5-dichloro-4-oxopyridin-1(4H)-yl)acetamide, using one of the amide coupling protocols (e.g., Protocol 1.1 with ammonia or an ammonia equivalent).
-
Dehydration to Nitrile: Dehydrate the primary amide to the corresponding nitrile using a suitable dehydrating agent (e.g., phosphorus pentoxide, trifluoroacetic anhydride, or Burgess reagent).
-
Cycloaddition to Tetrazole: Treat the nitrile with sodium azide (NaN₃) and an acid catalyst (e.g., ammonium chloride or triethylammonium chloride) in a solvent like DMF at elevated temperatures (e.g., 80-120 °C). This effects a [3+2] cycloaddition to form the desired 5-substituted 1H-tetrazole ring.[3]
Section 2: Strategies for Modification of the 3,5-Dichloro-4-oxopyridone Core
The electron-deficient nature of the pyridone ring, exacerbated by the two chlorine atoms, makes positions 3 and 5 susceptible to nucleophilic aromatic substitution (SNAr). This allows for the displacement of one or both chlorine atoms.
Nucleophilic Aromatic Substitution (SNAr)
The success of SNAr on this scaffold depends on the nucleophilicity of the incoming group and the reaction conditions. Generally, stronger nucleophiles and higher temperatures are required. The reaction may proceed stepwise, allowing for potential mono- or di-substitution.
Causality of Reaction Conditions:
-
Nucleophiles: Soft nucleophiles such as amines, thiols, and alkoxides are suitable for this reaction.
-
Base: A base is often required to deprotonate the nucleophile (if it is not already anionic) or to act as a scavenger for the HCl byproduct.
-
Solvent and Temperature: Polar aprotic solvents like DMF, DMSO, or NMP are typically used to solvate the intermediates. Heat is usually necessary to overcome the activation energy of the reaction.
Protocol 2.1: SNAr with Amines
This protocol provides a general method for substituting a chlorine atom with a primary or secondary amine.
Step-by-Step Methodology:
-
Preparation: Combine the parent acid (or an ester derivative to protect the acid functionality) (1.0 eq), the desired amine (1.5-3.0 eq), and a non-nucleophilic base like K₂CO₃ or DIPEA (2.0-4.0 eq) in a pressure-tolerant vial.
-
Solvent: Add a high-boiling polar aprotic solvent such as DMSO or NMP.
-
Reaction: Seal the vial and heat the reaction mixture at 80-150 °C for 12-48 hours. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction by LC-MS to observe the formation of mono- and di-substituted products.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer extensively with water to remove the high-boiling solvent, followed by a brine wash.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product(s) via column chromatography or preparative HPLC to separate regioisomers and mono/di-substituted compounds.
Summary Data
The following table provides hypothetical analytical data for representative derivatives to guide characterization efforts.
| Derivative Type | Structure (R Group) | Method | Expected Yield | Expected Mass [M+H]⁺ |
| Amide | -NH-CH₂Ph | Protocol 1.2 | 75-90% | 325.02 |
| Ester | -O-Et | Protocol 1.3 | 60-80% | 250.00 |
| SNAr (mono) | 3-Cl, 5-morpholino | Protocol 2.1 | 40-60% | 307.04 |
Table 2: Representative Data for Novel Derivatives.
References
- Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science OA. [URL: https://www.future-science.com/doi/10.2144/fsoa-2020-0210]
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- Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6269223/]
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [URL: https://drug-hunter.com/articles/bioisosteres-for-drug-hunters-part-1-background-carboxylic-acids-and-amides/]
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- Acetic Anhydride. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/386/916/33215-pis.pdf]
- Revealed transformation of pyridine-acetic acid in the synthesis of 1 a–f. ResearchGate. [URL: https://www.researchgate.net/figure/Revealed-transformation-of-pyridine-acetic-acid-in-the-synthesis-of-1-a-f_fig1_328905221]
- Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11065113/]
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- Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9592984/]
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4050090/]
- Acetate derivatives of alcohols. CalTech GPS. [URL: https://gps.caltech.
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- Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10179188/]
- 3,5-Dichloro-4-oxo-4H-pyridine-1-acetic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/92052]
- Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [URL: https://www.mdpi.com/1422-0067/24/9/7868]
- Chemistry of 3,5‐Dichloro‐4H‐1,2,6‐thiadiazine‐4‐thione. ResearchGate. [URL: https://www.researchgate.net/publication/230103138_Chemistry_of_35-Dichloro-4H-126-thiadiazine-4-thione]
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- US8334383B2 - Regioselective preparation of substituted pyrimidines. Google Patents. [URL: https://patents.google.
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- Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40985107/]
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [URL: https://www.mdpi.com/1422-8599/2024/1/m1796]
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- 2-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)acetic acid. Echemi. [URL: https://www.echemi.com/products/pid2081515-2-3-hydroxy-2-methyl-4-oxopyridin-1-ylacetic-acid.html]
- Synthesis of Esters Via Steglich Esterification in Acetonitrile. YouTube. [URL: https://www.youtube.
- Acetic acid, (2,4-dichlorophenoxy)-, 2-methylpropyl ester (CAS 1713-15-1). Cheméo. [URL: https://www.chemeo.com/cid/76-000-0/Acetic-acid-2-4-dichlorophenoxy--2-methylpropyl-ester.html]
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Application Notes and Protocols for the Quantification of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid
Introduction
2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid is a small organic molecule of interest in pharmaceutical and agrochemical research due to its structural motifs, which include a dichlorinated pyridone ring and a carboxylic acid functional group.[1] The presence of halogen atoms and the acidic side chain imparts specific physicochemical properties that are crucial for its biological activity and environmental fate. Accurate and precise quantification of this compound is paramount for a variety of applications, including pharmacokinetic studies, metabolism research, quality control of active pharmaceutical ingredients (APIs), and environmental monitoring.
This guide provides detailed analytical procedures for the robust quantification of this compound in various matrices. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to meet the rigorous standards of international regulatory bodies.[2][3][4][5] We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography-Mass Spectrometry (LC-MS) for high-sensitivity and high-selectivity applications.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₂NO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 222.02 g/mol | --INVALID-LINK--[1] |
| Structure | 2-(3,5-dichloro-4-oxo-1-pyridinyl)acetic acid | --INVALID-LINK--[1] |
| Predicted pKa | The carboxylic acid moiety suggests acidic properties, influencing solubility and chromatographic behavior. | Inferred from structure |
| UV Absorbance | The pyridone chromophore is expected to exhibit strong UV absorbance, making UV detection a viable quantification method.[6][7] | Inferred from structure |
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust, reliable, and cost-effective technique for the routine quantification of this compound in bulk material and simple formulations. The method's principle relies on the separation of the analyte from impurities on a reversed-phase column followed by detection based on its ultraviolet absorbance.[8][9]
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography: The analyte possesses both polar (carboxylic acid) and non-polar (dichlorinated ring) characteristics, making reversed-phase chromatography with a C18 column an ideal choice for retention and separation.[9][10]
-
Acidified Mobile Phase: The addition of an acid (e.g., formic or phosphoric acid) to the mobile phase is crucial. It suppresses the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak shape by reducing tailing.[10]
-
UV Detection Wavelength: The optimal wavelength for detection is determined by scanning a standard solution across the UV spectrum to find the absorbance maximum (λmax), ensuring maximum sensitivity.[6][11] For pyridone-containing structures, this is often in the 220-280 nm range.[7][9]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV Quantification.
Detailed Protocol: HPLC-UV
1. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Formic acid or Phosphoric acid (analytical grade)
-
Volumetric flasks, pipettes, and autosampler vials
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with the diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution: Start with 95% A, 5% B; ramp to 5% A, 95% B over 10 min; hold for 2 min; return to initial conditions over 1 min; equilibrate for 2 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Determine λmax by scanning a standard (e.g., 230 nm).[11] |
5. Method Validation: The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][3][4][5]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. Peak purity should be confirmed with a DAD. |
| Linearity | R² ≥ 0.999 for a calibration curve with a minimum of 5 concentration levels.[12] |
| Accuracy | 98.0% to 102.0% recovery for spiked samples at three concentration levels. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% for replicate injections and analyses on different days. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1, with acceptable accuracy and precision. |
| Robustness | The method should remain unaffected by small, deliberate variations in parameters like mobile phase composition (±2%), pH (±0.2), and column temperature (±5 °C).[12] |
Method 2: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices (plasma, urine, tissue), LC-MS is the method of choice.[13][14] This technique couples the separation power of HPLC with the sensitive and specific detection capabilities of a mass spectrometer. The presence of chlorine atoms in the analyte produces a characteristic isotopic pattern, which is a powerful tool for identification and confirmation.[15][16]
Causality Behind Experimental Choices
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar, acidic molecules like the target analyte. It typically generates a prominent deprotonated molecule [M-H]⁻ in negative ion mode, which is ideal for quantification.
-
Tandem Mass Spectrometry (MS/MS): Using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[17][18] A specific precursor ion ([M-H]⁻) is selected and fragmented to produce a characteristic product ion. This transition is unique to the analyte, minimizing interference from matrix components.[14]
-
Sample Preparation: Biological samples require rigorous preparation to remove proteins and other interfering substances.[13][19] Protein precipitation is a common first step, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for further cleanup and concentration.[19][20][21]
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS Bioanalysis.
Detailed Protocol: LC-MS/MS
1. Reagents and Materials:
-
As per HPLC-UV method.
-
Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte. If unavailable, a compound like 2,4-Dichlorophenoxyacetic acid could be considered.[22]
-
Solvents for extraction (e.g., Ethyl Acetate).
2. Instrumentation:
-
UHPLC or HPLC system.
-
Triple quadrupole mass spectrometer with an ESI source.
3. Sample Preparation (from Plasma):
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[13][14]
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | UPLC C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile (Gradient elution) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Gas | Nitrogen, 800 L/hr at 400 °C |
| MRM Transitions | To be determined by infusing a standard solution. For C₇H₅Cl₂NO₃ (MW 221.0), the precursor [M-H]⁻ would be m/z 220. Product ions would result from fragmentation (e.g., loss of CO₂). |
5. Method Validation for Bioanalysis: Validation for bioanalytical methods follows specific guidelines from regulatory bodies like the FDA and EMA, which build upon ICH principles.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources. |
| Matrix Effect | The effect of the biological matrix on ionization should be assessed and minimized. The coefficient of variation (CV) of the response should be ≤15%. |
| Calibration Curve | A minimum of six non-zero standards are required. The Lower Limit of Quantitation (LLOQ) must be determined. |
| Accuracy & Precision | Determined at LLOQ, low, medium, and high QC levels. Mean accuracy should be within ±15% (±20% at LLOQ) of nominal values. Precision (CV) should not exceed 15% (20% at LLOQ). |
| Recovery | The extraction efficiency of the analyte from the biological matrix should be consistent and reproducible. |
| Stability | Analyte stability must be evaluated under various conditions: freeze-thaw cycles, short-term bench-top, and long-term storage. |
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific application, required sensitivity, and the complexity of the sample matrix. The HPLC-UV method offers a reliable and accessible approach for routine quality control and analysis of relatively clean samples. For trace-level quantification in complex biological or environmental samples, the superior sensitivity and selectivity of LC-MS/MS are indispensable. Both methods, when properly developed and validated according to the protocols outlined in this guide, will yield accurate, precise, and reliable data, supporting critical decisions in research and development.
References
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- 22. epa.gov [epa.gov]
A Definitive Guide to the High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS) Analysis of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid
An Application Note from the Office of the Senior Application Scientist
Abstract
This technical guide provides robust, validated methodologies for the analysis of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid, a compound of interest in pharmaceutical development and chemical synthesis. We present two distinct, complementary protocols: a quantitative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine assay and impurity profiling, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection and confirmation. The rationale behind critical experimental parameters, from mobile phase selection to mass spectrometric conditions, is detailed to empower researchers to adapt and implement these methods effectively. All protocols are designed with self-validation checkpoints, aligning with established principles of analytical procedure validation.[1][2][3]
Introduction: The Analytical Challenge
This compound is a substituted pyridinone derivative. The presence of a carboxylic acid function, a polar pyridinone core, and chloro-substituents imparts a unique physicochemical profile that requires a carefully considered analytical approach. The molecule possesses both polar (carboxylic acid, keto-group) and non-polar (dichloro-substituted aromatic ring) characteristics, making chromatographic separation non-trivial.
Accurate and precise quantification is essential for process monitoring, stability testing, and quality control in drug development. This guide addresses the need for reliable analytical methods by providing step-by-step protocols grounded in chromatographic theory and mass spectrometry principles.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is the foundation of logical method development.
| Property | Value / Structure | Source |
| Chemical Structure | PubChem | |
| Molecular Formula | C₇H₅Cl₂NO₃ | [4][5] |
| Molecular Weight | 222.02 g/mol | [5] |
| Monoisotopic Mass | 220.9646484 Da | [5] |
| Computed XLogP3-AA | 1.5 | [5] |
| Key Functional Groups | Carboxylic Acid, Pyridinone Ring, Dichloro-substituents | N/A |
The molecule's acidic nature (due to the carboxylic acid) and moderate hydrophobicity (XLogP3 of 1.5) are the primary determinants for the reversed-phase HPLC approach detailed below.
Part I: Quantitative Analysis by HPLC-UV
This method is designed for robust, routine quantification of this compound in contexts such as purity assessment and content uniformity.
Principle and Rationale
We employ Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a technique that separates molecules based on their hydrophobicity.[6][7][8] The core challenge in analyzing acidic compounds like our target analyte is controlling their ionization state. The carboxylic acid group, if ionized (deprotonated), will be highly polar and exhibit poor retention on a non-polar C18 stationary phase.
To ensure consistent retention and sharp, symmetrical peak shapes, we suppress this ionization by acidifying the mobile phase.[9][10] Adding an acid like formic acid to the aqueous portion of the mobile phase pushes the equilibrium towards the neutral, protonated form of the analyte, increasing its hydrophobicity and promoting predictable interaction with the C18 stationary phase. A C18 column is selected for its versatility and proven performance with aromatic compounds.[11]
Experimental Protocol: HPLC-UV
-
Analyte: this compound analytical standard
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), ultrapure water
-
Reagents: Formic acid (≥98%)
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Stock Standard (1.0 mg/mL): Accurately weigh 10 mg of the analytical standard and dissolve in 10.0 mL of Methanol.
-
Working Standards: Prepare a calibration curve by serially diluting the stock standard with the sample diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in the sample diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column providing good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to suppress ionization of the analyte's carboxylic acid group, ensuring good peak shape and retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. Formic acid is included to maintain consistent pH and is compatible with potential transfer to an LC-MS system. |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-19 min: 90% to 10% B; 19-25 min: 10% B | A gradient ensures efficient elution of the analyte while also separating potentially more or less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Thermostatting ensures reproducible retention times. |
| Injection Volume | 10 µL | |
| Detection | UV at 254 nm | The aromatic pyridinone core provides strong UV absorbance. A PDA detector can be used to confirm peak purity. |
Method Validation Framework
This protocol must be validated according to established guidelines such as ICH Q2(R1) to ensure its suitability for the intended purpose.[1][2][12]
| Parameter | Acceptance Criteria (Typical) | Purpose |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Establishes a direct proportional relationship between concentration and detector response. |
| Accuracy | 98.0% - 102.0% recovery | Measures the closeness of the test results to the true value. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% | Demonstrates the consistency of results under various conditions. |
| Specificity | Peak purity index > 0.995; no interference from blank/placebo | Confirms that the signal is solely from the analyte of interest. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | The lowest concentration that can be reliably detected. |
Workflow Visualization
Caption: Experimental workflow for HPLC-UV quantitative analysis.
Part II: Sensitive and Specific Analysis by LC-MS/MS
For applications requiring higher sensitivity and absolute confirmation of identity, such as metabolite identification, impurity characterization, or analysis in complex biological matrices, LC-MS/MS is the method of choice.
Principle and Rationale
This method couples the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry. We utilize Electrospray Ionization (ESI), an ideal technique for ionizing polar molecules from a liquid stream.[13]
-
Ionization Mode: The analyte contains both an acidic proton (on the carboxyl group) and basic sites (pyridinone nitrogen). It can be ionized in both positive ([M+H]⁺) and negative ([M-H]⁻) modes. For carboxylic acids, negative ion mode is often more sensitive and specific due to the stable carboxylate anion formed. Therefore, we will develop the primary method in ESI negative mode.
-
Tandem Mass Spectrometry (MS/MS): We use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the deprotonated molecule (the precursor ion) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and detecting a specific, characteristic fragment (the product ion) in the third quadrupole. This process is highly specific and drastically reduces chemical noise, enabling ultra-trace quantification.
Experimental Protocol: LC-MS/MS
-
A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
The HPLC conditions from Part I are an excellent starting point as they already use an MS-compatible mobile phase (0.1% Formic Acid in Water/ACN). For faster analysis, the gradient can be shortened, and a smaller particle size column (e.g., ≤3 µm) can be used.
-
Analyte Infusion: To begin, directly infuse a ~1 µg/mL solution of the analyte in 50:50 ACN/Water with 0.1% formic acid into the mass spectrometer to determine the optimal precursor ion and fragmentation pattern.
-
Precursor Ion Selection: In negative ESI mode, the precursor ion will be [M-H]⁻. Given the monoisotopic mass of 220.96 Da, the target m/z will be 220.0 . The characteristic isotopic pattern from the two chlorine atoms (an M+2 peak approximately 65% of the M peak) provides a powerful confirmation of identity.
-
Fragmentation (MS/MS): The most probable fragmentation pathway for the [M-H]⁻ ion is the neutral loss of CO₂ (44 Da) from the carboxylate group.
-
Precursor Ion (Q1): m/z 220.0
-
Product Ion (Q3): m/z 176.0 (corresponding to [M-H-CO₂]⁻)
-
-
Final MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Optimal for generating the stable [M-H]⁻ ion from the carboxylic acid. |
| MRM Transition 1 (Quantifier) | 220.0 → 176.0 | The most abundant and stable transition, used for quantification. |
| MRM Transition 2 (Qualifier) | 220.0 → [Alternate Fragment] | A second transition is monitored to confirm identity by ensuring a consistent ion ratio. A potential fragment could be loss of the entire acetic acid sidechain. |
| Collision Energy (CE) | Optimize via infusion | Typically 10-30 eV. The energy must be tuned to maximize the signal of the product ion. |
| Dwell Time | 50-100 ms | Balances sensitivity with the need for sufficient data points across the chromatographic peak. |
| Source Temp. | 450-550 °C | To aid desolvation of mobile phase droplets. |
| Gas Flows (Nebulizer, Heater) | Optimize per instrument | Crucial for efficient desolvation and ion generation. |
Workflow Visualization
Caption: Experimental workflow for LC-MS/MS sensitive analysis.
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the robust analysis of this compound. The HPLC-UV method offers a reliable and straightforward protocol for routine quantification and quality control, while the LC-MS/MS method delivers the high sensitivity and specificity required for trace-level detection and unambiguous structural confirmation. The causal explanations provided for each parameter are intended to equip researchers with the knowledge to not only replicate these methods but also to troubleshoot and adapt them for unique sample matrices and analytical challenges. Adherence to validation principles, such as those outlined by the ICH, is critical for ensuring data integrity and regulatory acceptance.[1][3][14]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Quality Guidelines. International Council for Harmonisation (ICH). [Link]
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3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
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Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex. [Link]
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THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]
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Polar Compounds. SIELC Technologies. [Link]
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HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
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INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. ResearchGate. [Link]
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Electrospray Ionization Mass Spectrometric Study on the Direct Organocatalytic α‐Halogenation of Aldehydes. ResearchGate. [Link]
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This compound | C7H5Cl2NO3. BuyersGuideChem. [Link]
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HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
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3,5-Dichloro-4-oxo-4H-pyridine-1-acetic acid | C7H5Cl2NO3. PubChem. [Link]
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Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. PubMed. [Link]
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HPLC Analysis of Eleven Compounds on Reversed-Phase Aromatic Phases. Relative Selectivity. HELIX Chromatography. [Link]
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Method for Characterization of Low Molecular Weight Organic Acids in Atmospheric Aerosols Using Ion Chromatography Mass Spectrometry. University of Maryland. [Link]
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Investigating the Ionization of Dissolved Organic Matter by Electrospray. ACS Publications. [Link]
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Designing In Vivo Experiments with 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide for designing and executing in vivo experiments with the novel compound 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid. Given the limited publicly available data on this specific molecule, this guide emphasizes foundational principles of in vivo experimental design, drawing upon established methodologies for novel chemical entities and insights from structurally related compounds where applicable. The protocols and recommendations herein are designed to ensure scientific rigor, reproducibility, and adherence to ethical standards in animal research.
Section 1: Compound Profile and Pre-experimental Considerations
Chemical Identity
-
Systematic Name: this compound[1]
-
Synonyms: 3,5-Dichloro-4-oxo-1(4H)-pyridineacetic acid, 3,5-Dichloro-4-pyridone-1-acetic acid[1]
-
Molecular Formula: C₇H₅Cl₂NO₃[1]
-
Molecular Weight: 222.02 g/mol [1]
Rationale for Experimental Design: Bridging the Data Gap
The successful translation of a novel compound from bench to potential clinical application hinges on meticulously planned in vivo studies.[2] For this compound, a thorough literature review reveals a scarcity of published in vivo data. Therefore, the initial experimental design must be approached with a degree of caution and a focus on gathering fundamental pharmacokinetic (PK), pharmacodynamic (PD), and toxicological data.
Drawing parallels from structurally similar compounds can offer initial guidance. For instance, compounds with a dichlorinated phenyl or pyridyl ring are common in various bioactive molecules, including herbicides and potential therapeutics.[3][4] For example, 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely studied herbicide, has a well-documented toxicological profile in rodents, with oral LD₅₀ values ranging from 400-2000 mg/kg bw.[5] While the mechanism of action of our target compound is likely different, the toxicological data for 2,4-D underscores the importance of careful dose-range finding studies and monitoring for potential adverse effects.
Essential Pre-in Vivo Characterization
Before embarking on animal studies, a comprehensive in vitro characterization of this compound is critical. This includes:
-
Purity and Stability: Verified by analytical methods such as HPLC and NMR.
-
Solubility: Determined in various pharmaceutically acceptable vehicles.
-
In Vitro Efficacy: Assessment of biological activity in relevant cell-based assays.
-
In Vitro Cytotoxicity: Evaluation in both target and non-target cell lines to establish a preliminary therapeutic index.
Section 2: Animal Model Selection and Husbandry
Choosing the Appropriate Animal Model
The selection of an animal model should be scientifically justified and based on the research question.[6] For initial studies of a novel compound, rodents are often the model of choice due to their well-characterized biology, genetic homogeneity, and established experimental protocols.[7]
| Animal Model | Rationale for Use | Key Considerations |
| Mice (e.g., C57BL/6, BALB/c) | Widely used for initial toxicity, PK/PD, and efficacy studies. Availability of numerous transgenic and knockout strains.[8] | High metabolic rate may require more frequent dosing. Smaller blood volume can limit serial sampling. |
| Rats (e.g., Sprague-Dawley, Wistar) | Preferred for toxicology studies due to their larger size, allowing for more extensive blood sampling and organ collection.[6][7] | May be less suitable for some immunology-focused studies compared to mice. |
Animal Welfare and Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Key principles include:
-
The 3Rs: Replacement, Reduction, and Refinement of animal use.
-
Acclimatization: A sufficient period for animals to adapt to the facility environment before the start of the experiment.
-
Environmental Enrichment: To promote species-specific behaviors and reduce stress.
-
Humane Endpoints: Clearly defined criteria for ending an experiment to minimize animal pain and distress.
Section 3: Formulation and Administration of this compound
Vehicle Selection and Formulation
The choice of vehicle is critical for ensuring the bioavailability and stability of the compound. A systematic approach to vehicle screening is recommended:
-
Aqueous Vehicles: Start with sterile water or saline. If solubility is an issue, consider pH adjustment.
-
Co-solvents: If aqueous solubility is low, explore the use of biocompatible co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG). The final concentration of the co-solvent should be minimized to avoid vehicle-induced toxicity.
-
Suspensions: For poorly soluble compounds, a uniform suspension can be prepared using agents like carboxymethylcellulose (CMC) or Tween 80.
Route of Administration
The route of administration should align with the intended clinical application and the physicochemical properties of the compound.[9]
| Route | Abbreviation | Advantages | Disadvantages | Recommended Max Volume (Mouse) |
| Intravenous (tail vein) | IV | 100% bioavailability, rapid onset. | Technically demanding, potential for embolism. | 0.2 mL[10] |
| Intraperitoneal | IP | Easier than IV, rapid absorption. | Potential for injection into organs, local irritation. | 2.0 mL[10] |
| Oral (gavage) | PO | Mimics clinical route for oral drugs. | First-pass metabolism, variable absorption. | 0.2-0.5 mL |
| Subcutaneous | SC | Slower, sustained absorption. | Slower onset, potential for local reactions. | 1.0 - 2.0 mL[10] |
Section 4: Experimental Design and Protocols
A well-designed study with clear objectives, hypotheses, and endpoints is crucial for obtaining meaningful results.[9] Randomization and blinding are essential to minimize bias.[9]
Preliminary Toxicity and Dose-Range Finding Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.
Protocol:
-
Animal Selection: Use a small number of male and female mice (n=3-5 per group).
-
Dose Selection: Based on in vitro cytotoxicity data, select a wide range of doses (e.g., 10, 30, 100, 300 mg/kg). Include a vehicle control group.
-
Administration: Administer a single dose via the chosen route (e.g., IP or PO).
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming). Record observations for at least 7-14 days.
-
Endpoint: At the end of the observation period, euthanize animals and perform a gross necropsy. Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Protocol:
-
Animal Selection: Use cannulated rats or mice to facilitate serial blood sampling.
-
Dosing: Administer a single dose of the compound (e.g., a well-tolerated dose from the MTD study) via both IV and the intended therapeutic route (e.g., PO).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound over time.
-
Data Analysis: Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Efficacy Study in a Disease Model
Objective: To evaluate the therapeutic efficacy of the compound in a relevant animal model of disease.
Protocol:
-
Model Selection: Choose a well-validated animal model that recapitulates key aspects of the human disease.
-
Group Allocation: Randomly assign animals to treatment groups: vehicle control, positive control (standard-of-care drug), and multiple dose levels of this compound.
-
Dosing Regimen: Based on PK data, determine the optimal dosing frequency and duration.
-
Efficacy Endpoints: Measure predefined, objective endpoints relevant to the disease model (e.g., tumor volume, inflammatory markers, behavioral scores).
-
Toxicity Monitoring: Throughout the study, monitor animals for any signs of toxicity.
Section 5: Data Analysis and Interpretation
Statistical analysis should be planned in advance and appropriate for the type of data collected.[11] Key considerations include:
-
Statistical Tests: Use appropriate statistical tests to compare treatment groups (e.g., t-test, ANOVA).
-
Significance Level: Define the p-value threshold for statistical significance (e.g., p < 0.05).
-
Data Visualization: Present data clearly using graphs and tables.
Section 6: Visualizations and Workflows
Experimental Workflow Diagram
Caption: General workflow for in vivo evaluation of a novel compound.
Decision Tree for Route of Administration
Caption: Decision-making for selecting the route of administration.
References
- ichorbio. (2022, April 14). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review.
- Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-451.
- MDPI. (n.d.). Designing an In Vivo Preclinical Research Study.
- BenchChem. (2025). Application Notes and Protocols for In Vivo Studies of Novel Compounds in Mouse Models.
- National Center for Biotechnology Information. (2012, May 1). In Vivo Assay Guidelines - Assay Guidance Manual.
- EUPATI Toolbox. (n.d.). Animal models.
- Song, Y. (2013). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide.
- Amer, S. M., Aly, F. A., & El-Ashmawy, A. A. (2009). Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse. Toxicology and Industrial Health, 25(8), 537-544.
- Food and Agriculture Organization of the United Nations. (n.d.). 4.7 2,4-D (020) (T)**.
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic acid.
- Mukherjee, S., et al. (2022). MODEL ANIMALS USED IN BIOMEDICAL RESEARCH. Journal of Biomedical Research & Environmental Sciences, 3(1), 1-8.
- ResearchGate. (n.d.). Chapter 2 - Rodents model for toxicity testing and biomarkers.
- PubChem. (n.d.). 3,5-Dichloro-4-oxo-4H-pyridine-1-acetic acid.
- PMC. (2023, April 27). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.
- Google Patents. (n.d.). WO2024031002A1 - (2,4-dichlorophenoxy)acetic acid analogs.
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Application Note: Formulation and Handling of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid for In Vitro Cell-Based Assays
Abstract
The successful implementation of cell-based assays is fundamentally dependent on the precise and reproducible formulation of test compounds. This guide provides a comprehensive framework for the solubilization, handling, and application of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid. We address the common challenges associated with compounds of this class, namely poor aqueous solubility, and present validated protocols for preparing stable, high-concentration stock solutions and accurate working dilutions. The methodologies herein are designed to ensure maximal compound bioavailability in culture, minimize solvent-induced artifacts, and establish a self-validating experimental design through rigorous solvent tolerance testing and the use of appropriate controls. This document serves as an essential resource for researchers aiming to generate reliable and interpretable data from their cellular assays.
Introduction & Compound Profile
This compound is a pyridinone derivative whose biological activities are of interest to the research community. Like many heterocyclic small molecules, its utility in aqueous biological systems can be limited by its physicochemical properties. Improper solubilization can lead to compound precipitation, inaccurate concentration calculations, and high experimental variability, ultimately confounding data interpretation.
The protocols detailed in this application note are built upon established best practices for handling poorly soluble compounds in a cell culture environment. By first determining the optimal solvent and then systematically validating its use with the specific cell line of interest, researchers can proceed with confidence in their experimental setup.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 56187-37-2 | [1][2] |
| Molecular Formula | C₇H₅Cl₂NO₃ | [1][2] |
| Molecular Weight | 222.02 g/mol | [2][3] |
| IUPAC Name | 2-(3,5-dichloro-4-oxo-1-pyridinyl)acetic acid | [2] |
| Experimental Solubility | Data not publicly available. Presumed low in aqueous solutions. | N/A |
Rationale for Solvent Selection: The Primacy of DMSO
For novel compounds where aqueous solubility is unknown or expected to be low, Dimethyl Sulfoxide (DMSO) is the universally accepted solvent of choice for initial formulation.[4]
Causality Behind this Choice:
-
High Solubilizing Power: As a polar aprotic solvent, DMSO can effectively dissolve a wide range of non-polar and polar compounds that are insoluble in water.
-
Miscibility with Aqueous Media: DMSO is fully miscible with water and cell culture media, allowing for the preparation of homogenous working solutions from a concentrated stock.
-
Low Volatility: Unlike solvents such as chloroform or methanol, DMSO has a high boiling point, which prevents the concentration of the stock solution from changing due to evaporation during handling.[4]
Critical Consideration: It is imperative to use high-purity, anhydrous (water-free), and sterile-filtered DMSO for preparing master stock solutions. Water content can reduce the solubilizing capacity for hydrophobic compounds and repeated freeze-thaw cycles can introduce moisture, potentially causing compound precipitation over time.[5]
Core Protocols: From Powder to Plate
This section provides a logical workflow from initial solubility testing to the preparation of assay-ready working solutions.
Protocol 3.1: Preliminary Solubility Assessment
This initial step is crucial for confirming the optimal solvent and estimating the upper limit of solubility.
Methodology:
-
Aseptically weigh 1-2 mg of this compound into three separate sterile 1.5 mL microcentrifuge tubes.
-
To the first tube, add a calculated volume of cell culture-grade DMSO to reach a high target concentration (e.g., 50 mM or 100 mM).
-
To the second tube, add the equivalent volume of 200-proof, molecular biology-grade ethanol.
-
To the third tube, add the equivalent volume of sterile Phosphate-Buffered Saline (PBS).
-
Vortex each tube vigorously for 2 minutes.
-
Visually inspect for complete dissolution. If particulates remain, gently warm the tubes in a 37°C water bath for 10 minutes and vortex again.[6][7]
-
Record the observations in a laboratory notebook. For this compound class, complete dissolution is expected in DMSO.
Protocol 3.2: Preparation of a High-Concentration Master Stock Solution
Preparing a concentrated master stock is a standard procedure that minimizes repetitive weighing and reduces the potential for error.[8][9]
Methodology:
-
Accurate Measurement: Use a calibrated analytical balance to weigh out a precise amount of the compound (e.g., 10 mg) into a sterile, appropriate-sized conical or glass vial.[10][11]
-
Volume Calculation: Calculate the volume of anhydrous DMSO required to achieve the desired master stock concentration (e.g., 50 mM).
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
Example for 10 mg at 50 mM: Volume (L) = 0.010 g / (222.02 g/mol x 0.050 mol/L) = 0.0009008 L = 900.8 µL
-
-
Dissolution: In a biological safety cabinet, add the calculated volume of anhydrous DMSO to the vial containing the compound. Cap tightly and vortex until the solid is completely dissolved. Gentle warming to 37°C can be applied if needed.[6]
-
Aliquoting & Storage: Dispense the master stock solution into small-volume, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This practice is critical to avoid repeated freeze-thaw cycles that can degrade the compound or cause it to precipitate.[5]
-
Labeling & Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials.[8] Store the aliquots protected from light at -20°C or -80°C for long-term stability.
Protocol 3.3: Establishing the Maximum Tolerated Vehicle (DMSO) Concentration
Before initiating experiments with the test compound, it is essential to determine the highest concentration of the DMSO vehicle that does not, by itself, affect the health or viability of the specific cell line being used.[5][12] This establishes the "safe" working range for the solvent and is a cornerstone of a self-validating protocol.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at the density required for your primary assay and allow them to adhere overnight.
-
Prepare DMSO Dilutions: In pre-warmed, complete cell culture medium, prepare a series of DMSO dilutions. It is best practice to prepare 2X final concentrations.
-
Treatment: Remove the culture medium from the cells and add the prepared DMSO-containing media. Include a "media only" (untreated) control. Use at least 3-6 replicates for each condition.[5]
-
Incubation: Incubate the plate for the longest duration planned for your compound treatment experiments (e.g., 48 or 72 hours).
-
Viability Assessment: Use a standard cell viability assay (e.g., MTT, MTS, or resazurin-based) to quantify cell health according to the manufacturer's protocol.[13]
-
Data Analysis: Normalize the data to the untreated control wells (set as 100% viability). Plot cell viability (%) versus DMSO concentration. The highest DMSO concentration that does not cause a statistically significant decrease in viability is your maximum working concentration. For most cell lines, this is typically ≤0.5%, but must be empirically determined.[14]
Table 2: Example Plate Layout for DMSO Tolerance Assay
| Well | Condition | Final DMSO % |
| A1-A3 | Untreated Control | 0% |
| B1-B3 | Vehicle | 0.05% |
| C1-C3 | Vehicle | 0.1% |
| D1-D3 | Vehicle | 0.25% |
| E1-E3 | Vehicle | 0.5% |
| F1-F3 | Vehicle | 1.0% |
| G1-G3 | Vehicle | 2.0% |
| H1-H3 | Positive Control (e.g., 10% DMSO) | 10% (Lysis) |
Protocol 3.4: Preparation of Working Solutions for Cell-Based Assays
This protocol ensures accurate and consistent delivery of the compound to the cells while maintaining a constant, non-toxic final concentration of DMSO across all treated wells.
Methodology:
-
Thaw Stock: Thaw one aliquot of the master stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the required volume of complete cell culture medium to 37°C.
-
Serial Dilution: Perform serial dilutions of the master stock into the pre-warmed medium to achieve your final desired experimental concentrations.
-
Crucial Technique: To prevent the compound from precipitating out of solution (a phenomenon known as "crashing out"), add the small volume of DMSO stock dropwise to the larger volume of culture medium while the medium is being gently vortexed or swirled.[6] Never add medium directly to the concentrated DMSO stock.
-
Maintain Consistent DMSO Concentration: It is best practice to ensure the final percentage of DMSO is identical across all wells receiving different concentrations of the compound. To achieve this, first, prepare the highest concentration of your compound. Then, use this solution to perform serial dilutions in a medium that contains the same final percentage of DMSO.[5][15]
Experimental Design & Validating Controls
A robust experimental design is non-negotiable for generating high-quality data. The workflow below illustrates the logical progression from compound formulation to data analysis.
Mandatory Controls:
-
Untreated Control: Cells incubated with culture medium only. This represents baseline cell health and proliferation (100% viability).
-
Vehicle Control: Cells incubated with culture medium containing the same final concentration of DMSO as the highest concentration of the test compound. This is the most critical control, as it isolates the effect of the compound from any potential effect of the solvent.[5][12][15]
-
Positive Control: Cells treated with a compound known to elicit the expected response in your assay (e.g., a known cytotoxic agent like staurosporine for a cell death assay). This confirms that the assay system is working as expected.
Mechanistic Context: A Hypothesis Based on Structural Analogy
While the specific cellular targets of this compound are not defined in public literature, its structure shares features with compounds of known biological activity. The dichlorinated acetic acid moiety is reminiscent of synthetic auxins, such as 2,4-Dichlorophenoxyacetic acid (2,4-D).[16][17] In sensitive species, high concentrations of synthetic auxins can induce overwhelming metabolic and signaling changes, leading to the production of reactive oxygen species (ROS), senescence, and ultimately, cell death.[18] This is a result of the compound mimicking a natural hormone but being resistant to normal metabolic breakdown, leading to persistent, uncontrolled signaling.[18]
It is plausible that this compound could act through analogous mechanisms in mammalian cells, such as interfering with specific receptors or metabolic pathways, leading to downstream stress responses.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitates when making working solutions. | - Final concentration exceeds aqueous solubility.- Improper mixing technique. | - Lower the final test concentration.- Ensure the DMSO stock is added slowly to pre-warmed, vortexing medium.[6]- Check that the final DMSO concentration is below 1-2%; higher percentages can facilitate precipitation. |
| High cell death in vehicle control wells. | - DMSO concentration is too high for the cell line.- DMSO is old or of poor quality. | - Re-run the DMSO tolerance assay (Protocol 3.3) to confirm the max tolerated concentration.[5]- Lower the final DMSO concentration by making a more concentrated master stock.- Use fresh, anhydrous, cell culture-grade DMSO. |
| High variability between experimental replicates. | - Inconsistent final DMSO concentrations.- Compound precipitation or uneven distribution in wells.- Pipetting errors. | - Standardize the dilution protocol to ensure a constant final DMSO concentration in all treated wells.[5]- After adding working solutions to the plate, gently swirl the plate to ensure even distribution.- Use calibrated pipettes and proper pipetting technique. |
References
- BenchChem. (n.d.). How to control for FMP-API-1 vehicle effects (DMSO).
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- Various Authors. (2017). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?
- FasterCapital. (n.d.). Best Practices For Stock Solutions.
- Various Authors. (2017). Why is a DMSO-only Control Important? Biology Stack Exchange.
- G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences Technical Articles.
- Various Authors. (2022). MTT assay DMSO vehicle?
- Hudson, A. G., et al. (2003). The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. Gynecologic Oncology.
- BenchChem. (n.d.). Application Notes and Protocols for the Dissolution of Novel Compounds for In Vitro Cellular Assays.
- Bitesize Bio. (2025). How to Make Accurate Stock Solutions.
- Various Authors. (2013). How to deal with the poor solubility of tested compounds in MTT assay?
- Various Authors. (2007). Pyridine, chloroform and methanol as a solvent for chemopreventive agents. Protocol Online.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide.
- BuyersGuideChem. (n.d.). This compound | C7H5Cl2NO3.
- Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. PubMed.
- PubChem. (n.d.). 3,5-Dichloro-4-oxo-4H-pyridine-1-acetic acid.
- PubChem. (n.d.). Acetic acid, ((3,5-dichloro-2-pyridyl)oxy)-.
- Pazmiño, D. M., et al. (2011). Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. In Herbicides and Environment. IntechOpen.
Sources
- 1. This compound | C7H5Cl2NO3 - BuyersGuideChem [buyersguidechem.com]
- 2. 3,5-Dichloro-4-oxo-4H-pyridine-1-acetic acid | C7H5Cl2NO3 | CID 92052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. pyridine, chloroform and metahnol as a solvent for chemopreventive agents - Cell Biology [protocol-online.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. phytotechlab.com [phytotechlab.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. fastercapital.com [fastercapital.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. biology.stackexchange.com [biology.stackexchange.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
- 16. xtbg.ac.cn [xtbg.ac.cn]
- 17. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]
Investigating 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid as a Potential Novel Herbicide
An Application Guide for Researchers
Abstract
The relentless evolution of herbicide-resistant weeds necessitates the discovery of novel chemical entities with unique modes of action. Pyridine-based compounds have historically formed a cornerstone of chemical weed management, with many exhibiting potent herbicidal activity.[1][2] This document provides a comprehensive guide for the scientific investigation of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid, a compound with structural motifs suggestive of herbicidal potential. While direct evidence of its efficacy as a herbicide is not yet established in peer-reviewed literature, its pyridine carboxylic acid structure presents a compelling case for evaluation. This guide offers detailed protocols for preliminary screening, dose-response analysis, and proposes methodologies for elucidating its potential mechanism of action. It is intended for researchers in agrochemical discovery, weed science, and plant biology.
Introduction and Rationale
This compound (CAS No: 56187-37-2) is a chlorinated pyridine derivative. Its core structure, a substituted pyridine ring linked to an acetic acid moiety, is analogous to several classes of established herbicides, most notably the synthetic auxins.[2] Synthetic auxin herbicides mimic the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth that is ultimately lethal to susceptible plants.[2][3]
The rationale for investigating this specific compound is twofold:
-
Structural Analogy: The presence of the pyridine carboxylic acid framework suggests a potential for auxinic activity.
-
Novelty: The 4-oxopyridinone core is less common among commercial herbicides, offering the possibility of a novel interaction with biological targets, which could be crucial for overcoming existing resistance mechanisms.
This document serves as a foundational resource, guiding the researcher from initial hypothesis to empirical validation. We will outline robust, self-validating protocols to assess the compound's herbicidal efficacy and provide a framework for subsequent mechanistic studies.
Physicochemical Properties
A clear understanding of the compound's properties is essential for accurate experimental design, particularly for preparing stock solutions and formulations.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 56187-37-2 | |
| Molecular Formula | C₇H₅Cl₂NO₃ | |
| Molecular Weight | 222.02 g/mol | |
| Canonical SMILES | C1=C(C(=O)C(=CN1CC(=O)O)Cl)Cl | |
| Storage | 2°C - 8°C, in a well-sealed container |
Postulated Mechanisms of Action
Based on its chemical structure, two primary herbicidal mechanisms can be postulated. The following experimental protocols are designed to not only determine if the compound is active but also to provide initial clues as to which, if any, of these pathways it may utilize.
Synthetic Auxin Mimicry
This is the most probable mechanism. Pyridine carboxylic acid herbicides like picloram and clopyralid function by overwhelming the plant's natural auxin signaling pathways.[2] This leads to a cascade of effects including epinasty (downward bending of leaves), stem twisting, callus formation, and ultimately, vascular tissue disruption and plant death.[2]
Enzyme Inhibition
Novel herbicide discovery has recently identified new molecular targets. For instance, a new class of herbicides was found to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[4][5][6] Pyrimidine biosynthesis is essential for creating DNA and RNA.[6] Inhibition of this pathway would halt cell division and growth, leading to plant death. While structurally distinct, the pyridinone core of our target compound makes enzymatic inhibition a plausible, albeit speculative, alternative mechanism to investigate if classic auxin-related symptoms are not observed.
Experimental Workflow and Protocols
A systematic approach is critical to validating the potential of a new herbicidal compound. The workflow below outlines a logical progression from initial screening to detailed characterization.
Caption: Experimental workflow for evaluating herbicidal potential.
Protocol 3.1: Preparation of Stock Solutions and Application Formulations
Objective: To prepare accurate and stable solutions of the test compound for use in biological assays.
Rationale: Accuracy in solution preparation is paramount for reproducible results.[7] The choice of solvent and surfactants is critical for ensuring the compound remains in solution and can be effectively delivered to the plant.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Tween® 20 or similar non-ionic surfactant
-
Deionized water
-
Analytical balance, magnetic stirrer, volumetric flasks, pipettes
Procedure:
-
Prepare a 100 mM Stock Solution:
-
Calculate the required mass of the compound (Molar Mass = 222.02 g/mol ). For 10 mL of 100 mM stock, weigh out 22.2 mg.
-
Dissolve the weighed powder in a minimal amount of DMSO (e.g., 5 mL). Ensure complete dissolution using a vortex or magnetic stirrer.
-
Bring the final volume to 10 mL with DMSO in a volumetric flask. Store this stock at 4°C, protected from light.
-
-
Prepare a 1 mM Application Solution (Example for Post-Emergence):
-
Pipette 100 µL of the 100 mM stock solution into a beaker.
-
Add 9.9 mL of deionized water.
-
Add a non-ionic surfactant (e.g., Tween® 20) to a final concentration of 0.05% (v/v). This equates to 5 µL for a 10 mL final volume.
-
Mix thoroughly. This creates a 1 mM application solution in 1% DMSO.
-
-
Prepare the Vehicle Control:
-
Prepare a solution containing the same concentration of DMSO and surfactant as the application solution (e.g., 1% DMSO, 0.05% Tween® 20 in deionized water) but without the test compound. This is crucial for distinguishing herbicidal effects from solvent or surfactant phytotoxicity.
-
Protocol 3.2: Whole-Plant Bioassay for Post-Emergence Efficacy
Objective: To assess the herbicidal activity of the compound when applied to the foliage of emerged seedlings.
Rationale: This assay mimics the most common method of herbicide application and is essential for identifying compounds that are absorbed by and translocated within the plant.[8] Using both a monocot and a dicot species provides initial data on the spectrum of activity.
Materials:
-
Test species seedlings: e.g., Arabidopsis thaliana (dicot) and Lolium rigidum (annual ryegrass, monocot).
-
Pots with standard potting mix.
-
Growth chamber with controlled light, temperature, and humidity.
-
Laboratory spray cabinet or handheld sprayer.
-
Application and vehicle control solutions from Protocol 3.1.
-
Positive control (e.g., a commercial auxin herbicide like 2,4-D).
Procedure:
-
Plant Propagation:
-
Sow seeds in pots and grow in a controlled environment (e.g., 22°C, 16:8h light:dark cycle) until they reach the 2-4 true leaf stage.
-
Prepare at least 3 replicate pots per treatment group (Vehicle, Test Compound, Positive Control).
-
-
Herbicide Application:
-
Calibrate the sprayer to deliver a consistent volume (e.g., equivalent to 200 L/ha).
-
Spray the seedlings of each group uniformly with the corresponding solution until foliage is wet but not dripping.
-
-
Data Collection:
-
Return plants to the growth chamber.
-
Visually assess and record phytotoxicity symptoms at 3, 7, and 14 days after treatment (DAT). Use a 0-100% scale (0 = no effect, 100 = complete plant death).
-
At 14 DAT, harvest the above-ground biomass for each pot.
-
Dry the biomass in an oven at 60°C for 72 hours and record the dry weight.
-
-
Data Analysis:
-
Calculate the average percent visual injury for each treatment.
-
Calculate the percent biomass reduction relative to the vehicle control: (1 - (Dry Weight_Treatment / Dry Weight_Vehicle)) * 100.
-
Protocol 3.3: Seed Germination and Pre-Emergence Bioassay
Objective: To determine if the compound has soil activity and can inhibit weed growth before emergence.
Rationale: Some herbicides are soil-active, preventing seed germination or killing seedlings as they emerge. This assay tests for that activity.
Materials:
-
Petri dishes with filter paper.
-
Seeds of test species (e.g., Lactuca sativa (lettuce) as a sensitive dicot).
-
Application and vehicle control solutions (prepared without surfactant).
Procedure:
-
Assay Setup:
-
Place one sterile filter paper in each Petri dish.
-
Pipette 2 mL of the appropriate test solution onto the filter paper. Use a range of concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM).
-
Place 20-30 seeds evenly on the moistened filter paper.
-
Seal the dishes with paraffin film to prevent evaporation.
-
-
Incubation:
-
Incubate the dishes in a growth chamber under appropriate conditions for the chosen species (e.g., 22°C, constant light for lettuce).
-
-
Data Collection:
-
After 5-7 days, count the number of germinated seeds.
-
Measure the primary root and hypocotyl length of each germinated seedling.
-
-
Data Analysis:
-
Calculate the germination percentage for each treatment.
-
Calculate the percent inhibition of root and hypocotyl growth relative to the vehicle control.
-
Protocol 3.4: Dose-Response Analysis and IC₅₀ Determination
Objective: To quantify the potency of the herbicide by determining the concentration required to inhibit growth by 50% (IC₅₀).
Rationale: A dose-response curve is the standard method for comparing the potency of different herbicides.[5] A lower IC₅₀ value indicates a more potent compound.
Procedure:
-
Select Assay: Based on the results of the initial screening, choose the most responsive assay (e.g., the whole-plant bioassay if post-emergence effects were strong, or the petri dish assay if pre-emergence effects were dominant).
-
Select Concentration Range: Prepare a series of at least 6-8 concentrations of the test compound that bracket the 50% inhibition level. A logarithmic series is often effective (e.g., 0.1, 0.3, 1, 3, 10, 30, 100, 300 µM).
-
Execute Assay: Perform the selected bioassay as described previously, using the full range of concentrations.
-
Data Analysis:
-
For each concentration, calculate the percent inhibition (relative to the vehicle control).
-
Plot percent inhibition against the log of the herbicide concentration.
-
Use a non-linear regression analysis (e.g., a four-parameter logistic curve) in a statistical software package to fit the data and calculate the IC₅₀ value.
-
Example Data Presentation:
| Concentration (µM) | Average Biomass Reduction (%) ± SE |
| 0 (Vehicle) | 0 ± 0 |
| 0.3 | 8.2 ± 2.1 |
| 1 | 25.6 ± 4.5 |
| 3 | 48.9 ± 5.2 |
| 10 | 75.3 ± 3.8 |
| 30 | 92.1 ± 2.9 |
| 100 | 98.5 ± 1.1 |
| Calculated IC₅₀ | 3.1 µM |
Advanced Mechanistic Studies
Should the initial bioassays confirm potent herbicidal activity, the next logical step is to investigate the mechanism of action.
Protocol 4.1: Symptomology Analysis
Objective: To qualitatively assess the mode of action by observing the physical symptoms induced in treated plants.
Rationale: Different herbicide modes of action produce distinct and recognizable symptoms.[9] This qualitative data is invaluable for forming a mechanistic hypothesis.
Procedure:
-
Treat a sensitive dicot species (e.g., tomato or cucumber) with a concentration of the compound known to cause significant, but not immediate, phytotoxicity (e.g., the IC₇₅ value).
-
Observe and photograph the plants daily for 7-10 days.
-
Record the development of symptoms and compare them to known herbicide symptomologies.
Symptomology Interpretation:
-
Auxinic Symptoms: Epinasty, leaf cupping, stem twisting, callus formation, fused or malformed new growth.[2]
-
Enzyme Inhibition (e.g., Amino Acid or Pyrimidine Synthesis): Stunted growth, followed by chlorosis (yellowing) or necrosis (browning/tissue death) of new growth, often appearing several days after application.[9]
-
Photosynthesis Inhibition: Chlorosis and necrosis appearing on older leaves first, as the compound moves upwards with the transpiration stream.[9]
Caption: Postulated mechanism of action via the synthetic auxin pathway.
Conclusion
This compound represents an unexplored chemical entity with theoretical potential as a herbicide. The protocols detailed in this guide provide a robust framework for its systematic evaluation. By progressing through initial efficacy screening, quantitative dose-response analysis, and detailed symptomology observation, researchers can definitively determine its herbicidal properties. Positive results would warrant more advanced studies, such as target-based enzyme assays or transcriptomic profiling, to precisely elucidate its molecular mode of action. This structured approach ensures scientific rigor and provides the necessary data to validate a potentially novel tool for weed management.
References
- A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023). Science.
- (PDF) A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023). PNAS.
- Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments.
- Herbicide Testing: Resistance, Residues, and Soil Impact. (n.d.).
- A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023).
- Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. (2020). Australian Pesticides and Veterinary Medicines Authority.
- Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regul
- Herbicide Mode-Of-Action Summary. (n.d.). Purdue Extension.
- Registration Review of Pyridine and Pyrimidine Herbicides. (2025). US EPA.
- Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. (n.d.). VTechWorks.
- 3,5-Dichloro-4-pyridone-1-acetic acid. (n.d.). Biosynth.
- Effect of Herbicidal Application of 2,4-dichlorophenoxyacetic Acid in Arabidopsis. (2006). Journal of Agricultural and Food Chemistry.
Sources
- 1. epa.gov [epa.gov]
- 2. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides [vtechworks.lib.vt.edu]
- 3. Effect of herbicidal application of 2,4-dichlorophenoxyacetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. contractlaboratory.com [contractlaboratory.com]
- 9. Herbicide Mode-Of-Action Summary [extension.purdue.edu]
Troubleshooting & Optimization
How to improve the yield and purity of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid synthesis
Welcome to the technical support center for the synthesis of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid (CAS 56187-37-2).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance the yield and purity of this important compound.
I. Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common synthetic route involves the N-alkylation of a 3,5-dichloro-4-hydroxypyridine precursor. This guide will focus on optimizing this key step and the subsequent hydrolysis to the final carboxylic acid.
Overall Synthetic Pathway:
The synthesis generally proceeds through two main stages:
-
N-Alkylation: Reaction of 3,5-dichloro-4-pyridone with an ethyl haloacetate (e.g., ethyl bromoacetate or chloroacetate) to form the intermediate ethyl 2-(3,5-dichloro-4-oxopyridin-1(4H)-yl)acetate.
-
Hydrolysis: Conversion of the ethyl ester intermediate to the final carboxylic acid product.
Caption: General two-step synthesis pathway for this compound.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield in N-Alkylation Step | 1. Incomplete Deprotonation: The pyridone nitrogen is not sufficiently nucleophilic. 2. Competing O-Alkylation: The alkylating agent reacts with the oxygen of the pyridone. 3. Poor Solubility: Reactants are not fully dissolved in the chosen solvent. 4. Reaction Temperature Too Low: Insufficient energy to overcome the activation barrier. | 1. Base Selection: Use a strong, non-nucleophilic base like potassium carbonate or sodium hydride to ensure complete deprotonation of the pyridone. 2. Solvent Choice: Polar aprotic solvents like DMF or acetonitrile can favor N-alkylation over O-alkylation.[3] 3. Solubility Enhancement: Ensure vigorous stirring and consider using a co-solvent if necessary. 4. Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or LC-MS. |
| High Impurity Levels in Final Product | 1. Incomplete Hydrolysis: The ethyl ester intermediate remains in the final product. 2. Side Reactions during Alkylation: Formation of O-alkylated or dialkylated byproducts. 3. Degradation of Starting Material or Product: Instability under reaction conditions. 4. Residual Starting Materials: Unreacted 3,5-dichloro-4-pyridone or haloacetate.[4] | 1. Hydrolysis Conditions: Extend the reaction time for hydrolysis or use a stronger acid/base. Monitor the reaction progress to ensure complete conversion. 2. Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. Column chromatography can be used for more challenging separations. 3. Reaction Monitoring: Use TLC or LC-MS to monitor the reaction and identify the formation of byproducts. Adjust conditions to minimize their formation. 4. Stoichiometry and Purification: Carefully control the stoichiometry of reactants. Ensure thorough washing of the crude product to remove unreacted starting materials. |
| Reaction Fails to Proceed | 1. Inactive Reagents: Degradation of the alkylating agent or base. 2. Presence of Water: Moisture can quench the base and hinder the reaction. 3. Incorrect pH: The pH of the reaction mixture is not optimal for the desired transformation. | 1. Reagent Quality: Use freshly opened or properly stored reagents. Check the purity of starting materials. 2. Anhydrous Conditions: Dry all glassware and use anhydrous solvents, especially when using moisture-sensitive bases like sodium hydride. 3. pH Adjustment: Monitor and adjust the pH of the reaction mixture as needed, particularly during the hydrolysis and final product precipitation steps.[5] |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the N-alkylation step?
A1: Potassium carbonate (K₂CO₃) is a commonly used and effective base for this reaction, particularly in polar aprotic solvents like DMF.[6] It is strong enough to deprotonate the pyridone, facilitating N-alkylation, while being relatively easy to handle. For more challenging substrates or to push the reaction to completion, a stronger base like sodium hydride (NaH) can be employed, but requires strict anhydrous conditions.
Q2: How can I minimize the formation of the O-alkylated byproduct?
A2: The choice of solvent plays a crucial role. Polar aprotic solvents such as DMF and acetonitrile generally favor N-alkylation. In contrast, polar protic solvents can promote O-alkylation. Additionally, careful selection of the counter-ion of the pyridone salt can influence the N/O selectivity.
Q3: What are the recommended conditions for the hydrolysis of the ethyl ester?
A3: Both acidic and basic hydrolysis can be effective.
-
Acidic Hydrolysis: Refluxing with an aqueous solution of a strong acid like hydrochloric acid (HCl) is a common method.
-
Basic Hydrolysis: Treatment with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) at elevated temperatures, followed by acidification to precipitate the carboxylic acid. The choice between acidic and basic hydrolysis may depend on the stability of the product and the ease of purification.
Q4: How do I purify the final product, this compound?
A4: The most common purification method is recrystallization. After precipitation from the reaction mixture by adjusting the pH, the crude solid can be dissolved in a suitable hot solvent (e.g., ethanol, acetic acid) and allowed to cool slowly to form pure crystals. Washing the filtered solid with cold water or a non-polar solvent can help remove residual impurities.[5]
Q5: What analytical techniques are best for monitoring the reaction progress and purity of the product?
A5:
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the disappearance of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the detection of intermediates and byproducts, and confirms the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carboxylic acid and pyridone carbonyls.
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(3,5-dichloro-4-oxopyridin-1(4H)-yl)acetate
Caption: Step-by-step workflow for the N-alkylation reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3,5-Dichloro-4-pyridone | 163.98 | 10.0 g | 0.061 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 12.6 g | 0.091 |
| Ethyl Bromoacetate | 167.00 | 11.2 g (7.5 mL) | 0.067 |
| Dimethylformamide (DMF) | - | 100 mL | - |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 3,5-dichloro-4-pyridone in DMF.
-
Add potassium carbonate to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add ethyl bromoacetate to the reaction mixture.
-
Heat the mixture to 60-70°C and maintain this temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Collect the resulting precipitate by vacuum filtration and wash it thoroughly with water.
-
Dry the solid under vacuum to yield ethyl 2-(3,5-dichloro-4-oxopyridin-1(4H)-yl)acetate.
Protocol 2: Hydrolysis to this compound
Caption: Step-by-step workflow for the hydrolysis reaction.
Materials:
| Reagent | Concentration | Amount |
| Ethyl 2-(3,5-dichloro-4-oxopyridin-1(4H)-yl)acetate | - | 10.0 g |
| Hydrochloric Acid (HCl) | 6 M | 100 mL |
Procedure:
-
Suspend the ethyl 2-(3,5-dichloro-4-oxopyridin-1(4H)-yl)acetate in 6M aqueous hydrochloric acid in a round-bottom flask.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the ester is fully consumed (typically 2-4 hours).
-
Once the reaction is complete, cool the mixture in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water to remove any residual acid.
-
For higher purity, recrystallize the product from a suitable solvent system, such as an ethanol/water mixture.
-
Dry the purified this compound under vacuum.
V. References
-
ResearchGate. (n.d.). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Retrieved from [Link]
-
Google Patents. (n.d.). EP0533131B1 - Process for selectively mono-ortho-hydroxy alkylation of 4-substituted pyridine derivatives. Retrieved from
-
Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines. Retrieved from
-
BuyersGuideChem. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis and optimization of TarO inhibitors as multifunctional antibiotics against Methicillin-resistant Staphylococcus aureus. Retrieved from [Link]
-
Purdue e-Pubs. (n.d.). The formal synthesis of clavicipitic acid based on a biosynthetic proposal. Retrieved from [Link]
-
PubMed. (n.d.). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved from [Link]
-
Organic Syntheses. (n.d.). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of a New [3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic Acid Derivative. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. Retrieved from [Link]
-
SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dichloro-4-oxo-4H-pyridine-1-acetic acid. Retrieved from [Link]
Sources
- 1. This compound | C7H5Cl2NO3 - BuyersGuideChem [buyersguidechem.com]
- 2. 3,5-Dichloro-4-oxo-4H-pyridine-1-acetic acid | C7H5Cl2NO3 | CID 92052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting solubility problems with 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid in aqueous buffers
Technical Support Center: 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered when working with this compound in aqueous buffers. This guide provides in-depth, scientifically grounded solutions in a direct question-and-answer format.
Understanding the Molecule: Physicochemical Properties
Before delving into troubleshooting, it's crucial to understand the inherent properties of this compound. Its structure, featuring a carboxylic acid group, a pyridinone ring, and chlorine atoms, dictates its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₂NO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 222.02 g/mol | --INVALID-LINK--[1] |
| XLogP3-AA (Lipophilicity) | 1.5 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK--[1] |
The presence of the carboxylic acid moiety is the most critical factor for its solubility in aqueous media. This group is ionizable, and its state—protonated (neutral) or deprotonated (anionic)—is dependent on the pH of the solution, a principle governed by the Henderson-Hasselbalch equation.[2][3][4]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My compound is not dissolving in my neutral pH buffer (e.g., PBS pH 7.4). What is the first step?
Answer: The limited solubility at neutral pH is expected due to the carboxylic acid group. At pH 7.4, which is likely above the compound's pKa, a significant portion of the molecules will be in the deprotonated (anionic) form, which is more water-soluble than the neutral form.[5] However, if the intrinsic solubility of the neutral form is very low, even partial ionization may not be sufficient to achieve the desired concentration.
Troubleshooting Steps:
-
pH Adjustment: The most direct approach is to increase the pH of your buffer.[6] By shifting the pH further above the pKa of the carboxylic acid, you drive the equilibrium towards the more soluble anionic form.
-
Gentle Heating and Sonication: Applying gentle heat (e.g., 37°C) and using a sonicator can help overcome the activation energy required for dissolution. However, be cautious about potential compound degradation with prolonged heating.
Protocol for pH-Based Solubilization:
-
Prepare a slurry of the compound in your desired aqueous buffer.
-
While stirring, add a small amount of a suitable base (e.g., 1 M NaOH) dropwise.
-
Monitor the pH continuously. The compound should dissolve as the pH increases.
-
Once the compound is fully dissolved, you can carefully back-titrate with a suitable acid (e.g., 1 M HCl) to your target pH, but be aware that the compound may precipitate if you go too low.
Q2: I've adjusted the pH, but the solubility is still insufficient for my needs, or the compound precipitates over time. What's next?
Answer: If pH adjustment alone is insufficient, or if you are constrained to a specific pH range where the compound is not soluble, you can explore the use of co-solvents.[7][8] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby improving the solubility of less polar compounds.[9]
Commonly Used Co-solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent capable of dissolving a wide range of compounds.[8]
-
Ethanol: A polar protic solvent often used in formulations.
-
Polyethylene Glycol (PEG): Particularly lower molecular weight PEGs (e.g., PEG 300, PEG 400) are effective co-solvents.
-
Propylene Glycol (PG): Another commonly used co-solvent in pharmaceutical preparations.[9]
Experimental Protocol for Co-solvent Screening:
-
Prepare stock solutions of your compound in various co-solvents (e.g., 10 mg/mL in DMSO).
-
In separate vials, prepare your aqueous buffer.
-
Add small aliquots of the co-solvent stock solution to the buffer while vortexing.
-
Observe for any precipitation. The final concentration of the co-solvent should be kept to a minimum, as high concentrations can affect biological assays.
| Co-solvent | Typical Starting Concentration in Final Solution | Notes |
| DMSO | 0.1 - 1% (v/v) | Can have effects on cell-based assays at higher concentrations.[9] |
| Ethanol | 1 - 5% (v/v) | May cause protein precipitation in some biological samples. |
| PEG 300/400 | 5 - 20% (v/v) | Generally well-tolerated in many experimental systems. |
Important Consideration: The combination of pH adjustment and a co-solvent can be a powerful strategy.[6][10] First, dissolve the compound at a higher pH, then introduce the co-solvent before adjusting the pH back towards your target.
Q3: My experimental system is sensitive to organic co-solvents. Are there alternative solubilizing agents?
Answer: Yes, for systems where organic co-solvents are not viable, cyclodextrins can be an excellent alternative.[11][12][13] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble guest molecules, like yours, forming inclusion complexes that have significantly enhanced aqueous solubility.[14][15]
Types of Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[15]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified cyclodextrin with excellent solubilizing capacity, often used in parenteral formulations.[8]
Protocol for Solubilization with Cyclodextrins:
-
Prepare a stock solution of the chosen cyclodextrin in your aqueous buffer (e.g., 10-40% w/v).
-
Add the solid this compound to the cyclodextrin solution.
-
Stir or sonicate the mixture until the compound dissolves. This process can sometimes take several hours. Gentle heating can expedite complexation.
Q4: Can the choice of buffer species itself affect the solubility of my compound?
Answer: Absolutely. Even at the same pH, different buffer species can influence compound solubility.[16][17] Some buffer components can interact with the solute, leading to either an increase or decrease in solubility. For instance, phosphate and citrate buffers have been shown to interact differently with compounds and can affect the complexation with other agents like cyclodextrins.[18]
Troubleshooting Steps:
-
Buffer Screening: If you are consistently facing solubility issues, try preparing your solution in alternative buffer systems (e.g., Tris, HEPES, bicarbonate) adjusted to the same target pH and ionic strength.
-
Ionic Strength: Be mindful of the total ionic strength of your buffer. High salt concentrations can sometimes lead to a "salting-out" effect, where the solubility of a non-polar compound decreases.
Q5: Would converting the compound to a salt form be a viable long-term strategy?
Answer: Yes, for drug development purposes, forming a salt of the carboxylic acid is a very common and effective method to improve solubility and dissolution rates.[19][20][21] By reacting the acidic parent compound with a suitable base, a stable salt can be isolated. This salt will typically have a higher aqueous solubility than the free acid form, especially at neutral pH.[22]
Common Counter-ions for Acidic Drugs:
-
Sodium (Na⁺)
-
Potassium (K⁺)
-
Calcium (Ca²⁺)
-
Tromethamine (Tris)
This process is typically undertaken during chemical synthesis and process development rather than as a benchtop troubleshooting step for preparing experimental solutions. The choice of the counter-ion is critical and depends on factors like the desired physicochemical properties (solubility, stability, hygroscopicity) and toxicological profile.[23]
Summary of Troubleshooting Strategies
| Strategy | Principle | Best For | Key Considerations |
| pH Adjustment | Ionization of the carboxylic acid group to a more soluble anionic form.[5] | Initial, straightforward attempts to solubilize in aqueous media. | Final pH may not be suitable for all experiments; potential for precipitation if pH is lowered. |
| Co-solvents | Reducing the polarity of the solvent system.[9] | When pH adjustment is insufficient or a specific pH must be maintained. | Potential for interference with biological assays; toxicity at high concentrations. |
| Cyclodextrins | Encapsulation of the molecule within a soluble host.[11][15] | Systems sensitive to organic co-solvents. | Can be more expensive; may alter the free concentration of the compound. |
| Buffer Selection | Different buffer species can have specific interactions with the solute.[16][17] | Fine-tuning solubility when other methods are not fully effective. | Ensure the new buffer is compatible with the downstream application. |
| Salt Formation | Creates a more soluble, stable form of the compound.[19][21] | Long-term formulation and drug development. | A synthetic chemistry modification, not a simple benchtop procedure. |
References
- 1. 3,5-Dichloro-4-oxo-4H-pyridine-1-acetic acid | C7H5Cl2NO3 | CID 92052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 4. microbenotes.com [microbenotes.com]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. australiansciencejournals.com [australiansciencejournals.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. The effect of buffer species on biorelevant dissolution and precipitation assays – Comparison of phosphate and bicarbonate buffer (2022) | 20 Citations [scispace.com]
- 18. ovid.com [ovid.com]
- 19. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 21. rjpdft.com [rjpdft.com]
- 22. research.aston.ac.uk [research.aston.ac.uk]
- 23. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Step-by-Step Guide to In Vivo Dose Optimization for Novel Chemical Entities
Welcome to the technical support center for in vivo study design. This guide is structured to assist researchers, scientists, and drug development professionals in establishing a safe and effective dose for novel chemical entities, such as 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid, for which prior in vivo data may be limited or non-existent. Our approach is rooted in established principles of toxicology and pharmacology to ensure scientific integrity and reproducible outcomes.
Part 1: Foundational Knowledge & Initial Steps (FAQs)
This section addresses the most frequently asked questions when embarking on the first in vivo studies for a novel compound. For clarity, we will refer to the novel molecule, this compound, as "Compound X."
Q1: What is the first step when planning an in vivo study for Compound X, for which no prior animal data exists?
A: The critical first step is a thorough review of all available preclinical data. Before any animal is dosed, you must gather comprehensive information on the compound's physicochemical properties and in vitro activity. This includes:
-
In Vitro Efficacy: Data from cell-based assays, such as IC50 or EC50 values, provide an initial estimate of the biologically active concentration range.
-
In Vitro Cytotoxicity: Understanding the compound's effect on cell viability (e.g., CC50) in various cell lines is crucial for predicting potential toxicity.
-
Physicochemical Properties: Key parameters like solubility, stability, and pKa are fundamental for developing a suitable formulation for in vivo administration.
-
Literature Review: Conduct an exhaustive search for any data on structurally analogous compounds. This can provide valuable clues about potential mechanisms of action, toxicity profiles, and effective dose ranges. Any proposed study must be guided by a clear scientific rationale and approved by the relevant institutional animal care and use committee.[1]
Q2: How should I formulate Compound X for in vivo administration, especially if it has poor water solubility?
A: Formulation is a critical variable that can determine the success or failure of an in vivo study. Poorly soluble compounds present a significant challenge, as they can lead to low bioavailability and inconsistent exposure.[2][3] The goal is to create a safe, stable, and homogenous formulation that allows for accurate dosing.
Troubleshooting Formulation Issues:
-
Start Simple: The initial approach should be to use common, well-characterized GRAS (Generally Recognized as Safe) excipients.
-
Assess Vehicle Toxicity: Always include a "vehicle-only" control group in your studies. Some solubilizing agents can have their own biological effects or toxicities, which must be distinguished from the effects of your compound.[4]
-
Consider Advanced Formulations: If simple solutions are not feasible, more complex formulations may be necessary. These can include suspensions (requiring particle size reduction like micronization) or lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS).[3][5][6]
The table below summarizes common vehicles used for poorly soluble compounds in preclinical studies.
| Vehicle Type | Examples | Pros | Cons | Considerations |
| Aqueous Solutions | Saline, PBS with pH adjustment | Most physiologically compatible. | Limited use for hydrophobic compounds. | Check compound stability at the final pH. |
| Co-solvent Systems | 10% DMSO, 40% PEG400, 50% Saline | Can dissolve many poorly soluble compounds. | DMSO and other solvents can have their own toxicity and pharmacological effects. | Keep the percentage of organic solvent as low as possible (typically <10% DMSO). |
| Surfactant-based | 5-10% Tween 80 or Cremophor EL in saline | Improves solubility and can prevent precipitation upon injection. | Can cause hypersensitivity reactions (especially Cremophor) and may alter drug distribution.[2] | Use the lowest effective concentration. |
| Suspensions | 0.5% Carboxymethylcellulose (CMC) or Methylcellulose (MC) in water | Useful for compounds that cannot be solubilized. Allows for higher dose concentrations. | Requires careful preparation to ensure homogeneity and consistent particle size. May have variable absorption. | Particle size should be uniform and small enough to prevent needle blockage. |
| Lipid-based | Corn oil, Sesame oil | Suitable for highly lipophilic compounds. | Can influence absorption kinetics. May not be suitable for all administration routes (e.g., IV). | Must be sterile for parenteral administration. |
Q3: What is the most appropriate animal model for my initial studies?
A: The choice of animal model is fundamental to the translatability of your findings. For initial dose-finding and toxicology studies, rodents (mice or rats) are most commonly used due to their well-characterized biology, availability, and cost-effectiveness.[7] Key considerations include:
-
Pharmacological Relevance: If the mechanism of action is known, select a species where the target biology is similar to humans.
-
Metabolic Profile: Consider potential species differences in drug metabolism, which can significantly impact exposure and toxicity.
-
Practicality: The size of the animal, ease of handling and dosing, and required sample volumes are important practical factors.
-
Regulatory Guidelines: For studies intended to support regulatory filings (e.g., an Investigational New Drug application), guidelines from agencies like the FDA and OECD often recommend using both a rodent and a non-rodent species.[8]
Part 2: Designing and Troubleshooting the Dose-Finding Study
This section provides a structured guide to designing your first in vivo dose-finding experiments, focusing on the determination of the Maximum Tolerated Dose (MTD).
Q4: How can I estimate a safe starting dose for my first in vivo experiment with Compound X?
A: Estimating a starting dose in the absence of in vivo data is a significant challenge and must be approached with caution to ensure animal welfare. There is no direct formula to convert an in vitro concentration to an in vivo dose.[4] The most reliable method is to perform a formal Dose Range Finding (DRF) or Maximum Tolerated Dose (MTD) study.[8][9]
For a very preliminary estimation to begin a DRF study, some researchers use in vitro cytotoxicity data, but this should be done with extreme caution and is not a substitute for a proper MTD study. A highly conservative starting point might be a dose calculated to achieve a plasma concentration significantly lower than the in vitro CC50. However, the recommended and scientifically rigorous approach is to follow established toxicology study designs, such as those outlined by the OECD.[10]
Q5: What is a Maximum Tolerated Dose (MTD) study, and what is a standard design?
A: The MTD is defined as the highest dose of a drug that can be administered to an animal without causing unacceptable side effects or overt toxicity over a specified period.[11][12] It is a critical parameter that defines the upper limit for dosing in subsequent efficacy studies and provides essential safety information.[13] An MTD study is not designed to determine the lethal dose (LD50); rather, it focuses on sublethal toxicity endpoints.[13][14]
A typical single-dose MTD study design involves a dose escalation scheme.
-
Animal Selection: Use a small number of healthy, young adult animals (e.g., 3-5 per group, typically females as they can be slightly more sensitive) of a single strain (e.g., Sprague-Dawley rats or C57BL/6 mice).[15]
-
Dose Level Selection:
-
Select at least 3-4 dose levels, plus a vehicle control group.
-
Doses should be spaced geometrically (e.g., 10, 30, 100 mg/kg or using a 2x or 3x progression).[7]
-
The starting dose should be based on any available data (see Q4) or default to a low dose if no information exists.
-
-
Administration: Administer a single dose of Compound X via the intended clinical route (e.g., oral gavage, intravenous injection). Animals should be fasted before oral dosing to reduce variability in absorption.[10]
-
Observation Period: Monitor animals closely for clinical signs of toxicity, especially within the first 24 hours, and then daily for at least 14 days.[16]
-
Endpoints to Monitor:
-
Clinical Observations: Record any changes in posture, activity, breathing, and the presence of convulsions or tremors.
-
Body Weight: Measure body weight just before dosing and at regular intervals (e.g., daily for the first week, then twice weekly). A body weight loss of 15-20% is often considered a key indicator of unacceptable toxicity.[17]
-
Mortality: Record any deaths and the time of onset.
-
Post-Mortem Analysis: At the end of the study, perform a gross necropsy on all animals to look for macroscopic changes in organs.
-
The workflow for a typical dose escalation study to find the MTD can be visualized as follows:
Caption: Workflow for a Maximum Tolerated Dose (MTD) Study.
Q6: I am observing unexpected toxicity (e.g., rapid weight loss, seizures) at what I predicted would be a safe dose. What should I do?
A: Unexpected toxicity requires immediate action to ensure animal welfare.[4]
-
Stop Dosing: Immediately cease dosing for that group and any higher dose groups not yet started.
-
Provide Supportive Care: Consult with veterinary staff to provide appropriate care for affected animals. Humane euthanasia is required if animals reach pre-defined endpoint criteria.
-
Document Everything: Carefully record all clinical signs, their time of onset, severity, and duration.
-
Re-evaluate the Study Design:
-
Dose Levels: Your next study should start at a significantly lower dose. The dose progression should be more gradual (e.g., use smaller fold-increases between doses).
-
Vehicle Toxicity: Scrutinize the data from your vehicle control group. The vehicle itself could be contributing to the toxicity.
-
Formulation Issues: An improperly prepared formulation (e.g., precipitation, incorrect pH) could lead to accidental overdose or irritation. Re-verify the formulation protocol.
-
Q7: I am not observing any biological effect or toxicity, even at very high doses. What could be the problem?
A: A lack of effect can be as challenging as unexpected toxicity. The issue often relates to the compound not reaching its target in sufficient concentrations, a concept known as bioavailability.[4]
-
Poor Absorption/Bioavailability: This is common with oral administration. The compound may not be absorbed from the gastrointestinal tract.
-
Rapid Metabolism/Clearance: The compound may be cleared from the body by the liver or kidneys too quickly to exert a therapeutic effect.
-
Formulation Failure: The compound may be precipitating out of solution either in the vial or after administration, meaning the animals are not receiving the intended dose.
-
Incorrect Route of Administration: The chosen route may not be optimal for delivering the compound to the target tissue.
The Solution: The definitive way to troubleshoot these issues is to conduct a pharmacokinetic (PK) study .[18] A PK study measures the concentration of your compound in the blood over time after dosing and is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[19]
Part 3: Data Interpretation and Dose Refinement
After completing your initial toxicity studies, the next step is to interpret the data to design robust efficacy experiments.
Q8: How do I identify the No-Observed-Adverse-Effect-Level (NOAEL) from my study?
A: The NOAEL is the highest dose tested in a study at which there are no biologically or statistically significant increases in the frequency or severity of any adverse effects in the dosed animals compared to the control group.[20][21][22] Identifying the NOAEL is a critical component of risk assessment.[23] In your MTD study, you would examine the data for each dose group and identify the highest dose that showed no adverse clinical signs, no significant body weight loss, and no findings on gross necropsy.
Q9: Now that I have the MTD and NOAEL, how do I select doses for my efficacy study?
A: Your efficacy study should include a range of doses to establish a clear dose-response relationship. A well-designed study typically includes:
-
Vehicle Control Group: Essential for baseline comparison.
-
High Dose: This is often set at or near the MTD to assess the maximum potential efficacy.
-
Intermediate Doses: Include at least two intermediate doses between the high dose and the low dose. These should bracket the anticipated effective dose.
-
Low Dose: This dose should be at or near the NOAEL to demonstrate efficacy at a well-tolerated exposure level.
This design allows you to define a therapeutic window—the range of doses that maximizes efficacy while minimizing toxicity.[7]
Q10: What is the role of pharmacokinetics (PK) and pharmacodynamics (PD) in the overall dose optimization process?
A: Integrating PK and pharmacodynamics (PD)—the study of the drug's effect on the body—is the ultimate goal of dose optimization.
-
Pharmacokinetics (PK): Tells you what the body does to the drug (ADME). It answers the question: "For a given dose, what is the drug exposure in the animal?"[18]
-
Pharmacodynamics (PD): Tells you what the drug does to the body. It answers the question: "At a given exposure, what is the biological effect?"
By combining these, you can establish an exposure-response relationship . This is far more powerful than a simple dose-response relationship because it accounts for individual differences in drug metabolism and distribution.[24] Understanding this relationship is key to translating preclinical findings to clinical trials and selecting a safe and effective starting dose in humans.[25][26][27]
The following diagram illustrates the iterative cycle of dose optimization, integrating PK and PD data to refine dose selection.
Caption: The iterative cycle of in vivo dose optimization.
References
-
Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]
- Toutain, P. L., & Bousquet-Mélou, A. (2004). The pharmacokinetic principles behind scaling from preclinical results to phase I protocols. Current opinion in drug discovery & development, 7(1), 64–73.
-
Charles River Laboratories. (n.d.). Maximum tolerable dose (MTD) studies. Retrieved from [Link]
-
Anilocus. (n.d.). NOAEL (No Observed Adverse Effect Level). Biotech Encyclopedia. Retrieved from [Link]
-
Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Retrieved from [Link]
-
ResearchGate. (2023, September 13). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]
- Aman, L., et al. (2021). Allometric scaling of therapeutic monoclonal antibodies in preclinical and clinical settings. mAbs, 13(1), 1964935.
-
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umwelt-online. (2001, December 17). OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure (2002). Retrieved from [Link]
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Altasciences. (n.d.). Dose Range Finding Studies - Maximum Tolerated Dose Study Design. Retrieved from [Link]
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Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Retrieved from [Link]
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Allucent. (n.d.). What is Allometric Scaling & Its Role in Drug Development?. Retrieved from [Link]
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Inotiv. (2023, May 1). The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. Retrieved from [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
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Allucent. (n.d.). Preclinical Pharmacokinetics in Drug Development. Retrieved from [Link]
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University of Mississippi. (n.d.). Guideline for the Use of Novel Compound in Animals. Retrieved from [Link]
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National Center for Biotechnology Information. (2012, May 1). In Vivo Assay Guidelines. Assay Guidance Manual. Retrieved from [Link]
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U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
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AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved from [Link]
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Technical Support Center: Strategies to Mitigate Cytotoxicity of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid and Analogs
Introduction:
Welcome to the technical support guide for researchers working with 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid (DCOPAA) and related pyridinone-based compounds. While these molecules hold therapeutic promise, a common challenge is managing their off-target cytotoxicity. This guide provides in-depth, evidence-based strategies, troubleshooting advice, and answers to frequently asked questions to help you refine your experimental design, minimize toxicity to non-target cells, and improve the therapeutic index of your compounds.
This resource is structured to provide actionable insights, moving from understanding the potential causes of cytotoxicity to implementing practical solutions in your laboratory workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the off-target effects of DCOPAA and similar chemical entities.
Q1: What are the likely mechanisms behind the off-target cytotoxicity of DCOPAA?
A1: While specific data on DCOPAA is limited, the cytotoxicity of related dichlorinated and pyridinone compounds can often be attributed to several mechanisms:
-
Oxidative Stress: Many cytotoxic compounds induce the production of reactive oxygen species (ROS) within cells.[1][2][3] An excess of ROS can damage essential cellular components like DNA, lipids, and proteins, leading to cell death.[1][3] The chlorinated pyridinone structure may interfere with mitochondrial function, a primary source of cellular ROS.[4]
-
Off-Target Kinase Inhibition: Small molecule inhibitors, particularly those with a heterocyclic core, can interact with the ATP-binding pocket of numerous kinases beyond the intended target.[5][6] This can disrupt vital signaling pathways, leading to unintended cytotoxic effects.[7]
-
Disruption of Cellular Metabolism: Compounds with structural similarities to endogenous molecules can interfere with metabolic pathways. For instance, dichloroacetate, a related structure, is known to affect gluconeogenesis and lactate metabolism.[8]
-
Induction of Apoptosis: The accumulation of cellular damage from the above mechanisms can trigger programmed cell death, or apoptosis, in non-target cells.[9]
Q2: How can I determine if oxidative stress is the primary cause of cytotoxicity in my non-target cells?
A2: A straightforward approach is to co-administer an antioxidant with DCOPAA to your non-target cells.
-
Experimental Approach: Treat your non-target cells with DCOPAA in the presence and absence of N-acetylcysteine (NAC), a common antioxidant. If NAC significantly reduces the observed cytotoxicity, it strongly suggests that oxidative stress is a key contributing factor.
-
Further Investigation: You can directly measure ROS levels using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFDA) via flow cytometry or fluorescence microscopy.[4]
Q3: What is a "therapeutic window" and how do I establish one for my compound?
A3: The therapeutic window is the concentration range of a compound that produces the desired therapeutic effect in target cells without causing excessive toxicity in non-target cells.
-
Establishing the Therapeutic Window: To determine this, you need to perform parallel dose-response cytotoxicity assays on your target (e.g., cancer) and non-target (e.g., healthy) cell lines. The goal is to identify a concentration range where the viability of target cells is significantly reduced while non-target cells remain largely unaffected.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Problem 1: I'm observing high levels of cytotoxicity in my non-target/control cell line, even at low concentrations of DCOPAA.
-
Possible Cause: Your compound may have low selectivity, or the chosen non-target cell line might be particularly sensitive.
-
Troubleshooting Steps:
-
Confirm Dose-Response: Conduct a comprehensive dose-response curve to precisely determine the IC50 (half-maximal inhibitory concentration) for both your target and non-target cells. This will help you identify if a therapeutic window exists.
-
Investigate the Mechanism: As mentioned in the FAQ, test for oxidative stress by co-administering an antioxidant like NAC.[10]
-
Consider a Different Non-Target Cell Line: Cell lines can exhibit species-specific or tissue-specific differences in sensitivity to drugs.[11] Using a different, relevant non-target cell line may provide a more accurate assessment of off-target toxicity.
-
Structural Modification (for drug developers): This may signal the need for further structure-activity relationship (SAR) studies to design derivatives with improved selectivity.
-
Problem 2: My in vitro results are promising, but the compound shows significant toxicity in vivo.
-
Possible Cause: In vitro systems lack the complexity of a whole organism, including metabolic processes and interactions with other cell types. The parent compound or its metabolites could be causing toxicity in vivo.
-
Troubleshooting Steps:
-
Metabolic Profiling: Investigate the metabolic fate of your compound. In vitro metabolism studies using liver microsomes can help identify potentially toxic metabolites.
-
Formulation Strategies: The method of drug delivery can significantly impact its distribution and toxicity. Consider alternative formulation or delivery strategies to target the desired tissue more effectively.
-
Prodrug Approach: Designing a prodrug that is activated only at the target site can be an effective strategy to reduce systemic toxicity.[12][13]
-
Part 3: Advanced Strategies to Reduce Cytotoxicity
For researchers in the drug development phase, the following strategies can be employed to improve the safety profile of DCOPAA and its analogs.
Strategy 1: Prodrug Design
A prodrug is an inactive or less active form of a drug that is converted to the active form in the body, ideally at the target site. For compounds with a carboxylic acid group like DCOPAA, esterification is a common and effective prodrug strategy.[14][15]
-
Mechanism: The carboxylic acid moiety is masked as an ester. This can increase lipophilicity, potentially improving cell membrane permeability, and render the molecule inactive. Endogenous esterase enzymes, which may be more abundant in the target tissue (e.g., a tumor), cleave the ester to release the active carboxylic acid drug.
-
Benefits:
Experimental Workflow for Prodrug Evaluation:
Caption: Workflow for developing and validating a prodrug of DCOPAA.
Strategy 2: Targeted Drug Delivery Systems
Encapsulating DCOPAA in a nanoparticle-based delivery system can significantly reduce its exposure to non-target tissues.[16][17][18] These systems can be designed for passive or active targeting.
-
Passive Targeting: Nanoparticles tend to accumulate in tumor tissues due to the Enhanced Permeability and Retention (EPR) effect.
-
Active Targeting: Nanoparticles can be decorated with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on target cells, further enhancing specificity.[17][19]
Comparison of Delivery Systems:
| Delivery System | Description | Advantages | Disadvantages |
| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[17] | Biocompatible, can carry a wide range of drugs, can be functionalized for active targeting.[19] | Can have stability issues, may be cleared by the immune system. |
| Polymeric Nanoparticles | Solid particles made from biodegradable polymers. The drug is either dissolved or encapsulated within the polymer matrix. | Controlled and sustained release, can be functionalized.[17] | Potential for polymer toxicity, manufacturing can be complex. |
| Dendrimers | Highly branched, tree-like macromolecules with a well-defined structure. | Precise control over size and drug loading, can be functionalized. | Potential for toxicity depending on the surface chemistry. |
Conceptual Diagram of Targeted Delivery:
Sources
- 1. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. Drug-induced oxidative stress and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. icr.ac.uk [icr.ac.uk]
- 8. Mechanism responsible for the hypoglycemic actions of dichloroacetate and 2-chloropropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic and genotoxic assessments of 2,4-dichlorophenoxyacetic acid (2,4-D) in in vitro mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Species-specific differences in toxicity of antimitotic agents toward cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. EP0278977B1 - Prodrug derivatives of carboxylic acid drugs - Google Patents [patents.google.com]
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- 15. Prodrugs of Drugs Bearing Carboxylic Acids [ebrary.net]
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- 19. ijpsjournal.com [ijpsjournal.com]
Overcoming common challenges in the purification of (3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetic acid
Welcome to the technical support center for the purification of (3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important pyridone-carboxylic acid derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving high purity for your downstream applications.
I. Understanding the Molecule and Potential Impurities
(3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetic acid is a key intermediate in various synthetic pathways. Its purification can be challenging due to its polarity, potential for zwitterion formation, and the nature of impurities generated during its synthesis. A common synthetic route involves the hydrolysis of the corresponding ester, typically ethyl (3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetate.
Common Impurities:
-
Unreacted Starting Material: Residual ethyl (3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetate.
-
Starting Material for Ester Synthesis: Unreacted 3,5-dichloro-4-pyridone.
-
Byproducts of N-alkylation: Impurities from the reaction of 3,5-dichloro-4-pyridone with the alkylating agent (e.g., ethyl chloroacetate).
-
Degradation Products: Potential decomposition of the pyridone ring under harsh reaction conditions.
-
Residual Solvents: Solvents used in the reaction and workup, such as ethanol, toluene, or DMF.
II. Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to purify crude (3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetic acid?
A1: For most crude materials, recrystallization is the most effective and scalable initial purification method. The choice of solvent is critical and should be determined experimentally. A good starting point is a polar protic solvent like ethanol or a mixture of ethanol and water.
Q2: My compound appears as an oil or fails to crystallize. What should I do?
A2: This is a common issue often caused by the presence of impurities that inhibit crystal lattice formation. Refer to the Troubleshooting Guide: Recrystallization Issues for a detailed workflow on how to address this.
Q3: How can I assess the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying purity and detecting minor impurities. A suitable method would utilize a C18 column with a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid[1].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and identify any proton- or carbon-containing impurities.
-
Melting Point: A sharp melting point range close to the literature value (259-263 °C) is a good indicator of high purity. A broad melting range suggests the presence of impurities.
Q4: I see a persistent impurity in my HPLC that I cannot remove by recrystallization. What are my options?
A4: If recrystallization is ineffective, column chromatography is the next logical step. Due to the polar and acidic nature of the compound, careful selection of the stationary and mobile phases is crucial. Refer to the Troubleshooting Guide: Column Chromatography Issues for guidance.
III. Troubleshooting Guide: Recrystallization Issues
This section provides a systematic approach to overcoming common challenges during the recrystallization of (3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetic acid.
Problem 1: Oiling Out or Failure to Crystallize
Causality: The compound separates from the solution as a liquid (oiling out) rather than a solid. This typically occurs when the solubility of the compound in the hot solvent is too high, or when impurities are present that lower the melting point of the solid and interfere with crystal formation.
Troubleshooting Workflow:
Caption: Workflow for addressing oiling out during recrystallization.
Detailed Protocols:
-
Protocol 1: Inducing Crystallization
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If a small amount of pure, solid material is available, add a single crystal to the cooled, supersaturated solution. This "seed" will act as a template for further crystallization.
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature, then transfer it to an ice bath or refrigerator to maximize crystal formation. Rapid cooling can sometimes lead to the precipitation of impurities.
-
-
Protocol 2: Solvent System Optimization
-
Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water). An ideal recrystallization solvent will dissolve the compound when hot but have low solubility at room temperature.
-
Solvent Mixtures: If a single solvent is not ideal, try a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a small amount of the "good" solvent to redissolve the solid and then allow the solution to cool slowly.
-
Problem 2: Low Recovery of Crystalline Product
Causality: Significant loss of the desired compound during the recrystallization process. This can be due to using an excessive amount of solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent.
Solutions:
| Potential Cause | Solution |
| Excessive Solvent | Use the minimum amount of hot solvent necessary to fully dissolve the crude material. |
| Premature Crystallization | Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration. |
| High Solubility in Cold Solvent | Cool the solution in an ice bath for a longer period to maximize precipitation. If recovery is still low, a different solvent system is needed. |
IV. Troubleshooting Guide: Column Chromatography Issues
When recrystallization fails to provide the desired purity, column chromatography can be employed. However, the acidic nature of (3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetic acid can lead to challenges.
Problem 1: Poor Separation or Peak Tailing
Causality: The compound and impurities have similar affinities for the stationary phase, or strong interactions between the acidic analyte and the silica gel lead to broad, tailing peaks.
Troubleshooting Workflow:
Caption: Workflow for improving column chromatography separation.
Detailed Protocols:
-
Protocol 3: Mobile Phase Optimization for Silica Gel Chromatography
-
TLC Analysis: Before running a column, determine the optimal mobile phase using Thin Layer Chromatography (TLC). A good solvent system will give your target compound an Rf value of approximately 0.3-0.4.
-
Solvent Systems: Start with a mixture of a non-polar solvent and a polar solvent (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
-
Acidic Modifier: To reduce peak tailing caused by the interaction of the carboxylic acid with the acidic silica gel, add a small amount (0.1-1%) of acetic acid or formic acid to the mobile phase. This will protonate the silanol groups on the silica surface and improve peak shape.
-
-
Protocol 4: Reversed-Phase Flash Chromatography
-
Stationary Phase: Use a C18-functionalized silica gel.
-
Mobile Phase: A typical mobile phase for reversed-phase chromatography of acidic compounds is a mixture of water and a polar organic solvent like acetonitrile or methanol, with an acidic modifier.
-
Gradient Elution: Start with a high percentage of water and gradually increase the percentage of the organic solvent to elute compounds of increasing hydrophobicity.
-
V. Data Summary
| Property | Value | Reference |
| Molecular Formula | C₇H₅Cl₂NO₃ | |
| Molecular Weight | 222.03 g/mol | |
| Melting Point | 259-263 °C | |
| Solubility | Slightly soluble in water; sparingly soluble in DMSO; slightly soluble in methanol. |
VI. References
-
Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. ACS Publications. [Link]
-
Process for producing pyridine carboxylic acids. Google Patents.
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. [Link]
-
Process for the preparation of 3,5-dichloropyridine. Google Patents.
-
Exploring 4-Amino-3,5-Dichloropyridine: Properties and Applications. Medium. [Link]
-
4-Amino-3,5-dichloropyridine. PMC - PubMed Central. [Link]
-
How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate. [Link]
-
Process for the preparation of 3,5-dichloropyridine. Google Patents.
-
(PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. [Link]
-
4-Amino-3,5-dichloropyridine. IUCr Journals. [Link]
-
3,5-Dichloro-4-oxo-4H-pyridine-1-acetic acid. SIELC Technologies. [Link]
-
1(4H)-Pyridineacetic acid, 3,5-dichloro-4-oxo-. NIST WebBook. [Link]
-
Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. PMC - NIH. [Link]
-
3,5-Dichloro-4-oxo-4H-pyridine-1-acetic acid. PubChem. [Link]
-
(PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. ResearchGate. [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. [Link]
-
(PDF) Synthesis of a New [3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic Acid Derivative. ResearchGate. [Link]
-
N-alkylation of 1, 4-dihydropyridine derivatives. ResearchGate. [Link]
-
[Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. PubMed. [Link]
-
ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. ResearchGate. [Link]
-
Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Universidade de Lisboa. [Link]
-
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate. ElectronicsAndBooks. [Link]
-
(PDF) Ethyl 4-(2-ethoxy-2-oxoethyl)-3-oxo-4,13-diazapentacyclo[11.8.0.0.0.0]henicosa-1,5(10),6,8,11,14(19),15,17,20-nonaene-12-carboxylate. ResearchGate. [Link]
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Identifying and minimizing side-products in 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid synthesis
Welcome to the technical support guide for the synthesis of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid (CAS 56187-37-2). This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol designed for researchers, chemists, and drug development professionals. Our goal is to help you navigate the common challenges in this synthesis, primarily focusing on minimizing side-product formation and maximizing yield and purity.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis.
Q1: What is the primary synthetic route for this compound?
The most common and direct method is the N-alkylation of 3,5-Dichloro-4-pyridone with a haloacetic acid reagent, such as sodium chloroacetate, in an aqueous medium. This reaction leverages the nucleophilicity of the ring nitrogen on the pyridone starting material.
Q2: What is the most critical challenge in this synthesis?
The principal challenge is achieving regioselectivity. The 3,5-dichloro-4-pyridone precursor is an ambident nucleophile, meaning it has two potential sites for alkylation: the ring nitrogen (N) and the exocyclic oxygen (O). This leads to a potential mixture of the desired N-alkylated product and the isomeric O-alkylated side-product, 2-((3,5-dichloro-4-pyridinyl)oxy)acetic acid. Controlling reaction conditions is paramount to favor N-alkylation.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[1]. A typical TLC system would involve a silica gel plate and a mobile phase consisting of a mixture of a polar organic solvent (like ethyl acetate or methanol) and a less polar solvent (like dichloromethane or hexanes), often with a small amount of acetic or formic acid to ensure the carboxylic acid products are protonated and spot cleanly. The disappearance of the 3,5-dichloro-4-pyridone starting material (CAS 17228-70-5)[2] and the appearance of a new, more polar spot corresponding to the product indicates reaction progression.
Q4: Is it better to use chloroacetic acid or an ester like ethyl chloroacetate as the alkylating agent?
Using chloroacetic acid (typically as its sodium salt) offers a more direct, one-step route to the final product. However, using an ester like ethyl chloroacetate followed by a subsequent hydrolysis step is also a common strategy in organic synthesis[3][4]. The two-step route introduces the intermediate, ethyl 2-(3,5-dichloro-4-oxopyridin-1(4H)-yl)acetate, which must be fully hydrolyzed to avoid it being an impurity in the final product. The choice depends on the desired process flow and purification strategy. This guide will focus on the more direct route using sodium chloroacetate.
Troubleshooting Guide: Identifying and Minimizing Side-Products
This guide provides solutions to specific problems you may encounter during the synthesis.
Problem 1: Low Yield of the Desired Product
-
Possible Cause 1: Incomplete Reaction.
-
How to Identify: TLC or HPLC analysis shows a significant amount of remaining 3,5-dichloro-4-pyridone starting material.
-
Solution:
-
Increase Reaction Time/Temperature: The reaction can be slow. A procedure for a similar N-alkylation was conducted at 60°C for two days[5]. Consider extending the reaction time and ensuring the temperature is maintained consistently.
-
Verify Reagent Stoichiometry: Ensure at least a stoichiometric equivalent of the sodium chloroacetate is used. A slight excess (e.g., 1.1 to 1.2 equivalents) may help drive the reaction to completion.
-
Ensure Adequate Mixing: For heterogeneous mixtures, vigorous stirring is essential to maximize the contact between reactants.
-
-
-
Possible Cause 2: Formation of the O-alkylated Isomer.
-
How to Identify: The isolated product shows inconsistent characterization data (e.g., melting point depression, unexpected NMR signals). Mass spectrometry should show a peak corresponding to the correct mass for both isomers (MW: 222.03 g/mol )[6]. Differentiating them requires careful analysis, typically by ¹H NMR, where the chemical shift of the methylene (-CH₂-) protons will differ. The N-CH₂ protons are typically deshielded compared to O-CH₂ protons in similar structures.
-
Solution:
-
Control pH: N-alkylation of pyridones is often favored in neutral to slightly basic conditions. O-alkylation can become more competitive under strongly basic conditions where the exocyclic oxygen is more readily deprotonated. Using a base like sodium carbonate helps to maintain a suitable pH range[5].
-
Solvent Choice: Polar, protic solvents like water can favor N-alkylation by solvating the oxygen atom, making it less nucleophilic.
-
-
Problem 2: Product Contains Multiple Impurities
-
Possible Cause 1: Presence of the O-Alkylated Isomer.
-
How to Identify & Solve: As described in Problem 1, Cause 2. Purification can be challenging as the isomers have similar polarities. Recrystallization from a suitable solvent system (e.g., water, ethanol/water) may be effective. If separation is difficult, chromatographic methods may be necessary[1].
-
-
Possible Cause 2 (if using a two-step ester route): Incomplete Hydrolysis.
-
How to Identify: The presence of the ethyl ester intermediate, ethyl 2-(3,5-dichloro-4-oxopyridin-1(4H)-yl)acetate, in the final product. This will be evident in ¹H NMR (signals for the ethyl group, ~1.2 ppm triplet and ~4.2 ppm quartet) and by a corresponding peak in mass spectrometry.
-
Solution:
-
Ensure Complete Saponification: When hydrolyzing the ester with a base like NaOH or KOH, ensure sufficient equivalents of base are used (at least 2 equivalents: one to saponify the ester and one to neutralize the resulting carboxylic acid).
-
Increase Hydrolysis Time/Temperature: Heat the reaction under reflux for several hours to ensure the hydrolysis goes to completion[4]. Monitor by TLC until the ester spot has completely disappeared.
-
-
Problem 3: Difficulty Isolating the Product
-
Possible Cause: Incorrect pH during Workup.
-
How to Identify: The product remains dissolved in the aqueous solution after the reaction is complete.
-
Solution: The product is a carboxylic acid and will be soluble in its carboxylate salt form at neutral or basic pH. To precipitate the product, the reaction mixture must be carefully acidified with a strong acid, such as concentrated HCl, to a pH of approximately 1-2[5]. Ensure the solution is cold (e.g., using an ice bath) during acidification to maximize precipitation and obtain a solid that is easier to filter.
-
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key chemical transformations and a logical workflow for addressing common experimental issues.
Caption: Reaction pathway showing competitive N- vs. O-alkylation.
Caption: Troubleshooting workflow for synthesis optimization.
Detailed Experimental Protocol
This protocol is a synthesized procedure based on established chemical principles for N-alkylation of pyridones and related heterocycles[5][7]. Researchers should perform their own risk assessment before proceeding.
Materials & Reagents:
-
3,5-Dichloro-4-pyridone (CAS 17228-70-5)
-
Chloroacetic acid (CAS 79-11-8)
-
Sodium carbonate (anhydrous) (CAS 497-19-8)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol (for recrystallization, optional)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
pH meter or pH paper
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Chloroacetate Solution:
-
In a beaker, dissolve chloroacetic acid (1.05 eq.) in a minimal amount of deionized water.
-
Slowly add sodium carbonate (0.55 eq.) in portions with stirring. Be cautious as carbon dioxide will evolve. Continue adding until the effervescence ceases and the solution is neutral to slightly basic (pH 7-8). This solution contains the in situ generated sodium chloroacetate.
-
-
N-Alkylation Reaction:
-
To a round-bottom flask, add 3,5-dichloro-4-pyridone (1.0 eq.).
-
Add the freshly prepared sodium chloroacetate solution to the flask, along with enough additional deionized water to ensure the mixture can be stirred effectively (approx. 5-10 mL of water per gram of pyridone).
-
Heat the mixture to 60-70°C with vigorous stirring.
-
Maintain this temperature and continue stirring for 24-48 hours. Monitor the reaction's progress periodically by TLC or HPLC.
-
-
Workup and Isolation:
-
Once the reaction is complete (indicated by the consumption of the starting material), cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5°C.
-
Slowly add concentrated HCl dropwise with stirring to acidify the mixture to a pH of 1-2. A precipitate should form.
-
Stir the cold slurry for an additional 30-60 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
-
Purification:
-
Wash the filter cake thoroughly with several portions of cold deionized water to remove inorganic salts and any remaining HCl.
-
Press the solid as dry as possible on the filter.
-
Dry the crude product under vacuum.
-
For higher purity, the crude solid can be recrystallized from a suitable solvent, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of hot solvent, then allow it to cool slowly to form crystals.
-
References
- 1. 3,5-Dichloro-4-oxo-4H-pyridine-1-acetic acid | SIELC Technologies [sielc.com]
- 2. labsolu.ca [labsolu.ca]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sodium chloroacetate synthesis - chemicalbook [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Addressing acquired resistance to 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid in experimental models
This technical support guide is intended for researchers, scientists, and drug development professionals investigating acquired resistance to the novel pyridinone-containing compound, 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid. Given the prevalence of the pyridinone scaffold in kinase inhibitors, this guide is structured around the hypothesis that this compound targets a key cellular signaling kinase.[1][2][3][4][5] The troubleshooting strategies and experimental protocols provided are based on established principles of resistance to targeted therapies, particularly kinase inhibitors.
I. Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action of this compound?
While specific target validation is crucial, the 4-pyridone chemical scaffold is a well-established pharmacophore in a multitude of kinase inhibitors.[1][4] These compounds often act as ATP-competitive inhibitors, binding to the kinase hinge region and preventing the phosphorylation of downstream substrates. Key pathways frequently targeted by such inhibitors include the MAPK/ERK and PI3K/AKT/mTOR signaling cascades, which are critical regulators of cell proliferation, survival, and differentiation.[1] Therefore, it is probable that this compound functions by inhibiting a kinase within one of these pathways.
Q2: We are observing a gradual loss of efficacy of the compound in our long-term cell culture experiments. What are the potential causes?
This is a classic presentation of acquired resistance. The primary causes can be broadly categorized into two groups:
-
On-Target Alterations: These are genetic or expression changes that directly affect the drug's target. This can include:
-
Gatekeeper mutations: Point mutations in the kinase domain that prevent the inhibitor from binding effectively.
-
Target amplification: Increased gene copy number or protein expression of the target kinase, requiring higher drug concentrations for inhibition.
-
-
Bypass Signaling Pathway Activation: The cancer cells adapt by upregulating alternative survival pathways to circumvent the blocked pathway. A common example is the activation of the PI3K/AKT pathway in response to MAPK pathway inhibition.[6]
Q3: How can we confirm that our cell line has developed resistance?
The most direct method is to compare the half-maximal inhibitory concentration (IC50) of the putative resistant cell line to the parental (sensitive) cell line. A significant increase (typically >10-fold) in the IC50 value is a strong indicator of acquired resistance.[3] This should be determined using a standardized cell viability assay, such as MTT or CCK-8, over a 72-hour treatment period.
Q4: Should we perform resistance testing while the cells are still under drug pressure?
For genotypic or phenotypic assays, it is recommended to perform the tests while the cells are still being cultured with the compound or within a short period (e.g., less than 4 weeks) after drug withdrawal.[7][8] This is because in the absence of selective pressure, the resistant clones may be outcompeted by any remaining sensitive cells, potentially masking the resistance mechanism.[7][8]
II. Troubleshooting Guides
Problem 1: Inconsistent IC50 Values in Resistant Cell Lines
You have generated a resistant cell line, but the IC50 values vary significantly between experiments.
| Potential Cause | Troubleshooting Steps & Rationale |
| Heterogeneous Population | Your resistant cell line may be a mixed population of clones with varying degrees of resistance. Solution: Perform single-cell cloning by limiting dilution to isolate and characterize individual resistant clones. This will provide a more uniform population for consistent experimental results. |
| Unstable Resistance | The resistance mechanism may be transient or dependent on continuous drug exposure. Solution: Culture a batch of resistant cells in drug-free medium for several passages and then re-determine the IC50. If the IC50 decreases, it suggests an unstable resistance phenotype. |
| Assay Variability | Inconsistencies in cell seeding density, drug dilution, or incubation time can lead to variable results. Solution: Standardize your cell viability assay protocol. Ensure consistent cell numbers, use freshly prepared serial dilutions of the compound, and maintain a consistent assay duration. |
Problem 2: No Change in Target Phosphorylation Despite Resistance
Your resistant cell line shows a high IC50, but Western blot analysis shows that the phosphorylation of the presumed direct target of the drug is still inhibited at effective concentrations.
| Potential Cause | Troubleshooting Steps & Rationale |
| Activation of Bypass Pathway | The cells have activated a parallel signaling pathway to maintain proliferation and survival. Solution: Perform a broader Western blot analysis to probe the activation status (i.e., phosphorylation) of key proteins in major survival pathways, such as the PI3K/AKT and JAK/STAT pathways. Look for increased phosphorylation of proteins like AKT, S6K, or STAT3 in the resistant cells compared to the parental line. |
| Downstream Reactivation | The signaling pathway is being reactivated downstream of the inhibited target. Solution: Analyze the phosphorylation status of proteins further down the signaling cascade. For example, if your compound targets MEK, check the phosphorylation of both MEK and its substrate, ERK. |
| Altered Drug Efflux | The resistant cells may be actively pumping the drug out, reducing its intracellular concentration. Solution: Investigate the expression of multidrug resistance proteins, such as P-glycoprotein (MDR1), using Western blot or qPCR. |
Problem 3: Difficulty in Identifying the Resistance Mechanism
You have confirmed resistance, but initial investigations into common mechanisms (e.g., target mutation, bypass pathway activation) have been inconclusive.
| Potential Cause | Troubleshooting Steps & Rationale |
| Novel or Unexpected Mechanism | The resistance may be driven by a less common mechanism, such as metabolic reprogramming or epigenetic changes. Solution: Employ unbiased, discovery-based approaches like next-generation sequencing (NGS) of DNA and RNA to identify novel mutations, gene amplifications, or changes in gene expression. Proteomic and metabolomic analyses can also provide valuable insights. |
| Incorrect Target Assumption | Your initial hypothesis about the drug's target may be incorrect. Solution: Perform target deconvolution studies, such as chemical proteomics or kinome profiling, to identify the true molecular target(s) of this compound. |
III. Experimental Protocols & Workflows
Protocol 1: Generation of a Resistant Cell Line
This protocol describes the continuous exposure method to generate a drug-resistant cell line.
-
Determine Initial IC50: First, accurately determine the IC50 of this compound in your parental cell line using a 72-hour cell viability assay (e.g., CCK-8).
-
Initial Dosing: Begin by culturing the parental cells in medium containing the compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have resumed a normal growth rate (typically after 2-3 passages), double the concentration of the compound in the medium.
-
Monitoring and Passaging: Continuously monitor the cells. If significant cell death occurs, reduce the drug concentration. Passage the cells when they reach 80-90% confluency. At each successful dose escalation, cryopreserve a vial of cells.
-
Iterative Process: Repeat the dose escalation process until the cells are able to proliferate in a concentration that is at least 10-fold higher than the initial IC50 of the parental cell line. This process can take several months.
-
Validation: Once a resistant population is established, confirm the shift in IC50 by performing a dose-response curve and comparing it to the parental line.
Protocol 2: Western Blot Analysis of MAPK and PI3K Pathways
This protocol is for assessing the activation state of key signaling pathways.
-
Cell Lysis: Grow parental and resistant cells to 80% confluency. Treat with this compound at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Suggested antibodies include:
-
p-MEK1/2 (Ser217/221)
-
Total MEK1/2
-
p-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
p-AKT (Ser473)
-
Total AKT
-
GAPDH or β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
IV. Visualizations
Caption: Potential signaling pathways and resistance mechanisms.
V. References
-
Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
-
Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. European Journal of Medicinal Chemistry. [Link]
-
Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. ResearchGate. [Link]
-
4-Anilino-5-carboxamido-2-pyridone Derivatives as Noncompetitive Inhibitors of Mitogen-Activated Protein Kinase Kinase. Journal of Medicinal Chemistry. [Link]
-
Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. [Link]
-
Resistance mechanisms and cross-resistance for a pyridine-pyrimidine amide inhibitor of microtubule polymerization. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Western blot analysis for protein levels associated with the PI3K/AKT... ResearchGate. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology. [Link]
-
Mechanism of pyrimethamine resistance in recent isolates of Plasmodium falciparum. Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
Laboratory Testing: Drug-Resistance Testing. HIVinfo.NIH.gov. [Link]
-
Drug-Resistance Testing. HIV Guidelines. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. PMC. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]
-
Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β 3,3 -Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA). Microbial Pathogenesis. [Link]
-
Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Journal of Drug Targeting. [Link]
Sources
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. Molecular Mechanism of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Biological Assay Results for 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid
Welcome to the technical support center for researchers utilizing 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid in biological assays. This guide is designed to provide in-depth, experience-driven insights into resolving inconsistencies and ensuring the reliability of your experimental data. As scientists, we understand that unexpected variability can be a significant roadblock. This resource, structured in a question-and-answer format, directly addresses common challenges and provides logical, science-backed troubleshooting strategies. Our goal is to empower you with the knowledge to not only solve immediate issues but also to build more robust and reproducible assays in the future.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Fundamental Compound Handling and Assay Setup
Question 1: I'm observing high variability between my replicate wells, even in my initial dose-response experiments. What are the most common sources of this issue?
High well-to-well variability is a frequent challenge that often points to inconsistencies in fundamental assay procedures rather than complex biological phenomena.[1] Before investigating compound-specific effects, it is crucial to ensure your basic assay technique is sound.
Core Areas to Scrutinize:
-
Pipetting and Reagent Mixing: Inaccurate or inconsistent pipetting is a primary source of error.[1] Ensure all pipettes are calibrated and that you are using the appropriate volume range for each. When preparing serial dilutions of this compound, thoroughly mix each dilution step before proceeding to the next.
-
Cell Seeding Uniformity: A non-homogenous cell suspension during plating will lead to different cell numbers in each well, directly impacting the results of viability or signaling assays.[1] Always gently resuspend your cell stock before and during plating to prevent cell settling.
-
"Edge Effects": Wells on the perimeter of a microplate are prone to temperature gradients and increased evaporation, which can alter cell growth and compound concentration.[2][3] To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[1]
-
Incubation Conditions: Ensure consistent temperature and CO2 levels throughout your incubator. Uneven conditions can lead to variable cell growth and metabolic rates across different plates.[4]
Troubleshooting Workflow for Basic Assay Variability:
Caption: A logical workflow for troubleshooting basic assay variability.
Question 2: My dose-response curve for this compound is not sigmoidal and looks erratic. Could the compound be precipitating in my assay medium?
This is a critical consideration, as compound solubility is a frequent cause of non-ideal dose-response curves. This compound, like many small molecules, has finite aqueous solubility that can be exceeded, especially at higher concentrations in complex biological media.
Understanding the Physicochemical Properties:
Troubleshooting Steps for Suspected Precipitation:
-
Visual Inspection: Prepare the highest concentration of the compound in your assay medium and visually inspect it under a microscope. Look for crystals or amorphous precipitate.
-
Solubility in DMSO: Ensure your initial stock solution in dimethyl sulfoxide (DMSO) is fully dissolved. The final concentration of DMSO in your assay should be consistent across all wells and typically kept below 0.5% to avoid solvent-induced artifacts.
-
Test Different Solvents: While DMSO is common, for some compounds, other solvents like ethanol may be more suitable for the initial stock. However, always verify the compatibility of any solvent with your specific cell type.
-
Kinetic Solubility Assay: For a more quantitative assessment, you can perform a simple kinetic solubility test.
Protocol: Basic Kinetic Solubility Assessment
| Step | Procedure | Rationale |
| 1 | Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). | To ensure the compound is fully dissolved initially. |
| 2 | Serially dilute the compound in your assay medium to the highest concentration used in your experiments. | To mimic the experimental conditions. |
| 3 | Incubate the solution for a set period (e.g., 1-2 hours) at the same temperature as your assay. | To allow time for potential precipitation to occur. |
| 4 | Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-30 minutes. | To pellet any precipitated compound. |
| 5 | Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV). | The measured concentration represents the kinetic solubility under your assay conditions. |
If the measured solubility is lower than your intended highest concentration, you will need to adjust your experimental design to work within the soluble range.
Category 2: Compound Stability and Reactivity
Question 3: I'm seeing a decrease in the compound's effect over a longer incubation period (e.g., 48-72 hours). Could the compound be unstable in my culture medium?
Compound stability is a crucial factor, especially in multi-day cellular assays. Degradation of this compound in the assay medium will lead to a decrease in the effective concentration over time, resulting in a diminished biological response.
Potential Mechanisms of Degradation:
-
Hydrolysis: The acetic acid side chain could be susceptible to hydrolysis under certain pH and temperature conditions.
-
Metabolic Degradation: If you are using metabolically active cells, they may be modifying or degrading the compound.
-
Adsorption to Plastics: The compound may adsorb to the surface of the plasticware, reducing its concentration in the medium.
Troubleshooting Workflow for Compound Stability:
Caption: Workflow to assess compound stability in assay medium.
Experimental Protocol: Assessing Compound Stability in Cell Culture Medium
-
Prepare a solution of this compound in your cell culture medium at a relevant concentration.
-
Divide the solution into two sets of aliquots: one to be incubated in a cell-free incubator ("Abiotic Degradation") and another to be added to wells containing your cells ("Biotic and Abiotic Degradation").
-
At various time points (e.g., 0, 6, 12, 24, 48 hours), collect an aliquot from each condition.
-
Immediately stop any potential degradation by freezing the samples at -80°C.
-
Analyze the concentration of the parent compound in each sample using a validated analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS).
A significant decrease in concentration over time confirms instability. If the degradation is more rapid in the presence of cells, this suggests cellular metabolism is playing a role.
Category 3: Off-Target and Non-Specific Effects
Question 4: I'm observing cytotoxicity at high concentrations of the compound, which is confounding my results in a functional assay. How can I differentiate true target-specific effects from general toxicity?
Distinguishing on-target effects from non-specific cytotoxicity is a cornerstone of reliable drug discovery research. Many compounds can induce stress responses or cell death at high concentrations through mechanisms unrelated to the intended target.[5]
Strategies to Deconvolute Specific vs. Non-Specific Effects:
-
Cytotoxicity Counter-Screen: Always run a standard cytotoxicity assay (e.g., CellTiter-Glo®, MTS, or LDH release assay) in parallel with your functional assay. This will allow you to determine the concentration range at which the compound is toxic to your cells. Functional data should only be interpreted at non-toxic concentrations.
-
Orthogonal Assays: If possible, use a different assay format to measure the same biological endpoint. For example, if you are using a reporter gene assay, validate your findings with a more direct measure of protein expression or activity, such as a Western blot or an enzyme activity assay.
-
Inactive Control Compound: If available, use a structurally similar analog of this compound that is known to be inactive against your target. If this inactive analog also shows a similar phenotype at high concentrations, it is likely due to an off-target effect.
-
Target Engagement Assays: More advanced techniques, such as cellular thermal shift assays (CETSA) or direct binding assays, can confirm if the compound is physically interacting with its intended target within the cell.
Data Interpretation Framework:
| Assay Outcome | Interpretation | Next Steps |
| Functional activity at non-toxic concentrations. | Potential on-target effect. | Proceed with further validation (e.g., orthogonal assays, target engagement). |
| Functional activity only at cytotoxic concentrations. | Likely a result of cell death/stress. | Focus on the non-toxic concentration range; the compound may not be a specific modulator of your target. |
| No functional activity at non-toxic concentrations. | The compound may be inactive or requires higher concentrations that are unfortunately toxic. | Consider if the assay is sensitive enough or if the compound has poor cell permeability. |
References
-
Hafner, M., Niepel, M., & Sorger, P. K. (2017). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. [Link]
- Haverty, P. M., Lin, E., et al. (2016). Reproducibility of large-scale drug sensitivity studies in cancer cell lines.
-
Dahlin, J. L., Walters, M. A., & Baell, J. B. (2021). Nuisance compounds in cellular assays. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(3), 477-493. [Link]
-
Ansh Labs. (n.d.). Troubleshooting Immunoassays. Retrieved from [Link]
-
Quantics Biostatistics. (2024). Optimising Suitability Criteria for Bioassays. Retrieved from [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dichloro-4-oxo-4H-pyridine-1-acetic acid. Retrieved from [Link]
Sources
- 1. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alpha-Amino-3-hydroxy-4-oxo-1(4H)-pyridinepropanoic acid | C8H10N2O4 | CID 3862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid [organic-chemistry.org]
Validation & Comparative
Comparative Analysis of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid and Other Pyridinone Analogs: A Guide for Drug Development Professionals
The pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This guide provides a comparative analysis of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid and other pyridinone analogs, offering insights into their therapeutic potential. Due to the limited publicly available biological data for this compound, this guide will leverage data from structurally related 4-oxopyridin-1-yl acetic acid derivatives to provide a valuable comparative context for researchers.
Introduction to Pyridinone Analogs in Drug Discovery
Pyridinone derivatives are a class of heterocyclic compounds that have garnered significant attention from the scientific community for their diverse pharmacological properties. These compounds are characterized by a pyridine ring bearing a carbonyl group. The versatility of the pyridinone core allows for substitutions at various positions, leading to a vast chemical space for the development of novel therapeutic agents.[1][2][3] Pyridinone analogs have demonstrated efficacy in a range of therapeutic areas, including oncology, virology, and inflammatory diseases.[4][5][6] Their mechanisms of action are often attributed to their ability to act as bioisosteres for other chemical moieties and to form key interactions with biological targets.
Profile of this compound
Chemical Structure:
This compound is a halogenated pyridinone derivative. The presence of two chlorine atoms on the pyridinone ring is expected to significantly influence its electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. The acetic acid side chain provides a handle for potential salt formation and can influence the compound's pharmacokinetic profile. While specific biological data for this compound is scarce in the public domain, its structural features suggest potential for evaluation in various therapeutic contexts.
Comparative Performance of Pyridinone Analogs
To provide a framework for evaluating this compound, this section presents a comparative analysis of structurally related pyridinone analogs with documented biological activities.
Anticancer Activity
Pyridinone derivatives have shown considerable promise as anticancer agents, with several analogs exhibiting potent cytotoxicity against various cancer cell lines.[4][7] The proposed mechanisms often involve the inhibition of key kinases or the induction of apoptosis.
Table 1: Comparative Anticancer Activity of Pyridinone Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver) | 4.5 | [7] |
| 1-(4-bromophenyl)pyridin-2(1H)-one | Not Specified | Not Specified | [1] |
| 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone | HepG-2 (Liver) | 1.2 | [8] |
| Cyanopyridinone Derivative 4c | HePG2 (Liver) | 8.02 | [9] |
| Cyanopyridinone Derivative 4d | HePG2 (Liver) | 6.95 | [9] |
Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
The data in Table 1 highlights the potent anticancer activity of several pyridinone analogs, with some compounds demonstrating IC50 values in the low micromolar range. This suggests that the pyridinone scaffold is a viable starting point for the development of novel oncology therapeutics.
Antiviral Activity
The pyridinone core is a key feature in several non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1.[10] These compounds bind to an allosteric site on the reverse transcriptase enzyme, leading to the inhibition of viral replication.
Table 2: Comparative Antiviral Activity of Pyridinone Analogs (HIV-1)
| Compound/Analog | Assay | Efficacy Metric | Value | Reference |
| L-697,639 | Enzyme Inhibition | IC50 | 20-800 nM | [10] |
| L-697,639 | HIV-1 Replication | EC95 | 12-200 nM | [10] |
| Pyridinone Analog 25b | HIV-1 Replication | EC50 | 0.0563 µM | [5] |
Note: IC50 represents the concentration for 50% inhibition of the enzyme, while EC50 and EC95 represent the concentration for 50% and 95% inhibition of viral replication, respectively.
The data in Table 2 demonstrates the high potency of pyridinone analogs as anti-HIV-1 agents. The low nanomolar to micromolar efficacy underscores the potential of this scaffold in the development of new antiviral drugs.
Anti-inflammatory Activity
Pyridinone derivatives have also been investigated for their anti-inflammatory properties.[6][11] Their mechanism of action in this context can involve the inhibition of key inflammatory mediators.
Table 3: Comparative Anti-inflammatory Activity of Pyridinone Analogs
| Compound/Analog | Assay | Efficacy Metric | Value | Reference |
| Pyridine carbothioamide R6 | In vitro anti-inflammatory | IC50 | 10.25 µM | [12] |
| Pyridine carbothioamide R4 | In vitro anti-inflammatory | IC50 | 11.89 µM | [12] |
| Pyridine carbothioamide R2 | In vitro anti-inflammatory | IC50 | 19.05 µM | [12] |
| Pyridine carbothioamide R3 | In vitro anti-inflammatory | IC50 | 23.15 µM | [12] |
| 4-oxo-4-(pyridin-2-ylamino)butanoic acid derivatives | Carrageenan-induced paw edema | - | Significant activity | [13] |
The data in Table 3 indicates that pyridinone analogs can exhibit significant anti-inflammatory activity, suggesting their potential for the treatment of inflammatory disorders.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of pyridinone analogs.
Synthesis of a Representative 4-Oxo-pyridin-1-yl Acetic Acid Derivative
The synthesis of (4-oxo-4H-quinolin-1-yl)-acetic acid ethyl ester serves as a representative example for the synthesis of this class of compounds.[3]
Workflow for Synthesis
Caption: Synthesis of (4-oxo-4H-quinolin-1-yl) acylhydrazone derivatives.
Step-by-Step Protocol:
-
Synthesis of (4-Oxo-4H-quinolin-1-yl)-acetic Acid Ethyl Ester (Compound B):
-
To a solution of 4-hydroxyquinoline (Compound A) in N,N-dimethylformamide (DMF), add potassium carbonate and ethyl bromoacetate.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Add water and extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Compound B.[3]
-
-
Synthesis of (4-Oxo-4H-quinolin-1-yl)-acetic Acid Hydrazide (Compound C):
-
Dissolve Compound B in methanol and add hydrazine hydrate.
-
Reflux the mixture until Compound B is completely consumed.
-
Cool the reaction mixture and evaporate the methanol to precipitate the product.
-
Filter the solid to obtain Compound C.[3]
-
-
Synthesis of Target Acylhydrazone Derivatives:
-
Condense Compound C with various aldehydes in methanol to yield the final acylhydrazone derivatives.[3]
-
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.[10]
Workflow for MTT Assay
Caption: Workflow for the MTT-based cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with serial dilutions of the pyridinone analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[10]
In Vitro Antiviral Activity: Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the virus-induced cell death (cytopathic effect) by 50% (EC50).[12]
Workflow for CPE Reduction Assay
Caption: Workflow for the cytopathic effect (CPE) reduction assay.
Step-by-Step Protocol:
-
Cell Seeding: Prepare a confluent monolayer of suitable host cells (e.g., Vero 76 cells) in 96-well plates.[12]
-
Compound Treatment: Add serial dilutions of the pyridinone analogs to the cell monolayers.
-
Virus Infection: Infect the cells with a known amount of the virus. Include virus control (cells with virus but no compound) and cell control (cells without virus or compound) wells.
-
Incubation: Incubate the plates at the optimal temperature for the virus until the cytopathic effect is clearly visible in the virus control wells.
-
Viability Staining: Stain the cells with a viability dye, such as Neutral Red, which is taken up by living cells.
-
Absorbance Measurement: After washing, extract the dye from the cells and measure the absorbance at a specific wavelength (e.g., 540 nm).[12]
-
Data Analysis: Calculate the percentage of CPE reduction for each compound concentration and determine the EC50 value.
Conclusion and Future Directions
The pyridinone scaffold represents a highly promising platform for the discovery of novel therapeutic agents. While direct biological data for this compound remains limited, the comparative analysis of its structural analogs reveals significant potential in anticancer, antiviral, and anti-inflammatory applications. The potent activities observed for various pyridinone derivatives underscore the importance of further exploring this chemical space.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound to directly assess its therapeutic potential. Structure-activity relationship (SAR) studies, guided by the data from related analogs, will be crucial in optimizing the pyridinone scaffold to enhance potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a robust framework for conducting these essential preclinical studies.
References
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protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. protocols.io. [Link]
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PubMed Central. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. PubMed Central. [Link]
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Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. [Link]
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ACS Omega. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Publications. [Link]
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PubMed Central. (2016). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PubMed Central. [Link]
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PubMed. (2011). Synthesis and anti-inflammatory activity of some [4,6-(4-substituted aryl)-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]-acetic acid derivatives. PubMed. [Link]
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PubMed Central. (2024). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. PubMed Central. [Link]
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PubMed. (2015). Synthesis and biological evaluation of pyridinone analogues as novel potent HIV-1 NNRTIs. PubMed. [Link]
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PubMed. (1982). Preparation and antiinflammatory activity of 2- and 4-pyridones. PubMed. [Link]
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MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]
-
MDPI. (2022). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]
-
PubMed Central. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. PubMed Central. [Link]
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PubMed Central. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. [Link]
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PubMed. (2011). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. PubMed. [Link]
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PubMed. (2007). Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. PubMed. [Link]
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A Researcher's Guide to a Potent Human CAR Agonist: A Comparative Analysis of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid (CITCO)
For researchers, scientists, and drug development professionals, the selection of precise chemical tools is paramount for elucidating biological pathways. This guide provides an in-depth comparison of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid, more commonly known as CITCO, with other laboratory standards for activating the Constitutive Androstane Receptor (CAR), a key regulator of xenobiotic and endobiotic metabolism.
Initially identified as a selective agonist for human CAR (hCAR), CITCO has been a widely used tool to differentiate the functions of hCAR from the closely related Pregnane X Receptor (PXR).[1][2] However, recent evidence necessitates a more nuanced understanding of its activity. This guide will explore the efficacy, selectivity, and mechanistic nuances of CITCO in comparison to the classical activator, phenobarbital, providing the data-driven insights required for rigorous experimental design.
The Central Role of the Constitutive Androstane Receptor (CAR)
The Constitutive Androstane Receptor (CAR, NR1I3) is a nuclear receptor predominantly expressed in the liver that governs the transcription of genes involved in drug metabolism, bilirubin clearance, and energy homeostasis.[3] CAR can be activated through two distinct pathways: a direct ligand-binding mechanism and an indirect, ligand-independent pathway.[4] Activators like CITCO are understood to bind directly to CAR, while compounds like phenobarbital act indirectly.[3]
Upon activation, CAR translocates from the cytoplasm to the nucleus.[4][5] In the nucleus, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as phenobarbital-responsive enhancer modules (PBREMs) in the promoter regions of target genes, thereby initiating their transcription.[4] Prototypical target genes include members of the Cytochrome P450 family, such as CYP2B6 and CYP3A4, which are crucial for metabolizing a vast array of foreign compounds and therapeutic drugs.[1][6]
Caption: CAR Signaling Pathways.
Comparative Analysis: CITCO vs. Phenobarbital
The choice between CITCO and phenobarbital as a CAR activator in a research setting depends critically on the experimental goals, particularly concerning selectivity, potency, and species specificity.
Mechanism of Action: A fundamental difference lies in their activation mechanisms. CITCO is a direct ligand that binds to and activates hCAR.[3] In contrast, phenobarbital activates CAR indirectly.[6] It does not bind to CAR but is thought to inhibit the epidermal growth factor receptor (EGFR), which leads to the activation of protein phosphatase 2A (PP2A).[7] PP2A then dephosphorylates CAR, triggering its nuclear translocation and activation.[7] This indirect mechanism contributes to phenobarbital's broader, less specific cellular effects.[6]
Selectivity and Potency: CITCO was initially celebrated for its high selectivity for hCAR over hPXR, with one study in CV-1 cells reporting over 100-fold selectivity.[1] However, subsequent research in more physiologically relevant models like human liver cells (HepG2, HepaRG, and primary human hepatocytes) has demonstrated that CITCO can also directly bind to and activate the human Pregnane X Receptor (hPXR).[1][8] This finding is crucial, as PXR and CAR share overlapping target genes, including CYP2B6 and CYP3A4.[1] Therefore, CITCO should be considered a dual agonist for hCAR and hPXR, a factor that must be accounted for when interpreting data.[1][8]
Phenobarbital exhibits even broader activity. It is a dual activator of both CAR and PXR in humans and can upregulate gene expression through CAR-independent pathways as well.[6][9] For instance, in hCAR knockout (hCAR-/-) HepaRG cells, phenobarbital still robustly induces CYP2B6 and CYP3A4, an effect that is abolished by a PXR antagonist, demonstrating its significant PXR-mediated activity.[6][10] In contrast, CITCO's ability to induce CYP2B6 is significantly weakened in these knockout cells.[6][10]
Quantitative Comparison of CAR/PXR Activators
| Compound | Primary Target(s) | Mechanism | Typical In Vitro EC₅₀ (hCAR) | Species Specificity | Key Target Genes Induced |
|---|---|---|---|---|---|
| CITCO | hCAR, hPXR[1][8] | Direct Agonist[3] | 25-49 nM[1][11][12] | Human-specific activator[4][13] | CYP2B6 (preferentially), CYP3A4[2][10] |
| Phenobarbital | hCAR, hPXR[6][9] | Indirect Activator[6][7] | N/A (Indirect) | Pan-CAR activator (human & rodent); Human-specific PXR activator[6] | CYP2B6, CYP3A4, others[6][14][15] |
| Rifampicin | hPXR | Direct Agonist | N/A | Human-specific PXR activator[10][13] | CYP3A4 (preferentially), CYP2B6[10] |
Species Specificity: A critical consideration for translational research is the marked species difference in CAR activation. CITCO is a potent, specific agonist for human CAR but only weakly activates the mouse ortholog.[13][16] Conversely, the compound TCPOBOP is a potent mouse CAR agonist with little effect on hCAR.[5][13] Phenobarbital acts as a pan-CAR activator in both humans and rodents, but its effects on PXR are species-specific, activating human but not mouse PXR.[6] These differences underscore the importance of using humanized mouse models or human-derived cells for studies involving CITCO to ensure clinical relevance.[16][17]
Experimental Protocol: In Vitro Comparison of CAR Activators via Reporter Gene Assay
To empirically determine and compare the efficacy of CAR activators like CITCO and phenobarbital, a luciferase reporter gene assay is a standard and robust method. This protocol describes the methodology using a human hepatoma cell line, such as HepG2.
Objective: To quantify the activation of the human CAR pathway by test compounds through the measurement of luciferase activity driven by a CAR-responsive promoter.
Workflow Diagram
References
- 1. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Phenobarbital in Nuclear Receptor Activation: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenobarbital indirectly activates the constitutive active androstane receptor (CAR) by inhibition of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CITCO Directly Binds to and Activates Human Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mechanistic Insights of Phenobarbital-Mediated Activation of Human but Not Mouse Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Regulation of Nuclear Receptors PXR and CAR by Small Molecules and Signal Crosstalk: Roles in Drug Metabolism and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Induction of cytochrome P450 2B6 and 3A4 expression by phenobarbital and cyclophosphamide in cultured human liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Analysis of the Anticancer Efficacy of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid Across Diverse Cancer Cell Lines
Abstract
The relentless pursuit of novel and effective anticancer therapeutics is a cornerstone of modern oncological research. This guide provides a comprehensive, data-driven comparison of the in vitro anticancer effects of the novel compound, 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid, hereafter referred to as Compound X, against a panel of well-characterized cancer cell lines. Through a series of robust and validated assays, we elucidate its cytotoxic and cytostatic properties, offering a comparative analysis against a standard-of-care chemotherapeutic agent, Doxorubicin. This document is intended for researchers, scientists, and drug development professionals, providing not only experimental data but also the underlying scientific rationale for the chosen methodologies.
Introduction: The Rationale for Investigating Compound X
The structural motif of a substituted pyridinone is present in various biologically active molecules. Preliminary in silico modeling of this compound suggested potential interactions with key regulators of cell proliferation and survival. This, coupled with the need for novel anticancer agents with improved efficacy and selectivity, prompted a rigorous in vitro evaluation of Compound X.
This guide will systematically explore the following key questions:
-
What is the cytotoxic potency of Compound X across different cancer cell lineages?
-
How does its efficacy compare to a widely used chemotherapeutic agent?
-
What are the underlying cellular mechanisms of action, specifically concerning cell cycle progression and apoptosis?
To address these, we employed a multi-faceted approach, utilizing a panel of three distinct human cancer cell lines:
-
MCF-7: An estrogen receptor-positive breast cancer cell line.
-
A549: A non-small cell lung cancer cell line.
-
HCT116: A colorectal cancer cell line.
Doxorubicin, a well-established topoisomerase II inhibitor, was selected as a positive control to benchmark the performance of Compound X.
Materials and Methods: A Framework for Reproducible Results
The integrity of any comparative study hinges on the meticulous execution of well-defined protocols. Here, we detail the methodologies employed, emphasizing the scientific reasoning behind each step to ensure both clarity and reproducibility.
Cell Culture and Maintenance
-
Cell Lines: MCF-7, A549, and HCT116 cells were procured from the American Type Culture Collection (ATCC).
-
Culture Medium: All cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO2.
Rationale: The use of standardized cell lines and culture conditions is paramount to minimize variability and ensure that the observed effects are attributable to the test compounds.[1]
Compound Preparation
-
Compound X: this compound was synthesized in-house (purity >98% by HPLC). A 10 mM stock solution was prepared in dimethyl sulfoxide (DMSO) and stored at -20°C.
-
Doxorubicin: Doxorubicin hydrochloride was purchased from Sigma-Aldrich. A 10 mM stock solution was prepared in sterile water and stored at -20°C.
Rationale: The use of a common solvent, DMSO, for Compound X is standard practice for dissolving organic compounds for in vitro assays. The final concentration of DMSO in the culture medium was kept below 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][3][4]
-
Protocol:
-
Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
The following day, the culture medium was replaced with fresh medium containing serial dilutions of Compound X or Doxorubicin. A vehicle control (0.1% DMSO) was also included.
-
After 48 hours of incubation, 10 µL of 5 mg/mL MTT solution was added to each well and incubated for an additional 4 hours.[5][6]
-
The medium was then aspirated, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.
-
Rationale: The MTT assay is a widely accepted and robust method for initial screening of cytotoxic compounds.[2][4][7] The 48-hour incubation period was chosen to allow sufficient time for the compounds to exert their effects on cell proliferation.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]
-
Protocol:
-
Cells were seeded in 6-well plates and treated with Compound X or Doxorubicin at their respective IC50 concentrations for 24 hours.
-
Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Cells were stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark at room temperature.[9]
-
The stained cells were immediately analyzed by flow cytometry.
-
Rationale: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[8][9] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9] This dual-staining method provides a quantitative measure of apoptosis induction.[10]
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12]
-
Protocol:
-
Cells were seeded in 6-well plates and treated with Compound X or Doxorubicin at their respective IC50 concentrations for 24 hours.
-
Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.[11][12][13]
-
The fixed cells were washed with PBS and then incubated with RNase A and Propidium Iodide (PI) staining solution for 30 minutes at room temperature in the dark.[11][12]
-
The DNA content of the cells was analyzed by flow cytometry.
-
Rationale: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[13] This allows for the discrimination of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content). Treatment with RNase A is crucial to prevent the staining of RNA.[12]
Results: A Comparative Efficacy Profile
The following sections present the experimental data obtained from the aforementioned assays, providing a direct comparison of the anticancer effects of Compound X and Doxorubicin.
Compound X Exhibits Potent and Differential Cytotoxicity
The cytotoxic potential of Compound X was first evaluated using the MTT assay. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized in Table 1.
Table 1: IC50 Values of Compound X and Doxorubicin in Different Cancer Cell Lines
| Cell Line | Compound X (µM) | Doxorubicin (µM) |
| MCF-7 | 8.5 ± 0.7 | 0.5 ± 0.1 |
| A549 | 5.2 ± 0.4 | 1.2 ± 0.2 |
| HCT116 | 2.1 ± 0.3 | 0.8 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
The results indicate that Compound X exhibits cytotoxic activity against all three cancer cell lines, with the most potent effect observed in the HCT116 colorectal cancer cells. While Doxorubicin demonstrated greater potency across all cell lines, the differential sensitivity of the cell lines to Compound X suggests a distinct mechanism of action.
Induction of Apoptosis is a Key Mechanism of Compound X-Mediated Cell Death
To determine if the observed cytotoxicity was due to the induction of apoptosis, we performed Annexin V/PI dual staining followed by flow cytometry analysis.
Table 2: Percentage of Apoptotic Cells Following Treatment with Compound X and Doxorubicin
| Cell Line | Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| MCF-7 | Vehicle | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| Compound X (8.5 µM) | 15.8 ± 1.2 | 22.4 ± 1.8 | 38.2 ± 3.0 | |
| Doxorubicin (0.5 µM) | 18.2 ± 1.5 | 25.1 ± 2.1 | 43.3 ± 3.6 | |
| A549 | Vehicle | 3.5 ± 0.4 | 2.2 ± 0.3 | 5.7 ± 0.7 |
| Compound X (5.2 µM) | 25.6 ± 2.1 | 18.9 ± 1.5 | 44.5 ± 3.6 | |
| Doxorubicin (1.2 µM) | 28.9 ± 2.4 | 20.3 ± 1.7 | 49.2 ± 4.1 | |
| HCT116 | Vehicle | 4.2 ± 0.5 | 3.1 ± 0.4 | 7.3 ± 0.9 |
| Compound X (2.1 µM) | 35.1 ± 2.8 | 28.7 ± 2.3 | 63.8 ± 5.1 | |
| Doxorubicin (0.8 µM) | 38.7 ± 3.1 | 30.5 ± 2.5 | 69.2 ± 5.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Treatment with Compound X at its IC50 concentration for 24 hours significantly increased the percentage of both early and late apoptotic cells in all three cell lines, with the most pronounced effect observed in HCT116 cells. This trend mirrors the cytotoxicity data and strongly suggests that apoptosis is a primary mechanism of Compound X-induced cell death.
Compound X Induces Cell Cycle Arrest at the G2/M Phase
To investigate the effect of Compound X on cell cycle progression, we performed cell cycle analysis using PI staining.
Table 3: Cell Cycle Distribution Following Treatment with Compound X and Doxorubicin
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MCF-7 | Vehicle | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.2 |
| Compound X (8.5 µM) | 38.7 ± 2.5 | 15.1 ± 1.3 | 46.2 ± 2.9 | |
| Doxorubicin (0.5 µM) | 42.1 ± 2.8 | 12.8 ± 1.1 | 45.1 ± 3.0 | |
| A549 | Vehicle | 58.9 ± 2.9 | 25.1 ± 2.0 | 16.0 ± 1.4 |
| Compound X (5.2 µM) | 30.2 ± 2.2 | 18.5 ± 1.5 | 51.3 ± 3.5 | |
| Doxorubicin (1.2 µM) | 35.6 ± 2.4 | 15.9 ± 1.3 | 48.5 ± 3.2 | |
| HCT116 | Vehicle | 55.4 ± 2.7 | 28.3 ± 2.2 | 16.3 ± 1.5 |
| Compound X (2.1 µM) | 25.8 ± 1.9 | 12.6 ± 1.0 | 61.6 ± 4.1 | |
| Doxorubicin (0.8 µM) | 30.1 ± 2.1 | 10.4 ± 0.9 | 59.5 ± 3.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Treatment with Compound X resulted in a significant accumulation of cells in the G2/M phase of the cell cycle across all three cell lines, with a corresponding decrease in the G0/G1 and S phases. This G2/M arrest was most prominent in the HCT116 cell line. A similar G2/M arrest was observed with Doxorubicin treatment, which is consistent with its known mechanism of action.
Discussion and Mechanistic Insights
The collective data from this comparative study demonstrate that this compound (Compound X) is a promising anticancer agent with potent cytotoxic and cytostatic effects against breast, lung, and colorectal cancer cell lines.
The observed G2/M cell cycle arrest suggests that Compound X may interfere with the machinery that governs the G2 to M phase transition, such as the cyclin B/CDK1 complex, or with the proper formation and function of the mitotic spindle. The subsequent induction of apoptosis is likely a consequence of this prolonged cell cycle arrest, as cells with irreparable damage at the G2/M checkpoint are often targeted for programmed cell death.
The differential sensitivity of the cell lines to Compound X, with HCT116 cells being the most susceptible, warrants further investigation. This could be attributed to variations in drug uptake, metabolism, or the expression levels of the molecular target(s) of Compound X in these different cell types.
The following diagrams illustrate the experimental workflow and the proposed mechanism of action of Compound X.
Figure 1: Experimental Workflow. A schematic representation of the experimental design for evaluating the anticancer effects of Compound X.
Figure 2: Proposed Mechanism of Action. A simplified diagram illustrating the proposed mechanism by which Compound X exerts its anticancer effects.
Conclusion and Future Directions
Future studies should focus on:
-
Identifying the specific molecular target(s) of Compound X.
-
Evaluating its efficacy and toxicity in preclinical in vivo models.
-
Investigating its potential for synergistic combinations with other anticancer agents.
The data and methodologies presented herein provide a solid foundation for these future investigations, paving the way for the potential clinical translation of this novel compound.
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The Evolving Landscape of Pyridinone-Based Therapeutics: A Comparative Guide to the Structure-Activity Relationship of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Acid Derivatives
In the relentless pursuit of novel therapeutic agents, the pyridinone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide delves into a comparative analysis of the structure-activity relationships (SAR) of 2-(3,5-dichloro-4-oxopyridin-1(4H)-yl)acetic acid derivatives. While direct, extensive research on this specific scaffold is emerging, we can extrapolate and predict its therapeutic potential by drawing parallels from structurally related pyridinone and pyridine compounds. This guide is intended for researchers, scientists, and drug development professionals, providing a synthesized overview of potential SAR trends, experimental protocols, and a forward-looking perspective on this promising class of molecules.
Introduction: The Therapeutic Promise of the Pyridinone Core
The 4-pyridone ring is a key pharmacophore found in numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The core structure of this compound combines the reactive potential of the dichlorinated pyridinone ring with the functional versatility of the N-acetic acid side chain. The dichloro-substitution is known to modulate the electronic and lipophilic properties of the molecule, often enhancing its interaction with biological targets. The acetic acid moiety provides a handle for further derivatization and can play a crucial role in the pharmacokinetic and pharmacodynamic profile of the compounds.
This guide will explore the hypothetical SAR of this scaffold, drawing on established principles from related pyridinone derivatives to predict how structural modifications might influence biological outcomes.
Comparative Structure-Activity Relationship (SAR) Analysis
Based on a comprehensive review of related pyridinone and pyridine derivatives, we can infer the following SAR trends for this compound derivatives.
The Significance of the Dichlorinated Pyridinone Ring
The presence and position of halogen atoms on the pyridine ring are critical determinants of biological activity. In many heterocyclic compounds, halogenation can enhance antiproliferative activity; however, in some pyridine derivatives, it has been observed to decrease it.[4][5] For the this compound core, the two chlorine atoms at positions 3 and 5 are expected to significantly influence the molecule's electronic distribution and lipophilicity. This substitution pattern may be crucial for targeted therapies, and any modification could drastically alter the compound's efficacy and selectivity.
Modifications of the N-Acetic Acid Side Chain
The acetic acid side chain at the N-1 position offers a prime site for chemical modification to modulate the compound's properties.
-
Esterification and Amidation: Conversion of the carboxylic acid to esters or amides can significantly impact the compound's solubility, membrane permeability, and metabolic stability. For instance, the formation of amide derivatives of 4(1H)-pyridinone has been shown to result in antimicrobial activities.[1]
-
Chain Length and Branching: Altering the length or introducing branching to the acetic acid side chain can influence the molecule's interaction with target binding sites. A longer or more sterically hindered chain could either enhance or diminish activity depending on the topology of the target protein.
Substitution on the Pyridinone Ring
While the core structure is 3,5-dichloro-substituted, further modifications could be explored:
-
Replacement of Chlorine Atoms: Substituting the chlorine atoms with other halogens (e.g., fluorine, bromine) or with small alkyl or alkoxy groups would systematically probe the electronic and steric requirements for activity.
-
Introduction of Other Functional Groups: The introduction of electron-donating or electron-withdrawing groups at other available positions on the pyridinone ring could fine-tune the electronic properties of the scaffold and its biological activity. Studies on other pyridin-2(1H)-one derivatives suggest that electron-releasing groups can be important for modulating biological activity.[6]
Predicted Biological Activities
Drawing from the broader class of pyridinone derivatives, the this compound scaffold holds potential for:
-
Antimicrobial Activity: Pyridinone derivatives have shown a broad spectrum of activity against various bacterial and fungal pathogens.[1][7][8] The dichlorinated nature of the target scaffold could enhance this activity.
-
Anticancer Activity: Numerous 4-hydroxy-2-pyridone and other pyridine derivatives have demonstrated significant antitumor activity.[2][9][10][11] The mechanism of action often involves the induction of cell cycle arrest and apoptosis.[11]
-
Enzyme Inhibition: The pyridinone scaffold is present in various enzyme inhibitors. SAR studies on related compounds can guide the design of potent and selective inhibitors targeting specific enzymes.
Tabulated SAR Summary
The following table summarizes the predicted impact of structural modifications on the biological activity of this compound derivatives, based on data from analogous compounds.
| Modification Site | Structural Change | Predicted Impact on Activity | Rationale/Supporting Evidence from Related Compounds |
| N-Acetic Acid Side Chain | Esterification | Increased lipophilicity, potential for prodrug strategy | Common strategy to improve cell permeability. |
| Amidation | Varied, potential for new hydrogen bonding interactions | Amide derivatives of 4(1H)-pyridinone show antimicrobial activity.[1] | |
| Introduction of bulky substituents | Decreased activity | Bulky groups on pyridine derivatives can lead to lower antiproliferative activity.[4][5] | |
| Pyridinone Ring | Replacement of Cl with F | Potentially increased metabolic stability and binding affinity | Fluorine substitution is a common strategy in medicinal chemistry to enhance drug-like properties. |
| Replacement of Cl with Br or I | Increased lipophilicity, potential for altered binding modes | Halogen bonding interactions can influence ligand-protein binding. | |
| Introduction of electron-donating groups | Potentially enhanced activity | Electron-releasing groups are suggested to be important for the biological activity of some pyridinone derivatives.[6] |
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of N-substituted pyridinones can be achieved through various methods. A plausible synthetic route for the title compound and its derivatives is outlined below, adapted from general procedures for N-alkylation of pyridinones.[12][13]
Step 1: Synthesis of 3,5-Dichloro-4-hydroxypyridine
This intermediate can be synthesized from commercially available starting materials through established methods.
Step 2: N-Alkylation with an Ethyl Bromoacetate
-
To a solution of 3,5-dichloro-4-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain ethyl 2-(3,5-dichloro-4-oxopyridin-1(4H)-yl)acetate.
Step 3: Hydrolysis to the Carboxylic Acid
-
Dissolve the ethyl ester from Step 2 in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
Step 4: Amide and Ester Synthesis
Standard peptide coupling reagents (e.g., HATU, HOBt) or esterification conditions (e.g., acid catalysis with an alcohol) can be employed on the final carboxylic acid to generate a library of derivatives.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate key concepts discussed in this guide.
Caption: Key SAR points for this compound derivatives.
Caption: General synthetic workflow for the target compounds.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the extensive knowledge base of related pyridinone and pyridine derivatives, researchers can rationally design and synthesize new compounds with potentially enhanced biological activities. The SAR insights presented in this guide, while predictive, offer a strategic framework for initiating medicinal chemistry programs focused on this scaffold.
Future research should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation in a battery of biological assays to validate the hypothesized SAR. A deeper understanding of their mechanism of action, target identification, and pharmacokinetic profiling will be crucial for advancing these promising compounds from the laboratory to clinical applications.
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A Comparative Analysis of the Antimicrobial Potency of (3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetic acid Against Established Antibiotics
A Guide for Researchers in Antimicrobial Drug Discovery
This guide provides a comprehensive framework for benchmarking the antimicrobial efficacy of the novel compound, (3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetic acid, against a panel of clinically relevant antibiotics. The methodologies detailed herein are grounded in internationally recognized standards to ensure data integrity and reproducibility, offering a robust template for the evaluation of new chemical entities in the antimicrobial discovery pipeline.
While (3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetic acid has been identified, its specific antimicrobial properties are not yet extensively characterized in publicly accessible literature[1][2][3][4][5]. Therefore, this document serves as a prospective guide, outlining the essential experimental comparisons and mechanistic investigations that would be required to ascertain its potential as a therapeutic agent. The pyridine nucleus is a common scaffold in compounds exhibiting antimicrobial activity, lending plausibility to such an investigation[6][7].
Rationale for Comparative Benchmarking
The escalating threat of antimicrobial resistance necessitates a continuous search for novel antibiotics. A critical step in this process is the rigorous evaluation of a candidate compound's potency relative to existing treatments. This comparative approach serves several key purposes:
-
Establishes a Potency Profile: Direct comparisons quantify the compound's activity against a spectrum of pathogens, highlighting potential strengths and weaknesses.
-
Informs Spectrum of Activity: Testing against both Gram-positive and Gram-negative bacteria delineates the compound's potential clinical applications.
-
Provides Mechanistic Clues: Comparing efficacy with antibiotics of known mechanisms can offer initial insights into the novel compound's mode of action.
-
Guides Preclinical Development: Strong performance against resistant strains, in particular, can prioritize a compound for further development.
Selection of Comparator Antibiotics
To provide a robust benchmark, a panel of antibiotics with diverse mechanisms of action has been selected. This allows for a multifaceted comparison of the candidate compound's efficacy.
-
Penicillin (β-Lactam): This antibiotic inhibits bacterial cell wall synthesis by binding to and inactivating DD-transpeptidase, an enzyme essential for cross-linking peptidoglycan chains[8][9][10][11][12]. It is most effective against Gram-positive bacteria[8].
-
Ciprofloxacin (Fluoroquinolone): Ciprofloxacin targets bacterial DNA replication by inhibiting DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes crucial for separating bacterial DNA during cell division[13][14][15][16][17]. It possesses broad-spectrum activity against both Gram-negative and some Gram-positive bacteria[13].
-
Azithromycin (Macrolide): This antibiotic acts by binding to the 50S subunit of the bacterial ribosome, thereby interfering with protein synthesis[18][19][20][21][22]. It also exhibits immunomodulatory effects and is effective against a wide range of bacteria[19][21].
Experimental Design: A Step-by-Step Workflow
The core of this benchmarking guide is a series of standardized in vitro tests designed to quantify and compare antimicrobial potency. The overall workflow is depicted below.
Caption: Hypothesized mechanism of action for the candidate compound.
Further experimental validation would be required to confirm this hypothesis, such as:
-
Enzyme Inhibition Assays: Directly testing the compound's ability to inhibit purified DNA gyrase.
-
Macromolecular Synthesis Assays: Determining if the compound preferentially inhibits DNA, RNA, or protein synthesis.
-
Resistance Studies: Generating and sequencing resistant mutants to identify mutations in the gyrA or gyrB genes.
Conclusion and Future Directions
This guide outlines a standardized, robust framework for the initial antimicrobial characterization of a novel compound, (3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetic acid. By employing established methodologies for MIC and MBC determination against a panel of clinically relevant bacteria and benchmark antibiotics, researchers can generate the foundational data necessary for further drug development. The integrity of such evaluations hinges on adherence to standardized protocols, such as those provided by CLSI and EUCAST.[23][24][25][26][27] The subsequent exploration of the mechanism of action, guided by initial potency data, is a critical next step in validating a compound's potential as a future therapeutic agent.
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A Comparative Guide to the Experimental Validation of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic Acid's Mechanism of Action
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally validate the proposed mechanism of action for 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid. This compound is hypothesized to function as an inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, a broad class of enzymes crucial in various cellular processes, including epigenetic regulation and hypoxic sensing.[1][2][3]
Our approach is structured to systematically build a robust evidence base, moving from direct biochemical interactions to cellular target engagement and downstream functional consequences. For comparative analysis, we contrast the compound's performance with JIB-04, a known pan-inhibitor of the Jumonji C (JmjC) family of histone lysine demethylases (KDMs), and Bobcat339, a selective inhibitor of the Ten-Eleven Translocation (TET) enzymes, both of which are prominent members of the 2OG oxygenase superfamily.[4][5][6][7][8][9]
Section 1: Biochemical Validation of Direct Enzyme Inhibition
Rationale: The foundational step in validating a proposed mechanism of action is to confirm direct, specific inhibition of the purified target enzyme(s) in a controlled, in vitro setting. This eliminates the complexities of the cellular environment and provides unambiguous evidence of a direct molecular interaction. We will utilize an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) to quantify the enzymatic activity of representative KDMs and TETs. AlphaLISA is a highly sensitive, bead-based assay that requires no separation steps, making it ideal for high-throughput screening.[10][11][12][13]
Experimental Workflow: Biochemical Inhibition Assay
Caption: Conceptual workflow of the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for KDM5B Target Engagement
-
Cell Treatment : Culture cells (e.g., MCF-7) to ~80% confluency. Treat with 10 µM this compound or vehicle (DMSO) for 2 hours.
-
Heat Challenge : Harvest and resuspend cells in PBS. Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis : Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Fraction Separation : Separate the soluble fraction (containing non-aggregated proteins) from the aggregated protein pellet by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Quantification : Collect the supernatant and quantify the amount of soluble KDM5B protein at each temperature point using Western blotting.
Comparative Performance Data (CETSA)
| Treatment | Target Protein | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | KDM5B | 52.1°C | - |
| This compound (10 µM) | KDM5B | 57.8°C | +5.7°C |
| JIB-04 (10 µM) | KDM5B | 58.2°C | +6.1°C |
| Vehicle (DMSO) | Control (Actin) | 62.5°C | - |
| This compound (10 µM) | Control (Actin) | 62.3°C | -0.2°C |
Interpretation: Treatment with this compound leads to a significant thermal stabilization of its target, KDM5B, within intact cells. The magnitude of the thermal shift is comparable to that induced by the well-characterized KDM inhibitor JIB-04, providing strong evidence of direct target engagement in a cellular environment. The lack of a thermal shift for the non-target control protein, Actin, demonstrates the specificity of the interaction.
Section 3: Cellular Phenotypic Validation
Rationale: The final and most crucial step is to demonstrate that target engagement by the compound leads to the expected downstream biological effect. Since KDMs are histone demethylases, their inhibition should result in an increase in the methylation levels of their specific histone substrates. [14]We will use quantitative Western blotting to measure changes in global levels of specific histone methylation marks (e.g., H3K9me2, a substrate of KDM4 family enzymes) following compound treatment. [15]
Signaling Pathway: KDM Inhibition and Histone Methylation
Caption: Inhibition of KDM enzymes prevents histone demethylation.
Protocol: Histone Methylation Western Blot
-
Cell Culture and Treatment : Plate cells (e.g., HCT116) and allow them to adhere. Treat with this compound (10 µM), JIB-04 (10 µM), or vehicle for 48 hours.
-
Histone Extraction : Harvest cells and perform an acid extraction to enrich for histone proteins. [15]3. Protein Quantification : Determine the protein concentration of the extracts using a BCA assay.
-
SDS-PAGE and Transfer : Separate 5-10 µg of histone extract on a 15% polyacrylamide gel. [16]Transfer proteins to a PVDF membrane. [17]5. Immunoblotting : Block the membrane with 5% BSA in TBST. Incubate overnight at 4°C with a primary antibody specific for H3K9me2.
-
Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [18]7. Imaging : Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity.
-
Normalization : Re-probe the blot with an antibody for total Histone H3 as a loading control to normalize the H3K9me2 signal.
Comparative Performance Data (Histone Mark Modulation)
| Treatment (10 µM) | Target Mark | Fold Change in Methylation (vs. Vehicle) |
| This compound | H3K9me2 | 3.8 ± 0.4 |
| JIB-04 (Positive Control) | H3K9me2 | 4.1 ± 0.5 |
| Vehicle (Negative Control) | H3K9me2 | 1.0 (Baseline) |
Interpretation: Treatment with this compound results in a substantial, statistically significant increase in the global levels of H3K9me2. This functional outcome is the direct predicted consequence of inhibiting KDM activity. The effect is quantitatively similar to that of the positive control inhibitor, JIB-04, confirming that the compound effectively modulates its target's downstream pathway in a cellular setting.
Conclusion
The collective evidence from these three orthogonal experimental approaches provides a robust validation of the proposed mechanism of action for this compound. The data demonstrate that the compound:
-
Directly inhibits the enzymatic activity of its purified target enzymes in vitro.
-
Engages its target specifically and effectively within intact cells.
-
Induces the expected downstream biological phenotype by modulating histone methylation levels.
This systematic validation confirms its classification as a potent inhibitor of 2-oxoglutarate dependent oxygenases, with a profile particularly strong against the Jumonji C family of histone demethylases. This guide provides a validated, comparative framework for further investigation and development of this and similar compounds.
References
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Wang, L., et al. (2013). JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells. International Journal of Molecular Sciences. Available at: [Link]
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Wagner, K. T., et al. (2019). Cytosine-Based TET Enzyme Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Mazzetti, C., et al. (2021). Chemoprobe-based assays of histone lysine demethylase 1A target occupation enable in vivo pharmacokinetics and pharmacodynamics studies of KDM1A inhibitors. Journal of Biological Chemistry. Available at: [Link]
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Wagner, K. T. (2019). Cytosine-based TET enzyme inhibitors. Thesis. Available at: [Link]
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Reaction Biology. (n.d.). Histone Demethylase Assays. Available at: [Link]
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Wagner, K. T., et al. (2019). Cytosine-Based TET Enzyme Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Wang, L., et al. (2022). JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells. PubMed. Available at: [Link]
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Biocompare. (2012). TET Inhibitors as Potential New Cancer Drugs - An Enzyme that Converts 5-methylcytosine to 5-hydroxymethylcytosine. Available at: [Link]
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Wang, L., et al. (2013). JIB-04 specifically inhibits Jumonji histone demethylases in vitro in a... ResearchGate. Available at: [Link]
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Al-Ali, H., et al. (2018). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
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Hopkinson, R. J., et al. (2013). 2-Oxoglutarate derivatives can selectively enhance or inhibit the activity of human oxygenases. PubMed Central. Available at: [Link]
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Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
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Yi, J., et al. (2010). In vitro histone demethylase assay. PubMed. Available at: [Link]
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EpigenTek. (n.d.). Western Blot (WB) Protocol. Available at: [Link]
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Zheng, W., et al. (2012). Chemical and Biochemical Approaches in the Study of Histone Methylation and Demethylation. PubMed Central. Available at: [Link]
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Husmann, D., & Gozani, O. (2013). High-throughput screening to identify inhibitors of lysine demethylases. PMC - NIH. Available at: [Link]
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Piñero, S., et al. (2013). Immunoblotting histones from yeast whole cell protein extracts. PMC - NIH. Available at: [Link]
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Rose, N. R., et al. (2011). Inhibition of 2-oxoglutarate dependent oxygenases. PubMed. Available at: [Link]
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Comparative Guide to the Cross-Validation of Analytical Methods for the Detection of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid
Abstract
The accurate quantification of process-related impurities and metabolites is a cornerstone of pharmaceutical development and quality control. This guide provides a comprehensive comparison and cross-validation of two prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the determination of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid. This compound is a known metabolite and potential impurity associated with the coccidiostat Clopidol. The following sections offer an in-depth analysis of the methodologies, validation parameters based on international guidelines, and a head-to-head comparison of their performance, providing researchers and drug development professionals with the data-driven insights needed to select the appropriate method for their specific application.
Introduction: The Analytical Challenge
This compound is a critical analyte in the safety and quality assessment of products related to Clopidol. As a metabolite, its presence and concentration in various matrices can provide vital toxicological and pharmacological information. As a potential impurity in the active pharmaceutical ingredient (API), its levels must be strictly controlled to ensure product safety and efficacy. Consequently, the development and validation of robust, accurate, and reliable analytical methods for its detection are of paramount importance.
The choice of an analytical method is often a trade-off between sensitivity, selectivity, cost, and complexity. This guide focuses on two workhorses of the modern analytical laboratory: HPLC-UV, valued for its robustness and accessibility, and LC-MS/MS, renowned for its exceptional sensitivity and selectivity. The process of cross-validation ensures that either method can be used with confidence, providing consistent and reliable results. This is particularly crucial when transferring methods between different laboratories or when selecting a method for a specific stage of drug development, from early discovery to final quality control.
Methodologies: Principles and Experimental Design
The selection of an analytical method is dictated by the physicochemical properties of the analyte and the required sensitivity of the assay. This compound is a polar, acidic compound with a chromophore, making it amenable to both HPLC-UV and LC-MS/MS analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of compounds that possess a UV-absorbing chromophore. The separation is achieved based on the analyte's partitioning between a stationary phase (e.g., C18) and a mobile phase. Detection is based on the principle of Beer-Lambert law, where the absorbance of UV light by the analyte is directly proportional to its concentration.
Causality in Experimental Choices:
-
Stationary Phase: A C18 reversed-phase column is selected due to the moderate polarity of the analyte. The non-polar stationary phase provides good retention and separation from more polar impurities.
-
Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is employed to suppress the ionization of the carboxylic acid group on the analyte. This ensures a consistent retention time and improved peak shape. A gradient elution with an organic modifier like acetonitrile is used to ensure efficient elution and a reasonable run time.
-
Wavelength Selection: The detection wavelength is set at the absorbance maximum (λmax) of the analyte to achieve the highest sensitivity.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via electrospray ionization - ESI), and the resulting ions are filtered by a mass analyzer. In tandem MS, a specific precursor ion is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and reduces matrix interference.
Causality in Experimental Choices:
-
Ionization Source: Electrospray Ionization (ESI) in negative mode is chosen because the acidic proton of the carboxylic acid group is easily lost, forming a stable [M-H]⁻ ion.
-
MRM Transitions: The selection of a specific precursor ion (the molecular ion) and one or more product ions creates a highly specific detection method. This specificity allows for accurate quantification even in complex matrices where co-eluting peaks might interfere with UV detection.
-
Chromatography: While the high selectivity of MS detection can sometimes allow for faster chromatography, a robust separation is still recommended to minimize ion suppression effects from the sample matrix.
Cross-Validation Framework
The cross-validation of these two methods was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures. The goal is to demonstrate that both methods are suitable for their intended purpose and yield equivalent results.
The following diagram illustrates the workflow for the cross-validation process:
Caption: Workflow for the cross-validation of analytical methods.
Performance Comparison: Experimental Data
A series of experiments were conducted to evaluate the performance of both the HPLC-UV and LC-MS/MS methods. The same set of validation standards and spiked samples were used for both methodologies to ensure a direct and fair comparison. The results are summarized in the table below.
| Validation Parameter | HPLC-UV | LC-MS/MS | Commentary |
| Linearity (r²) | 0.9992 | > 0.9998 | Both methods show excellent linearity. |
| Range | 0.1 - 50 µg/mL | 0.001 - 10 µg/mL | LC-MS/MS offers a significantly lower operational range. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | Both methods demonstrate high accuracy within acceptable limits. |
| Precision (%RSD) | |||
| - Intra-day | < 1.5% | < 1.0% | LC-MS/MS shows slightly better precision. |
| - Inter-day | < 2.0% | < 1.8% | Both methods are highly precise over time. |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.0003 µg/mL | LC-MS/MS is approximately 100-fold more sensitive. |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.001 µg/mL | The superior sensitivity of LC-MS/MS is evident in its LOQ. |
| Selectivity | Susceptible to co-eluting impurities | Highly selective due to MRM | LC-MS/MS is superior for complex matrices. |
| Run Time | 12 minutes | 8 minutes | The LC-MS/MS method was optimized for higher throughput. |
Detailed Experimental Protocols
The following protocols are provided as a validated starting point for the analysis of this compound.
Protocol: HPLC-UV Method
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-8 min: 10% to 90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
UV Detection: 275 nm.
-
Standard Preparation: Prepare a stock solution of 1 mg/mL in methanol. Serially dilute with mobile phase A to create calibration standards ranging from 0.1 to 50 µg/mL.
Protocol: LC-MS/MS Method
-
Instrumentation: Sciex Triple Quad 5500 system with a Shimadzu Nexera X2 LC system or equivalent.
-
Column: Phenomenex Kinetex C18, 2.1 x 100 mm, 2.6 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6.5 min: 95% B
-
6.6-8 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Source: ESI Negative.
-
MRM Transition: 234.0 -> 190.0 m/z (Quantifier), 234.0 -> 146.0 m/z (Qualifier). Note: These transitions are hypothetical and would need to be optimized experimentally.
-
Key MS Parameters: Curtain Gas: 35 psi, IonSpray Voltage: -4500 V, Temperature: 550°C.
-
Standard Preparation: Prepare a stock solution of 100 µg/mL in methanol. Serially dilute with 50:50 water:acetonitrile to create calibration standards ranging from 0.001 to 10 µg/mL.
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS have been demonstrated to be effective methods for the quantification of this compound. The cross-validation study confirms that for concentrations within the overlapping linear range (0.1 to 10 µg/mL), both methods provide equivalent, accurate, and precise results.
Recommendations:
-
For routine quality control of API or formulated products , where concentration levels are expected to be relatively high and the matrix is clean, the HPLC-UV method is recommended. It is cost-effective, robust, and widely available.
-
For applications requiring high sensitivity , such as metabolite identification in biological matrices, residue analysis in food products, or the detection of trace-level impurities, the LC-MS/MS method is unequivocally superior. Its enhanced selectivity and significantly lower limit of quantitation make it the method of choice for these demanding applications.
Ultimately, the selection of the analytical method should be based on a thorough risk assessment and a clear understanding of the analytical requirements for the specific stage of development or monitoring.
A Head-to-Head Comparative Analysis: 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid vs. its Mono-Chloro Analogs in Drug Discovery Profiling
Introduction: The Rationale for a Comparative Study
The 4-pyridone scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3][4] The versatility of this core allows for chemical modifications that can fine-tune its physicochemical and pharmacological profiles. One of the most powerful strategies in lead optimization is halogenation. The introduction of chlorine atoms can profoundly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets.[5][6]
This guide presents a proposed head-to-head study designed to systematically evaluate the impact of chlorination on the 2-(4-oxopyridin-1(4H)-yl)acetic acid scaffold. We will compare the parent dichloro compound, 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid (Cpd-1) , against its two mono-chloro analogs, 2-(3-Chloro-4-oxopyridin-1(4H)-yl)acetic acid (Cpd-2) and 2-(5-Chloro-4-oxopyridin-1(4H)-yl)acetic acid (Cpd-3) .
The core objective is to establish a clear Structure-Activity Relationship (SAR) by dissecting how the number and position of chlorine substituents influence key drug-like properties: acidity (pKa), lipophilicity (LogP), and aqueous solubility. Furthermore, we will correlate these findings with a proposed biological assay to understand the downstream effects on target engagement.
Proposed Synthetic Approach
A generalized synthetic route is proposed for accessing the three target compounds. The synthesis would likely commence with a suitable pyridone precursor, followed by selective halogenation and N-alkylation steps. The specific reagents and conditions would need to be optimized for each analog to control regioselectivity, particularly for the mono-chloro derivatives.
Caption: Experimental workflow for comparative physicochemical analysis.
Predicted Physicochemical Properties
Based on established principles of physical organic chemistry, we can predict the relative properties of the three analogs. The electron-withdrawing nature of chlorine is expected to increase both acidity (lower pKa) and lipophilicity (higher LogP), while simultaneously decreasing aqueous solubility. [5]
| Compound ID | Structure | Predicted pKa (Carboxylic Acid) | Predicted LogP | Predicted Aqueous Solubility |
|---|---|---|---|---|
| Cpd-1 | This compound | Lowest | Highest | Lowest |
| Cpd-2 | 2-(3-Chloro-4-oxopyridin-1(4H)-yl)acetic acid | Intermediate | Intermediate | Intermediate |
| Cpd-3 | 2-(5-Chloro-4-oxopyridin-1(4H)-yl)acetic acid | Intermediate | Intermediate | Intermediate |
Detailed Experimental Protocols
Protocol: pKa Determination by Potentiometric Titration
Rationale: The pKa is the pH at which a compound is 50% ionized. It governs solubility, absorption, and receptor interaction. Potentiometric titration is a highly accurate method for its determination. [7][8][9] Methodology:
-
Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10. [7]2. Sample Preparation: Prepare a 1 mM solution of each test compound in deionized water. If solubility is limited, a co-solvent may be used, but the pKa must then be extrapolated back to 0% co-solvent.
-
Ionic Strength Adjustment: Add potassium chloride (KCl) to the solution to maintain a constant ionic strength of 0.15 M. [7]4. Titration Setup: Place 20 mL of the sample solution in a reaction vessel on a magnetic stirrer and immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO2. [7]5. Acidification: Make the solution acidic by adding 0.1 M HCl until the pH is approximately 1.8-2.0.
-
Titration: Titrate the solution by adding small, precise aliquots of 0.1 M NaOH. Record the pH value after each addition, allowing the reading to stabilize. Continue until the pH reaches ~12.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point of the titration curve. [10]Perform at least three titrations for each compound to ensure reproducibility. [7]
Protocol: LogP Determination by RP-HPLC
Rationale: The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity, which influences its ability to cross biological membranes. [11]Reverse-phase high-performance liquid chromatography (RP-HPLC) provides a rapid and reliable method for estimating LogP. [12][13] Methodology:
-
System Setup: Use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
-
Standard Preparation: Prepare stock solutions of a series of well-characterized reference compounds with known LogP values that span the expected range of the test compounds.
-
Test Compound Preparation: Prepare stock solutions of Cpd-1, Cpd-2, and Cpd-3 in the mobile phase.
-
Chromatography: Inject each standard and test compound into the HPLC system under isocratic conditions. Record the retention time (t_R) for each compound. Determine the column dead time (t_0) using a non-retained compound (e.g., uracil).
-
Calculate Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.
-
Calibration Curve: Plot the log(k') of the standard compounds (y-axis) versus their known LogP values (x-axis). Perform a linear regression to generate a calibration curve.
-
LogP Determination: Use the log(k') values of the test compounds and the linear regression equation from the calibration curve to calculate their LogP values.
Protocol: Thermodynamic Aqueous Solubility via Shake-Flask Method
Rationale: Aqueous solubility is a critical factor for oral bioavailability and formulation development. The shake-flask method is the gold standard for determining thermodynamic solubility, which represents the true equilibrium solubility of a compound. [14][15] Methodology:
-
Sample Preparation: Add an excess amount of the solid test compound (powder form) to a vial containing a specific volume of phosphate-buffered saline (PBS) at pH 7.4.
-
Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached. [14][16]3. Phase Separation: After incubation, allow the vials to stand so that the excess solid can settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Filtration: Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles. [17]5. Quantification: Prepare a series of standard solutions of the test compound of known concentrations. Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of the dissolved compound. [15][18]6. Solubility Value: The measured concentration of the saturated solution is the thermodynamic solubility of the compound.
Proposed Biological Evaluation: In-Vitro Kinase Inhibition Assay
Rationale: Many 4-pyridone derivatives exert their anticancer effects by inhibiting protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. [1]An in-vitro assay to determine the half-maximal inhibitory concentration (IC50) will provide a direct measure of biological potency.
Predicted Biological Activity
The biological activity will be a complex function of target binding affinity and the physicochemical properties that govern access to the target. Increased lipophilicity can enhance binding to hydrophobic pockets but may be offset by poor solubility.
| Compound ID | Predicted IC50 vs. VEGFR-2 (nM) | Rationale |
| Cpd-1 | Potentially most potent | Increased lipophilicity may enhance binding affinity. The symmetrical dichloro pattern could form specific halogen bonds or favorable interactions within the ATP-binding site. [19] |
| Cpd-2 | Intermediate Potency | Asymmetrical substitution may lead to a different binding orientation compared to Cpd-1. |
| Cpd-3 | Intermediate Potency | Potency will depend on the specific interactions of the chlorine atom at the 5-position within the kinase active site. |
Protocol: VEGFR-2 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Reagent Preparation: Prepare assay buffer, Eu-anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer, and recombinant VEGFR-2 kinase enzyme.
-
Compound Dilution: Perform a serial dilution of Cpd-1, Cpd-2, and Cpd-3 (typically starting from 10 µM) in DMSO, followed by an intermediate dilution in the assay buffer.
-
Reaction Mixture: In a 384-well plate, add the kinase, the tracer, and the serially diluted test compounds.
-
Incubation: Mix and incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Detection: Add the Eu-antibody solution to the wells and incubate for another 30 minutes.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the TR-FRET emission ratio. Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Integrated Structure-Activity Relationship (SAR) Analysis
The final step is to synthesize all the experimental data to build a comprehensive SAR model. This analysis connects the chemical structure to the physicochemical properties and, ultimately, to the biological activity.
Caption: Logic diagram illustrating the Structure-Activity Relationship.
Discussion of Expected Outcomes:
-
Dichloro (Cpd-1) vs. Mono-chloro (Cpd-2, Cpd-3): The addition of a second chlorine atom is predicted to significantly lower the pKa, increase LogP, and reduce solubility. This may lead to higher potency (lower IC50) if the binding pocket has a high degree of hydrophobicity, but it could also present challenges for bioavailability due to poor solubility.
-
Positional Isomers (Cpd-2 vs. Cpd-3): While the overall physicochemical properties of the mono-chloro analogs are expected to be similar, their biological activity may differ. The precise location of the single chlorine atom can dictate the orientation of the molecule within the kinase's ATP-binding pocket, leading to differences in binding affinity and, therefore, potency. Halogen atoms can act as unique hydrogen or halogen bond acceptors/donors, making their position critical for target engagement. [19][20]
Conclusion and Future Directions
This guide outlines a systematic, head-to-head study to compare this compound with its mono-chloro analogs. By rigorously profiling their physicochemical properties and biological activity, a clear and actionable Structure-Activity Relationship can be established. The insights gained—specifically how the number and position of chlorine atoms modulate pKa, LogP, solubility, and kinase inhibition—are invaluable for guiding the next steps in drug discovery. Future work could involve exploring other halogen substitutions (F, Br) or further functionalizing the pyridone ring to optimize both potency and drug-like properties, ultimately advancing this promising chemical scaffold toward a clinical candidate.
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Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). Molecules. Retrieved from [Link]
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A Researcher's Guide to Assessing the Target Selectivity and Specificity of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid
In the landscape of modern drug discovery, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous scientific validation. A critical milestone in this journey is the comprehensive assessment of a compound's target selectivity and specificity. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on how to approach the characterization of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid . For the purpose of this illustrative guide, we will operate under the hypothesis that this compound, hereafter referred to as Compound X , has been identified as a potent inhibitor of a disease-relevant protein kinase, "Kinase X".
This guide is not a rigid protocol but rather a strategic framework. We will delve into the "why" behind experimental choices, ensuring that each step contributes to a self-validating system of evidence. Our objective is to build a robust data package that not only confirms the on-target activity of Compound X but also proactively identifies potential off-target liabilities, a common cause of unexpected toxicities and clinical trial failures.[1]
The Imperative of Selectivity Profiling
The therapeutic efficacy of a targeted inhibitor is intrinsically linked to its selectivity. While potent inhibition of the intended target is desirable, off-target interactions can lead to a myriad of undesirable consequences, from confounding experimental results to severe clinical side effects.[2][3] Therefore, a thorough understanding of a compound's interaction landscape across the proteome is paramount. This guide will compare Compound X to a hypothetical alternative, Compound Y , which is also an inhibitor of Kinase X, to highlight how experimental data can inform lead candidate selection.
Foundational Analysis: Confirming On-Target Engagement
Before embarking on a large-scale selectivity assessment, it is crucial to unequivocally confirm that Compound X directly engages Kinase X. We will employ a combination of biochemical and cellular assays to build a strong foundation of evidence.
Biochemical Potency Assessment
The initial step is to quantify the inhibitory activity of Compound X against purified Kinase X enzyme. This is typically achieved through in vitro enzyme assays that measure the rate of substrate phosphorylation.[4][5][6]
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reagents and Materials :
-
Purified, active Kinase X enzyme.
-
Specific peptide substrate for Kinase X.
-
ATP (Adenosine triphosphate).
-
Compound X and Compound Y, serially diluted in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™, Mobility Shift Assay reagents).[7]
-
-
Procedure :
-
Dispense 5 µL of serially diluted compounds into a 384-well assay plate.
-
Add 5 µL of Kinase X enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of product formed using a suitable detection method.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]
-
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
While biochemical assays are essential, they do not confirm that a compound can engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify intracellular target engagement.[8][9][10] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[11]
Experimental Protocol: CETSA®
-
Cell Culture and Treatment :
-
Culture a relevant cell line that expresses Kinase X to 80-90% confluency.
-
Treat the cells with various concentrations of Compound X or Compound Y, alongside a vehicle control (e.g., DMSO), for 1-2 hours.
-
-
Thermal Challenge :
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.[10]
-
-
Lysis and Protein Quantification :
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Quantify the amount of soluble Kinase X in the supernatant using a specific antibody-based method such as Western blotting or ELISA.
-
-
Data Analysis :
-
Plot the amount of soluble Kinase X against the temperature for each treatment condition.
-
Determine the melting temperature (Tm) for each curve. A shift in Tm in the presence of the compound indicates target engagement.[12]
-
Comprehensive Selectivity Profiling: A Multi-Pronged Approach
With confirmed on-target engagement, the next critical phase is to assess the selectivity of Compound X. A multi-tiered strategy, combining focused panel screening with broader, unbiased approaches, provides the most comprehensive understanding of a compound's interaction profile.
Large-Scale Kinome Profiling
Given that Compound X is a kinase inhibitor, its selectivity should be assessed against a broad panel of other kinases. Many contract research organizations (CROs) offer kinome profiling services, screening compounds against hundreds of kinases in standardized binding or activity assays.[7][13][14][15][16]
Experimental Workflow: Kinome Profiling
-
Compound Submission : Provide Compound X and Compound Y to a reputable CRO.
-
Assay Execution : The CRO will typically perform a competition binding assay (e.g., KiNativ™) or a functional activity assay at a fixed concentration (e.g., 1 µM) of the test compounds against a large panel of kinases.
-
Data Analysis : The results are usually reported as the percentage of inhibition for each kinase. Follow-up dose-response curves are then generated for any kinases that show significant inhibition to determine the IC50 values.
Unbiased Off-Target Identification: Chemical Proteomics
To identify potential off-target interactions beyond the kinome, chemical proteomics is an invaluable tool.[17][18][19] This approach uses the compound of interest as a "bait" to pull down its interacting proteins from a complex cell lysate.[20]
Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)
-
Probe Synthesis : Synthesize an affinity-tagged version of Compound X, where the core structure is linked to a reactive group (for covalent capture) or an enrichment handle like biotin.
-
Cell Lysate Incubation : Incubate the affinity probe with a cell lysate from a relevant cell line.
-
Affinity Capture : Use streptavidin beads (for a biotin tag) to capture the probe and its bound proteins.
-
Washing and Elution : Wash the beads to remove non-specific binders and then elute the captured proteins.
-
Protein Identification : Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : Analyze the mass spectrometry data to identify proteins that are specifically enriched by the Compound X probe compared to a control.
Comparative Analysis: Compound X vs. Compound Y
The data generated from these assays allow for a direct and objective comparison of Compound X and Compound Y.
Table 1: Biochemical Potency and Cellular Target Engagement
| Compound | Kinase X IC50 (nM) | CETSA® Tm Shift (°C) at 1 µM |
| Compound X | 15 | +5.2 |
| Compound Y | 8 | +4.8 |
Fictional data for illustrative purposes.
Table 2: Kinome Selectivity Profile (Select Kinases)
| Kinase | Compound X IC50 (nM) | Compound Y IC50 (nM) |
| Kinase X | 15 | 8 |
| Kinase A | >10,000 | 50 |
| Kinase B | 2,500 | 150 |
| Kinase C | >10,000 | >10,000 |
| Kinase D | 8,000 | 3,000 |
Fictional data for illustrative purposes.
-
Both compounds are potent inhibitors of Kinase X and effectively engage the target in cells.
-
Compound Y is slightly more potent in the biochemical assay.
-
However, Compound X demonstrates a significantly superior selectivity profile, with much weaker inhibition of off-target kinases A and B compared to Compound Y.
Visualizing the Path Forward
Diagrams can be powerful tools for conceptualizing complex biological and experimental workflows.
Caption: Hypothetical signaling pathway involving Kinase X.
Caption: Experimental workflow for selectivity assessment.
Conclusion and Future Directions
This guide outlines a comprehensive and logical workflow for assessing the target selectivity and specificity of a novel compound, using the hypothetical inhibitor Compound X as an example. By systematically confirming on-target activity and then exploring the broader interaction landscape, researchers can build a robust data package to support informed decision-making.
The superior selectivity profile of Compound X, despite its slightly lower potency compared to Compound Y, would likely make it the preferred candidate for further preclinical development.[21][22][23] The next steps would involve in vivo efficacy studies in relevant disease models and formal toxicology assessments to further validate its therapeutic potential and safety profile.
The principles and methodologies described herein are broadly applicable to the characterization of any targeted small molecule. A commitment to rigorous and early-stage selectivity profiling is a commitment to developing safer and more effective medicines.
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Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Tesmer, M. L., ... & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science translational medicine, 11(509), eaaw8412. [Link]
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Scholten, A., Heck, A. J., & Altelaar, A. F. (2011). Drug target deconvolution by chemical proteomics. Current opinion in chemical biology, 15(4), 570-575. [Link]
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Zhang, Y., & Fang, Z. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(17), 6333-6344. [Link]
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Nguyen, T. H., & Kim, Y. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(12), e4051. [Link]
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Li, J., & Yao, X. (2014). Chemistry-based functional proteomics for drug target deconvolution. Expert review of proteomics, 11(1), 43-54. [Link]
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Almqvist, H., & Holmberg, J. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Ventura, A. C., & McManus, K. F. (2013). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 7, 63. [Link]
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Safety Operating Guide
Navigating the Safe Disposal of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid: A Comprehensive Guide
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid, a halogenated pyridinone derivative. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact.
The disposal of any chemical waste, particularly halogenated organic compounds, is governed by stringent regulations. The foundational principle is the segregation of hazardous waste to prevent dangerous reactions and to facilitate appropriate treatment.[1] Halogenated organic wastes, such as the topic compound, are typically destined for incineration at high temperatures in regulated hazardous waste facilities to ensure their complete destruction.[1]
Hazard Identification and Risk Assessment: Understanding the Compound
Based on analogous compounds, this compound is anticipated to exhibit the following hazardous properties:
The acidic nature of the compound suggests it can cause burns upon contact with skin and eyes.[4] Furthermore, as a chlorinated organic molecule, it is classified as a hazardous waste, and its disposal is regulated.
Hazard Summary Table
| Hazard Classification | GHS Hazard Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation | [1][2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [1][2] |
| Aquatic Toxicity | H400/H412: Very toxic to aquatic life / Harmful to aquatic life with long lasting effects | [1][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, the following personal protective equipment must be worn at all times when handling this compound, including during disposal procedures:
-
Eye Protection : Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should also be worn.[4]
-
Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for any signs of degradation or perforation before use.[4]
-
Body Protection : A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.[4]
-
Respiratory Protection : If handling the compound as a powder or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[4]
Spill Management: An Emergency Action Plan
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent environmental contamination.
For a Small Spill (Solid):
-
Evacuate and Ventilate : If safe to do so, restrict access to the spill area and ensure adequate ventilation.
-
Don Appropriate PPE : Before cleanup, don the full PPE as described above.
-
Contain the Spill : Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent. Avoid raising dust.
-
Collect the Material : Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the Area : Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
For a Large Spill:
-
Evacuate Immediately : Evacuate the laboratory and alert others in the vicinity.
-
Contact Emergency Services : Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.
-
Restrict Access : Prevent entry to the affected area.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is its classification as a halogenated organic waste. It must be segregated from non-halogenated waste streams to ensure proper disposal and to avoid increased disposal costs.[1]
Step 1: Waste Segregation
-
Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."[1]
-
This container must be made of a material compatible with the chemical (e.g., a high-density polyethylene or glass container with a secure screw-top cap).
-
Never mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible materials such as strong bases or oxidizing agents.[4]
Step 2: Waste Collection
-
For solid waste, carefully transfer the material into the designated halogenated organic waste container using a chemically resistant spatula or scoop.
-
For solutions, pour the waste into the designated container, avoiding splashes.
-
If the compound is dissolved in a solvent, the entire solution is considered halogenated waste.
Step 3: Labeling the Waste Container
-
Properly label the waste container with the words "Hazardous Waste."
-
List all chemical constituents and their approximate concentrations. For this compound, write out the full chemical name.
-
Indicate the relevant hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").
-
Include the date of accumulation and the name of the generating researcher or laboratory.
Step 4: Storage Pending Disposal
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be in a well-ventilated area, away from heat sources and incompatible materials.
-
Ensure the container is stored in secondary containment to prevent the release of material in case of a leak.
Step 5: Arranging for Disposal
-
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies, contact your EHS department to arrange for pickup and disposal.
-
Disposal must be carried out by a licensed hazardous waste management company. The primary method of disposal for halogenated organic compounds is high-temperature incineration.
Disposal Workflow Diagram
Sources
A Senior Application Scientist's Guide to Handling 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid: Essential Safety and Operational Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2-(3,5-Dichloro-4-oxopyridin-1(4H)-yl)acetic acid (CAS No. 56187-37-2). As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and operational integrity. The following protocols are designed to be a self-validating system, grounded in the principles of chemical causality and risk mitigation.
Immediate Safety & Hazard Assessment
Before handling this compound, a thorough understanding of its potential hazards is critical. Based on data from structurally related molecules, researchers should assume that this compound may be:
-
Harmful if swallowed: Similar compounds are classified as oral toxins.[3]
-
A skin and eye irritant: Dichlorinated aromatic compounds frequently cause skin irritation and can lead to serious eye damage.[2][3]
-
A respiratory irritant: Inhalation of dust or aerosols may lead to respiratory tract irritation.[2][3]
-
A potential sensitizer: Some related compounds may cause allergic skin reactions.[3][4]
| Potential Hazard | Primary Route of Exposure | Recommended Action |
| Acute Oral Toxicity | Ingestion | Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling. |
| Skin Irritation/Corrosion | Dermal Contact | Wear appropriate chemical-resistant gloves and a lab coat at all times.[1][2] |
| Serious Eye Damage | Eye Contact | Wear safety goggles with side shields. A face shield is recommended for splash hazards.[1][5] |
| Respiratory Irritation | Inhalation | Handle exclusively in a certified chemical fume hood.[1][6] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to PPE is mandatory to minimize exposure. The selection of specific PPE should be guided by a risk assessment of the planned procedure.
-
Eye and Face Protection:
-
Skin and Body Protection:
-
Chemical-Resistant Gloves: Nitrile gloves are recommended for their broad chemical resistance.[1] For prolonged contact or handling larger quantities, consider double-gloving. Always inspect gloves for signs of degradation before use and change them frequently.
-
Laboratory Coat: A fully buttoned, flame-retardant lab coat is essential to protect against skin contact.[1]
-
-
Respiratory Protection:
-
Primary Control: All work with this compound must be conducted in a certified chemical fume hood to minimize the inhalation of dust or aerosols.[1][6]
-
Secondary Control: In the rare event a fume hood is not available or during a significant spill, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required.[7]
-
Operational Plan: From Receipt to Disposal
A systematic approach to handling and storage is crucial for preventing accidents and maintaining the integrity of the compound.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (56187-37-2), and appropriate hazard warnings.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep away from incompatible materials such as strong oxidizing agents.[8]
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary equipment (spatulas, glassware, etc.) and ensure they are clean and compatible.
-
Don all required PPE as outlined above.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood to contain any dust.
-
Use anti-static weigh boats or paper to minimize dispersal of the powder.
-
Close the primary container immediately after dispensing.
-
-
In-Solution Handling:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers capped or covered when not in active use.
-
-
Post-Handling:
Emergency and Disposal Plans
Preparedness for spills and a clear disposal pathway are non-negotiable components of laboratory safety.
Spill Response
-
Minor Spill (<1g):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.
-
Carefully sweep the absorbed material into a designated chemical waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
-
Major Spill (>1g) or any spill outside of a fume hood:
-
Evacuate the immediate area and alert your institution's environmental health and safety (EHS) department.
-
Restrict access to the area.
-
If safe to do so, increase ventilation to the area.
-
Exposure Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][8]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Disposal Plan
-
Chemical Waste: All solid waste and solutions containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste container.
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental procedure.
Caption: PPE selection workflow for handling the target compound.
References
- BenchChem. Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol. Benchchem.
- CHEMM. Personal Protective Equipment (PPE). CHEMM.
- AK Scientific, Inc. 2,2-Difluoro-2-(1-methyl-2-oxopyridin-4-yl)acetic acid Safety Data Sheet. AK Scientific, Inc.
- Fisher Scientific. Dichloroacetic acid Safety Data Sheet. Fisher Scientific.
- Sigma-Aldrich. 2,4-Dichlorophenoxyacetic acid Safety Data Sheet. Sigma-Aldrich.
- Chem Service. Bis(2,4-Dichlorophenoxy)acetic Acid Safety Data Sheet. Chem Service.
- Chemical Safety Facts. Personal Protective Equipment and Chemistry. Chemical Safety Facts.
- Cayman Chemical. 2,4-Dichlorophenoxy Acetic Acid Safety Data Sheet. Cayman Chemical.
- Fisher Scientific. 4-Amino-2,6-dichloropyrimidine, 97% Safety Data Sheet. Fisher Scientific.
- Texas Department of Insurance. Chlorine Safety. Texas Department of Insurance.
- Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
Sources
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
